Product packaging for 4-Methyl-5-nonanol(Cat. No.:CAS No. 154170-44-2)

4-Methyl-5-nonanol

Cat. No.: B104968
CAS No.: 154170-44-2
M. Wt: 158.28 g/mol
InChI Key: MBZNNOPVFZCHID-UHFFFAOYSA-N
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Description

4-Methyl-5-nonanol, also known as this compound, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B104968 4-Methyl-5-nonanol CAS No. 154170-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnonan-5-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZNNOPVFZCHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889020
Record name 4-Methyl-5-nonanol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

154170-44-2
Record name 4-Methyl-5-nonanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanol, 4-methyl-
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Record name 5-Nonanol, 4-methyl-
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Record name 4-Methyl-5-nonanol
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Record name 4-METHYL-5-NONANOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-nonanol (CAS 154170-44-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Methyl-5-nonanol (CAS 154170-44-2), a significant long-chain alcohol utilized primarily as a flavoring agent and a crucial component of the aggregation pheromone for the red palm weevil.

Physicochemical Properties

This compound is a branched-chain alcohol with the molecular formula C₁₀H₂₂O.[1][2][3][4][5][6][7] It typically presents as a colorless to pale yellow liquid.[8] The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 154170-44-2[1][2][3][4][5][6][9][10][11][12]
Molecular Formula C₁₀H₂₂O[1][2][3][4][5][7]
Molecular Weight 158.28 g/mol [2][3][4][5][6]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 206.4 °C at 760 mmHg[6][13]
Flash Point 87.9 °C[6][13]
Density 0.824 g/cm³[5][6][13]
Refractive Index 1.4340-1.4380 @ 20°C[7]
Solubility Very slightly soluble in water (0.24 g/L at 25°C)[11]
LogP (o/w) 2.97370[13]

Spectroscopic Data

As of the latest publicly available data, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound with CAS number 154170-44-2 are not readily accessible in common scientific databases. While some resources offer predicted spectra, experimentally verified data remains elusive. Researchers requiring definitive spectroscopic characterization should consider generating this data de novo.

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature. The first involves the Grignard reaction of n-butylmagnesium bromide with 2-methyl-1-pentanal, followed by purification. The second is a reduction of the corresponding ketone, 4-methyl-5-nonanone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methodologies described in the scientific literature.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • n-Butyl bromide

  • 2-Methyl-1-pentanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine to activate the magnesium.

  • Add a solution of n-butyl bromide in dry diethyl ether or THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • Reaction with Aldehyde: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 2-methyl-1-pentanal in dry diethyl ether or THF dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard n-Butylmagnesium bromide Mg->Grignard Iodine activation nBuBr n-Butyl bromide in dry ether nBuBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Aldehyde 2-Methyl-1-pentanal in dry ether Aldehyde->ReactionMix Quench Quench with NH4Cl (aq) ReactionMix->Quench Extract Extract with ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Diagram 1: Synthesis workflow for this compound via Grignard reaction.

Application as a Pheromone for Red Palm Weevil (Rhynchophorus ferrugineus)

This compound is a key component of the aggregation pheromone of the red palm weevil, a major pest of palm trees. It is used in combination with 4-methyl-5-nonanone in pheromone-baited traps for monitoring and mass trapping of this pest.

Experimental Protocol: Field Trapping

Materials:

  • Pheromone lure containing this compound and 4-methyl-5-nonanone (typically in a 9:1 ratio).

  • Bucket traps (e.g., 5-liter plastic buckets).

  • Food bait (e.g., fresh-cut sugarcane, dates).

  • Water.

  • Surfactant (e.g., soap) or a thin layer of paraffinic oil.

  • Stakes or hangers for trap placement.

Procedure:

  • Trap Preparation: Add water and a surfactant to the bottom of the bucket trap to a depth of 5-7 cm. The surfactant reduces the surface tension, causing trapped weevils to drown. Alternatively, a thin layer of oil can be used.

  • Place the food bait inside the trap.

  • Lure Placement: Hang the pheromone lure inside the trap, positioned just above the water level.

  • Trap Deployment: Deploy the traps in the field, attaching them to palm trees or stakes at a height of 1-1.5 meters.

  • Monitoring: Check the traps regularly (e.g., weekly) to count and remove captured weevils. Replenish the food bait and water as needed.

  • Lure Replacement: Replace the pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).

Pheromone_Trapping_Workflow cluster_prep Trap Preparation cluster_deployment Deployment & Monitoring cluster_data Data Analysis PrepTrap Prepare bucket trap with water and surfactant AddBait Add food bait (sugarcane/dates) PrepTrap->AddBait PlaceLure Hang pheromone lure inside trap AddBait->PlaceLure Deploy Deploy traps in the field (1-1.5m height) PlaceLure->Deploy Monitor Weekly monitoring: count weevils, replenish bait/water Deploy->Monitor Monitor->Monitor Replace Replace lure every 4-8 weeks Monitor->Replace Data Analyze weevil population dynamics Monitor->Data Outcome Pest Management Decision Data->Outcome

Diagram 2: Experimental workflow for pheromone trapping of the red palm weevil.

Safety and Toxicology

The safety profile of this compound has been evaluated, and the compound is classified according to the Globally Harmonized System (GHS).

Hazard StatementClassificationReference
H302 Harmful if swallowed[9]
H315 Causes skin irritation[2][9][14]
H319 Causes serious eye irritation[2][9][14]
H335 May cause respiratory irritation[9][14]

Precautionary Statements: Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If swallowed, seek immediate medical attention.[9]

Conclusion

This compound is a well-characterized long-chain alcohol with significant applications in the flavor industry and as a vital tool in the management of the red palm weevil. While its physicochemical properties and synthesis are well-documented, a notable gap exists in the public availability of its experimental spectroscopic data. The provided protocols for its synthesis and application offer a solid foundation for researchers in the fields of chemical synthesis, entomology, and pest management. As with all chemical compounds, appropriate safety precautions should be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-5-ol is a secondary alcohol with the molecular formula C₁₀H₂₂O. It is a known insect pheromone, particularly as an aggregation pheromone for the sugarcane weevil (Metamasius hemipterus) and the red palm weevil (Rhynchophorus ferrugineus), making it a compound of interest in pest management research.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of 4-methylnonan-5-ol are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₂O[2][3]
Molecular Weight 158.28 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 206.4 °C at 760 mmHg[5]
Density 0.824 g/cm³[5]
Refractive Index 1.434 - 1.441 @ 20 °C[4][6]
Flash Point 85.56 °C (186.00 °F) (Closed Cup)[6]
Vapor Pressure 0.0561 mmHg at 25°C[5]
Solubility Insoluble in water
Computed Properties
PropertyValueSource
XLogP3-AA 3.6[2][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 6[3]
Exact Mass 158.167065 g/mol [2][3]
Topological Polar Surface Area 20.2 Ų[3]

Synthesis of 4-Methylnonan-5-ol

A common method for the synthesis of 4-methylnonan-5-ol is the reduction of the corresponding ketone, 4-methyl-5-nonanone. This process involves the use of a reducing agent to convert the carbonyl group to a hydroxyl group.

Synthesis_of_4_methylnonan_5_ol ketone 4-Methyl-5-nonanone process Reduction ketone->process reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->process alcohol 4-Methylnonan-5-ol process->alcohol

Synthesis of 4-methylnonan-5-ol via reduction of 4-methyl-5-nonanone.

Experimental Protocols

Synthesis of 4-Methylnonan-5-ol via Reduction of 4-Methyl-5-nonanone

This protocol is adapted from patent literature describing the synthesis of 4-methylnonan-5-ol.

Materials:

  • 4-methyl-5-nonanone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 25 wt% Sodium hydroxide (NaOH) solution

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-5-nonanone in ethanol.

  • In a separate beaker, prepare a solution of sodium borohydride in a mixture of ethanol, water, and a catalytic amount of 25 wt% sodium hydroxide solution.

  • Slowly add the sodium borohydride solution to the solution of 4-methyl-5-nonanone at room temperature with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylnonan-5-ol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Physical Property Determination

The following are general experimental protocols for determining the key physical properties of 4-methylnonan-5-ol.

Boiling Point Determination (Micro-method):

  • Place a small amount of the purified 4-methylnonan-5-ol into a small test tube.

  • Invert a sealed-end capillary tube into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is also the temperature at which the liquid re-enters the capillary tube upon cooling.

Density Measurement:

  • Accurately weigh a clean and dry pycnometer (specific gravity bottle) of a known volume.

  • Fill the pycnometer with 4-methylnonan-5-ol, ensuring no air bubbles are present.

  • Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry and weigh it again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement:

  • Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of 4-methylnonan-5-ol onto the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate to 20 °C.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Read the refractive index from the scale.

Flash Point Determination (Closed-Cup Method):

  • Use a Pensky-Martens closed-cup tester.

  • Place the sample of 4-methylnonan-5-ol into the test cup.

  • Heat the sample at a slow, constant rate while stirring.

  • At specified temperature intervals, apply an ignition source to the opening in the cup cover.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of 4-methylnonan-5-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For a long-chain alcohol like 4-methylnonan-5-ol, a derivatization step to increase volatility, such as silylation, may be employed for improved chromatographic performance. The mass spectrum will show a molecular ion peak (or a peak corresponding to a fragment after loss of a small neutral molecule) and a characteristic fragmentation pattern that can be used for identification.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylnonan-5-ol will exhibit characteristic absorption bands for an alcohol. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. A C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Key signals would include a broad singlet for the hydroxyl proton (-OH), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH-OH), and various signals corresponding to the protons of the methyl and methylene groups in the alkyl chains.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment. The carbon attached to the hydroxyl group will appear in the downfield region typical for secondary alcohols.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 4-methylnonan-5-ol, along with experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important semiochemical. Accurate knowledge of these properties is fundamental for its effective application in research and development.

References

biological activity of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 4-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ferrugineol, is a branched-chain secondary alcohol that functions as a potent aggregation pheromone for several economically significant coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the Sugarcane Weevil (Metamasius hemipterus).[1][2] This technical guide provides a comprehensive overview of the , focusing on its mechanism of action, synergistic interactions, and the experimental protocols used to evaluate its efficacy. This information is critical for researchers and professionals involved in the development of semiochemical-based pest management strategies.

Mechanism of Action: Olfactory Signal Transduction

The is initiated upon its detection by the olfactory system of susceptible weevil species. The process of olfactory signal transduction in insects is a complex cascade of events that converts a chemical signal into an electrical signal, ultimately leading to a behavioral response.[1][3][4]

At the molecular level, this compound interacts with specific odorant binding proteins (OBPs) located in the sensillum lymph of the insect's antennae.[5][6][7] These small, soluble proteins are responsible for capturing and transporting hydrophobic odorant molecules like this compound across the aqueous lymph to the olfactory receptors (ORs) housed on the dendritic membrane of olfactory sensory neurons (OSNs).[3][4] In the Red Palm Weevil, the antenna-specific OBP, RferOBP1768, has been identified as playing a crucial role in the binding and transport of this compound.[6][8] Silencing of the gene encoding for RferOBP1768 has been shown to significantly reduce the weevil's behavioral response to this pheromone.[6][8]

The binding of this compound to its cognate OR, which is a ligand-gated ion channel, triggers the opening of the channel and an influx of cations.[9][10] This influx depolarizes the OSN, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing.[1][4] The brain then integrates this information, leading to the characteristic aggregation behavior.[7]

Olfactory Signal Transduction Pathway

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (e.g., RferOBP1768) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR) Pheromone_OBP->OR Activation Ion_Channel Ion Channel (part of OR complex) OR->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1. Generalized signaling pathway of this compound in insect olfaction.

Synergistic and Additive Effects

The is significantly enhanced when presented in combination with other semiochemicals.

  • 4-Methyl-5-nonanone: This ketone is often found alongside this compound in the natural pheromone blend of the Red Palm Weevil.[2][11] A typical ratio of 9:1 (this compound : 4-Methyl-5-nonanone) is highly attractive to both sexes.[12] This synergistic interaction is crucial for maximizing trap captures in pest management programs.[13]

  • Host Plant Volatiles (Kairomones): Fermenting plant material, such as coconut, sugarcane, or dates, releases volatile compounds that act as kairomones, further increasing the attractiveness of the pheromone lure.[11][14][15] The addition of food baits to pheromone traps can increase weevil capture rates by several fold.[15]

Quantitative Bioactivity Data

The efficacy of this compound-baited traps is typically quantified by the number of weevils captured over a specific period. The following table summarizes representative data on trap catches for the Red Palm Weevil using different attractant combinations.

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Study Duration (days)
Synthetic ferrugineol (this compound)3-10Varies with season-
Pheromone + Food Bait3-10Increased capture by 6.95 times vs. pheromone alone-
Pheromone + Food Bait + Ethyl Acetate3-10 (pheromone)Increased capture by 3.14 times vs. pheromone alone-
Newly Synthesized Pheromone5-202.69 times more than commercial pheromone-

Data compiled from a study on Red Palm Weevil management in the United Arab Emirates.[15]

Experimental Protocols

The is primarily assessed through electrophysiological and behavioral assays.

Experimental Workflow for Bioactivity Assessment

Experimental_Workflow cluster_stimulus Stimulus Preparation cluster_assays Bioassays cluster_analysis Data Analysis cluster_results Results Stimulus Prepare dilutions of This compound EAG Electroantennography (EAG) Stimulus->EAG Behavioral Behavioral Assay (Olfactometer) Stimulus->Behavioral EAG_Analysis Analyze EAG Response Amplitude EAG->EAG_Analysis Behavioral_Analysis Analyze Weevil Choice and Movement Behavioral->Behavioral_Analysis Dose_Response Generate Dose-Response Curves EAG_Analysis->Dose_Response Attraction_Index Calculate Attraction Index Behavioral_Analysis->Attraction_Index

References

4-Methyl-5-nonanol: A Technical Guide to its Role as a Semiochemical in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nonanol is a significant semiochemical, primarily functioning as a male-produced aggregation pheromone in several economically important coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). This technical guide provides an in-depth overview of its role in insect communication, its application in pest management, and detailed experimental protocols for its study. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in chemical ecology, entomology, and pest management.

Introduction

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, aggregation, and foraging. Semiochemicals, the information-carrying chemicals, are classified based on the ecological context of the interaction. This compound is a branched-chain secondary alcohol that has been identified as a potent aggregation pheromone for several species of weevils.[1][2] It facilitates the mass congregation of both sexes, leading to coordinated host plant attack and mating.[1][3] Its synthetic counterpart, often referred to as ferrugineol, is a critical component in integrated pest management (IPM) programs for the Red Palm Weevil, a devastating pest of palm trees worldwide.[1][3] This guide delves into the chemical properties, biological activity, and practical applications of this compound as an insect semiochemical.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 154170-44-2
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Appearance Colorless liquid
Boiling Point Not specified
Density 0.824 g/cm³

Biological Activity and Data Presentation

This compound is the major component of the aggregation pheromone of Rhynchophorus ferrugineus.[3][4] Its activity is significantly synergized by the presence of 4-methyl-5-nonanone, typically in a 9:1 ratio.[4][5] This blend is highly attractive to both male and female weevils.[1] The following tables summarize quantitative data from field trapping studies.

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study Duration (days)Reference
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960[6]
Control (empty capillaries)N/A0.00N/A60[6]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified[6]
Ferrolure+ (9:1 ratio)3-10Not specifiedFemale-biasedNot specified[7]
Ferrugineol3.0Numerically higher than lower dosesNot specifiedNot specified[8]

Table 2: Synergistic Effects of Kairomones and Other Additives with Aggregation Pheromone

Lure CompositionMean Weevil Catch (weevils/trap/day)CommentsReference
Ferrugineol + n-pentanol0.85Significantly higher catch than ferrugineol alone.[1]
Ferrolure+ (9:1 ratio) + food bait (e.g., dates, sugarcane)Varies with season (higher in warmer months)Food bait enhances the attraction of the pheromone lure.[1]
Pheromone + Pineapple bait + Ethyl acetateHighest capture ratePineapple bait was a highly effective kairomone.[9]
Pheromone + Food bait + Ethyl acetate3.14 times higher than pheromone aloneCombination significantly improves capture rates.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Grignard reaction.[11][12]

Objective: To synthesize this compound.

Materials:

  • 2-Methyl-1-pentanol

  • Pyridinium chlorochromate (PCC)

  • n-Butylmagnesium bromide (Grignard reagent)

  • Dry ether

  • Saturated NH₄Cl solution

  • Silica gel for column chromatography

  • Hexane

  • Ether

Procedure:

  • Oxidation of 2-Methyl-1-pentanol: Oxidize 2-methyl-1-pentanol using pyridinium chlorochromate in an appropriate solvent to yield 2-methyl-1-pentanal.

  • Grignard Reaction: a. Prepare the Grignard reagent, n-butylmagnesium bromide, in dry ether. b. Add a solution of 2-methyl-1-pentanal in dry ether dropwise to the Grignard reagent. c. Reflux the reaction mixture. d. Quench the reaction by adding a saturated solution of ammonium chloride.

  • Extraction and Purification: a. Extract the product with ether. b. Dry the combined ether extracts over anhydrous magnesium sulfate. c. Concentrate the solution and purify the crude product by flash chromatography on silica gel using a hexane/ether mixture as the eluent to obtain this compound.

Field Trapping Protocol for Rhynchophorus ferrugineus

Objective: To monitor or mass trap Red Palm Weevil populations.

Materials:

  • Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone.

  • Food bait (e.g., fresh-cut sugarcane, dates, pineapple).[1][9]

  • Bucket traps (e.g., 5-liter plastic buckets) with entry windows.

  • Water and a surfactant (e.g., soap) or insecticide.

  • Stakes or hangers for trap placement.

Procedure:

  • Trap Preparation: a. Create four equidistant windows (e.g., 1.5 x 5 cm) at the top of the bucket.[7] b. Add water mixed with a surfactant or a small amount of insecticide to the bottom of the bucket to retain and kill captured weevils. c. Place the food bait inside the trap.

  • Lure Placement: Hang the pheromone lure inside the trap, typically from the lid, just above the water level.

  • Trap Deployment: a. Deploy traps in the field, attached to palm trees or on stakes at a height of 1-2 meters.[8] b. Place traps in the shade to increase pheromone longevity.[13] c. Space traps according to the management objective (e.g., 1-3 traps per hectare for mass trapping).[13]

  • Monitoring and Maintenance: a. Check traps regularly (e.g., weekly) to count and remove captured weevils. b. Replenish bait and water as needed. c. Replace pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).[1]

Electroantennography (EAG) Protocol

Objective: To measure the olfactory response of an insect's antenna to this compound.

Materials:

  • Live insect (R. ferrugineus).

  • Micromanipulators.

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with test compounds (this compound, 4-methyl-5-nonanone) dissolved in a solvent (e.g., hexane).

Procedure:

  • Antenna Preparation: Immobilize the insect and carefully excise an antenna.

  • Mounting: Mount the antenna between the two glass capillary electrodes. The recording electrode is placed at the distal end, and the reference electrode is at the base.[1]

  • Airflow: Continuously pass a stream of clean, humidified air over the antenna.

  • Odor Stimulation: Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition system.[1]

  • Recovery and Repetition: Allow sufficient time between stimuli for the antenna to recover. Test a range of concentrations to establish a dose-response curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pheromone Analysis

Objective: To identify and quantify this compound in samples (e.g., lure extracts, insect headspace).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • (5%-Phenyl)-methylpolysiloxane nonpolar capillary column (e.g., HP-5ms).[14]

  • Helium as carrier gas.

  • Sample vials.

  • Internal standard (e.g., a secondary alcohol acetate).[4]

Procedure:

  • Sample Preparation: a. For lure analysis, extract the lure with a suitable solvent like hexane. b. For headspace analysis, use solid-phase microextraction (SPME) or air entrainment with a sorbent tube. c. Add a known amount of an internal standard.

  • GC-MS Analysis: a. Injection: Inject the sample into the GC. b. GC Separation: Use a suitable temperature program. For example, an initial oven temperature of 60°C for 2 minutes, then ramped at 20°C/min to 130°C.[4] The carrier gas flow rate should be constant (e.g., 1 mL/min).[14] c. MS Detection: Operate the mass spectrometer in electron impact (EI) mode (e.g., 70 eV).[14] Set the scan range to acquire mass spectra of the eluting compounds.

  • Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Biosynthesis and Olfactory Signaling

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Rhynchophorus species is not well-documented in the available literature. However, it is known that many insect pheromones, particularly branched-chain alcohols, are derived from fatty acid metabolism or amino acid catabolism. Further research is required to elucidate the specific enzymatic steps involved in the biosynthesis of this compound in weevils.

Olfactory Signaling Pathway

The perception of this compound in insects follows a general olfactory signaling pathway.[15] Odorant molecules enter the sensillum lymph through pores in the cuticle and are transported to the olfactory receptors by odorant-binding proteins (OBPs).[15] The binding of the odorant to a specific odorant receptor (OR) on the dendrite of an olfactory receptor neuron (ORN) triggers a signaling cascade. Insect ORs form a heteromeric complex with a highly conserved co-receptor (Orco).[16][17] This complex functions as a ligand-gated ion channel, and its activation leads to the depolarization of the neuron and the generation of an action potential.[16][18] This signal is then transmitted to the antennal lobe of the insect's brain for processing.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Bioassay cluster_field Field Application s1 2-Methyl-1-pentanol s2 Oxidation (PCC) s1->s2 s3 2-Methyl-1-pentanal s2->s3 s4 Grignard Reaction (n-Butylmagnesium bromide) s3->s4 s5 This compound s4->s5 a1 Pheromone Sample a2 GC-MS Analysis a1->a2 a3 Identification & Quantification a2->a3 b1 Insect Antenna b2 EAG b1->b2 b3 Neuronal Response b2->b3 f1 Pheromone Lure f2 Field Trapping f1->f2 f3 Weevil Capture Data f2->f3

Caption: Experimental workflow for this compound research.

olfactory_pathway odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binding in Sensillum Lymph or_complex Odorant Receptor Complex (OR-Orco) obp->or_complex Transport to Receptor orn Olfactory Receptor Neuron (ORN) or_complex->orn Activation & Ion Flux action_potential Action Potential orn->action_potential Depolarization antennal_lobe Antennal Lobe (Brain) action_potential->antennal_lobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a well-established and potent semiochemical with significant implications for the management of coleopteran pests, particularly the Red Palm Weevil. Its synergistic action with 4-methyl-5-nonanone and kairomones from host plants provides a powerful tool for monitoring and mass trapping. The detailed protocols provided in this guide offer a standardized approach for researchers in this field. While the synthetic and analytical methodologies are well-defined, further research into the biosynthetic pathways and the specific molecular interactions at the receptor level will deepen our understanding of this crucial semiochemical and may lead to the development of even more effective and targeted pest management strategies.

References

A Technical Guide to the Natural Sources of the 4-Methylnonan-5-ol Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-5-ol is a significant semiochemical, acting as a male-produced aggregation pheromone for several species of palm weevils. This technical guide synthesizes the current understanding of the natural sources of this pheromone, offering insights into its biological origins, hypothetical biosynthetic pathways, and the methodologies employed for its study. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and pest management, as well as professionals in drug development exploring novel pest control strategies.

Natural Sources of 4-Methylnonan-5-ol

The primary natural sources of 4-methylnonan-5-ol are male weevils belonging to the family Curculionidae, specifically within the genera Rhynchophorus and Dynamis. This pheromone plays a crucial role in the chemical communication of these species, facilitating mass gatherings for mating and host plant colonization. The rostrum, or snout-like projection, of the male weevil has been identified as the site of pheromone emission.

While 4-methylnonan-5-ol is the major component of the aggregation pheromone in many of these species, it is often accompanied by its corresponding ketone, 4-methylnonan-5-one (ferrugineone). The ratio of these two compounds can vary among species.

Table 1: Weevil Species Known to Produce 4-Methylnonan-5-ol

FamilyGenusSpeciesCommon NamePheromone Component(s)
CurculionidaeRhynchophorusferrugineusRed Palm Weevil4-methylnonan-5-ol and 4-methylnonan-5-one
CurculionidaeRhynchophorusvulneratusAsiatic Palm Weevil4-methylnonan-5-ol
CurculionidaeRhynchophorusbilineatus-4-methylnonan-5-ol
CurculionidaeMetamasiushemipterusSugarcane Weevil4-methylnonan-5-ol
CurculionidaeDynamisborassi-4-methylnonan-5-ol

Biosynthesis of 4-Methylnonan-5-ol: A Hypothetical Pathway

The precise biosynthetic pathway of 4-methylnonan-5-ol in weevils has not been experimentally elucidated to date. However, based on the general principles of insect pheromone biosynthesis, which often involves modifications of fatty acid or amino acid metabolism, a hypothetical pathway can be proposed. It is likely that the carbon skeleton of 4-methylnonan-5-ol is derived from primary metabolism and assembled through a series of enzymatic reactions.

The branched nature of the molecule suggests a potential origin from the metabolism of branched-chain amino acids (valine, leucine, or isoleucine) which can serve as starter units for fatty acid synthesis, or through the incorporation of a methyl group from S-adenosyl methionine (SAM) onto a fatty acid precursor.

Below is a conceptual diagram illustrating a possible biosynthetic route.

Hypothetical Biosynthesis of 4-Methylnonan-5-ol cluster_0 Primary Metabolism cluster_1 Fatty Acid Synthesis cluster_2 Modification and Reduction Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Propionyl-CoA->FAS Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Amino Acids->FAS Fatty Acyl-CoA Precursor Fatty Acyl-CoA Precursor FAS->Fatty Acyl-CoA Precursor Methylation Methylation Fatty Acyl-CoA Precursor->Methylation 4-Methylnonanoyl-CoA 4-Methylnonanoyl-CoA Methylation->4-Methylnonanoyl-CoA Reduction1 Reductase 4-Methylnonanoyl-CoA->Reduction1 4-Methylnonanal 4-Methylnonanal Reduction1->4-Methylnonanal Reduction2 Reductase/Dehydrogenase 4-Methylnonanal->Reduction2 4-Methylnonan-5-ol 4-Methylnonan-5-ol Reduction2->4-Methylnonan-5-ol

A hypothetical biosynthetic pathway for 4-methylnonan-5-ol.

Experimental Protocols for Pheromone Analysis

The identification and quantification of 4-methylnonan-5-ol from its natural sources typically involve the collection of volatile compounds followed by sophisticated analytical techniques.

Pheromone Collection: Headspace Volatiles

Objective: To collect the volatile compounds released by live male weevils.

Methodology: Solid Phase Microextraction (SPME)

  • Insect Preparation: Male weevils are placed in a clean, airtight glass chamber. The number of insects and the volume of the chamber should be optimized to ensure a detectable concentration of the pheromone.

  • SPME Fiber Selection: A fused silica fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is used. The choice of fiber coating depends on the polarity and volatility of the target analyte.

  • Headspace Sampling: The SPME fiber is exposed to the headspace of the chamber containing the weevils for a predetermined period (e.g., 1-24 hours). The sampling time should be optimized to achieve sufficient adsorption without reaching saturation.

  • Sample Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption of the collected analytes.

SPME Headspace Collection Workflow A Male weevils placed in airtight chamber B SPME fiber exposed to headspace A->B C Volatiles adsorb onto fiber coating B->C D Fiber retracted and transferred to GC injector C->D E Thermal desorption of analytes D->E

Workflow for SPME headspace collection of weevil volatiles.
Pheromone Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the collected volatile sample.

Methodology:

  • Gas Chromatography:

    • Injector: The SPME fiber is desorbed in a hot injector (e.g., 250 °C).

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5) is typically used for separation.

    • Oven Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Identification: The mass spectrum of the unknown compound is compared with a library of known spectra (e.g., NIST, Wiley) and with the spectrum of a synthetic standard of 4-methylnonan-5-ol.

  • Quantification: For quantitative analysis, an internal standard is added to the sample before extraction. The peak area of the target compound is compared to the peak area of the internal standard to determine its concentration.

Derivatization for Improved Analysis (Optional)

Objective: To improve the chromatographic properties and mass spectral characteristics of 4-methylnonan-5-ol.

Methodology:

Alcohols can sometimes exhibit poor peak shape and tailing in GC analysis. Derivatization converts the hydroxyl group into a less polar and more volatile functional group.

  • Reagent Selection: Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert alcohols to their trimethylsilyl (TMS) ethers.

  • Reaction: The collected pheromone extract is reacted with the derivatizing agent, often with gentle heating, to ensure complete conversion.

  • Analysis: The derivatized sample is then analyzed by GC-MS. The TMS derivative of 4-methylnonan-5-ol will have a different retention time and a characteristic mass spectrum that can be used for identification and quantification.

Quantitative Data on Pheromone Production

There is a notable lack of published data on the natural emission rates of 4-methylnonan-5-ol from individual weevils. The majority of quantitative data available in the literature pertains to the release rates of synthetic pheromone lures used in field trapping studies. These studies aim to optimize the attractiveness of the lures for pest management purposes.

Table 2: Release Rates of Synthetic 4-Methylnonan-5-ol from Lures in Field Studies

Weevil SpeciesLure Release Rate (mg/day)Location
Rhynchophorus ferrugineus3 - 10Various
Rhynchophorus ferrugineus~3Various
Rhynchophorus ferrugineus0.38 ± 0.08Sri Lanka
Dynamis borassi~3Colombia

Note: These values are for synthetic lures and do not represent the natural emission rates of the insects.

Conclusion and Future Directions

4-Methylnonan-5-ol is a key aggregation pheromone naturally produced by several species of economically important palm weevils. While its role in chemical communication is well-established, significant knowledge gaps remain, particularly concerning its biosynthesis. Future research should focus on elucidating the enzymatic pathways and precursor molecules involved in the production of this branched-chain alcohol. The use of modern transcriptomic and metabolomic approaches on the pheromone-producing glands of these weevils could provide valuable insights.

Furthermore, the development and standardization of protocols for the quantification of natural pheromone emission rates are crucial for a better understanding of the chemical ecology of these pests. This knowledge will not only advance our fundamental understanding of insect communication but also aid in the development of more effective and sustainable pest management strategies. The logical relationship between the known aspects and the areas requiring further research is depicted below.

Knowledge Status of 4-Methylnonan-5-ol cluster_known Established Knowledge cluster_unknown Knowledge Gaps Source Natural Source: Male Curculionidae Weevils Function Function: Aggregation Pheromone Source->Function Emission Emission Site: Rostrum Source->Emission Analysis Analytical Methods: SPME-GC-MS Source->Analysis leads to study of Quantification Natural Emission Rate: Largely Unquantified Analysis->Quantification enables Biosynthesis Biosynthetic Pathway: Unknown Enzymology Enzymology: Uncharacterized Biosynthesis->Enzymology requires understanding of Protocols Detailed Protocols: Limited Availability Quantification->Protocols requires standardized

Current knowledge and research gaps for 4-methylnonan-5-ol.

Unveiling the Chemical Signal: A Technical Guide to the Discovery and Significance of 4-Methyl-5-nonanol in Rhynchophorus ferrugineus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and analysis of 4-methyl-5-nonanol, also known as ferrugineol, the primary aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus. This document provides a comprehensive overview of the experimental protocols employed in its identification, quantitative data on its efficacy, and an examination of the olfactory signaling pathway involved in its detection.

Introduction: The Scent of a Pest

The red palm weevil, Rhynchophorus ferrugineus, is a devastating invasive pest of palm trees, causing significant economic losses worldwide. The cryptic nature of its larval stage makes early detection and control challenging. A pivotal breakthrough in the management of this pest came with the identification of its male-produced aggregation pheromone, which attracts both males and females to a common site for mating and feeding. The major component of this pheromone was identified as this compound (ferrugineol), often found in conjunction with a minor component, 4-methyl-5-nonanone.[1] This discovery has paved the way for the development of powerful monitoring and mass-trapping tools, forming a cornerstone of integrated pest management (IPM) strategies for this invasive species.

The Discovery of this compound: A Methodological Deep Dive

The groundbreaking identification of this compound as the primary aggregation pheromone of R. ferrugineus was first reported by Hallett et al. in 1993. The experimental approach involved a combination of volatile collection, gas chromatography-electroantennographic detection (GC-EAD), and gas chromatography-mass spectrometry (GC-MS) to isolate and identify the biologically active compound.

Experimental Protocols

2.1.1. Collection of Weevil Volatiles

  • Insect Rearing and Separation: Male and female weevils are separated to ensure the collection of sex-specific volatiles.

  • Aeration System: Live weevils are placed in a clean, enclosed chamber, typically made of glass. A purified and humidified airstream is passed over the insects.

  • Volatile Trapping: The effluent air, now carrying any volatile compounds released by the weevils, is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax, or activated charcoal. This trap captures and concentrates the volatile organic compounds (VOCs).

  • Elution: The trapped volatiles are then eluted from the adsorbent using a high-purity solvent, such as hexane or dichloromethane, to create a concentrated extract for analysis.

2.1.2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of which specific compounds in a complex mixture elicit an olfactory response.

  • Gas Chromatography: The volatile extract is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Column Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths. One path leads to a conventional GC detector (e.g., a Flame Ionization Detector or FID), which produces a chromatogram showing all the separated compounds. The other path is directed over an excised antenna of a R. ferrugineus beetle.

  • Electroantennography: The antenna is mounted between two electrodes, and the electrical potential across the antenna is measured. When an electrophysiologically active compound (i.e., a compound the antenna can "smell") passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable change in the electrical potential. This is recorded as an EAD signal.

  • Data Analysis: By simultaneously recording the FID and EAD signals, researchers can pinpoint which specific peaks on the chromatogram are responsible for the antennal response.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Once a biologically active compound is identified via GC-EAD, GC-MS is used to determine its chemical structure.

  • Gas Chromatography: Similar to GC-EAD, the volatile extract is separated by gas chromatography.

  • Mass Spectrometry: As each compound elutes from the GC column, it enters a mass spectrometer. Here, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum for each compound.

  • Structure Elucidation: By analyzing the fragmentation pattern in the mass spectrum, and by comparing it to libraries of known spectra, the chemical structure of the unknown compound can be determined. In the case of the R. ferrugineus pheromone, this analysis revealed the structure of this compound.

2.1.4. Synthesis and Field Bioassays

Following the identification of this compound, the compound was chemically synthesized to confirm its biological activity. Field trials are the ultimate test of a putative pheromone.

  • Trap Design: Typically, bucket traps are used, often containing a small amount of water with a surfactant to drown the captured weevils.

  • Lure Preparation: The synthetic pheromone is loaded into a slow-release dispenser to ensure a consistent release rate over an extended period.

  • Field Deployment: Traps baited with the synthetic pheromone are deployed in palm plantations, alongside control traps (without the pheromone). The number of weevils captured in each trap is recorded over time.

  • Confirmation of Activity: A significantly higher number of weevils captured in the pheromone-baited traps compared to the control traps confirms the identity and attractiveness of the compound as an aggregation pheromone.

Quantitative Data on this compound

The discovery of this compound has led to extensive research on its practical application in pest management. The following tables summarize key quantitative data from various studies on the efficacy of synthetic ferrugineol lures.

Table 1: Efficacy of this compound in Field Trapping of Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Location/Reference
Synthetic ferrugineol0.38 ± 0.080.23 ± 0.04Sri Lanka[1]
Control (no lure)N/A0.00Sri Lanka[1]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Sri Lanka[1]
Ferrugineol3.0Numerically superior to lower dosesNot specified[2]
Nano gel pheromoneNot specified4.26 ± 3.56Egypt[3]
Normal pheromone (control)Not specified2.69 ± 2.46Egypt[3]

Table 2: Influence of Lure Composition on Trap Captures

Lure CompositionTotal Weevils CapturedMale:Female RatioReference
Ferrolure+® (9:1 this compound:4-methyl-5-nonanone) with pineapple wasteMaximized attractionNot specified[4]
Pheromone traps with food baitsSignificantly higher captures than pheromone aloneFemale dominant[5]
Nano gel pheromone55.33 (2018), 46.33 (2019)1:1.43 (2018), 1:1.94 (2019)[3]
Normal pheromone35.00 (2018), 32.00 (2019)Not specified[3]

Note: Direct comparisons between studies should be made with caution due to variations in trap design, environmental conditions, and weevil population densities.

Olfactory Signaling Pathway

The detection of this compound by R. ferrugineus is a complex process that begins at the antenna and culminates in a behavioral response. The following is a generalized model of the insect olfactory signaling pathway.

  • Pheromone Binding: Molecules of this compound enter the pores of the olfactory sensilla on the weevil's antenna.

  • Transport: Inside the sensillum lymph, the hydrophobic pheromone molecules are bound and solubilized by Odorant Binding Proteins (OBPs).

  • Receptor Activation: The OBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the pheromone binds to a specific Olfactory Receptor (OR) protein.

  • Signal Transduction: The binding of the pheromone to the OR, which is complexed with a co-receptor (Orco), opens an ion channel. This leads to a depolarization of the ORN membrane, generating an electrical signal.

  • Signal Transmission: This electrical signal, in the form of action potentials, travels down the axon of the ORN to the antennal lobe of the weevil's brain.

  • Neural Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, such as the mushroom bodies.

  • Behavioral Response: The processing of this olfactory information in the brain ultimately leads to a behavioral response, such as upwind flight towards the pheromone source, resulting in aggregation.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the key experimental workflow for pheromone identification and the generalized olfactory signaling pathway.

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Analysis cluster_confirmation Confirmation Weevils Male R. ferrugineus Aeration Aeration Chamber Weevils->Aeration Trap Adsorbent Trap Aeration->Trap Elution Solvent Elution Trap->Elution GCEAD GC-EAD Elution->GCEAD GCMS GC-MS GCEAD->GCMS Synthesis Chemical Synthesis GCMS->Synthesis Bioassay Field Bioassay Synthesis->Bioassay

Experimental workflow for the identification of this compound.

Olfactory_Signaling_Pathway Pheromone This compound Sensillum Sensillum Pore Pheromone->Sensillum Enters OBP Odorant Binding Protein (OBP) Sensillum->OBP Binds to OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Brain Antennal Lobe (Brain) ORN->Brain Signal to Behavior Aggregation Behavior Brain->Behavior Initiates

Generalized olfactory signaling pathway in R. ferrugineus.

Conclusion and Future Directions

The discovery of this compound as the aggregation pheromone of Rhynchophorus ferrugineus stands as a landmark achievement in chemical ecology and has provided a critical tool for the management of this invasive pest. The methodologies employed, from volatile collection to GC-EAD and GC-MS analysis, represent a classic and effective approach for pheromone identification. The extensive quantitative data from subsequent field studies have validated the efficacy of synthetic ferrugineol in trapping programs.

Future research in this area could focus on several key aspects. A deeper understanding of the biosynthesis of this compound within the weevil could reveal novel targets for control. Further elucidation of the specific olfactory receptors involved in its detection may lead to the development of more potent attractants or even repellents. Additionally, optimizing lure formulations and trap designs based on a more nuanced understanding of weevil behavior and olfactory physiology will continue to enhance the effectiveness of pheromone-based control strategies. For drug development professionals, the highly specific nature of the pheromone-receptor interaction in insects offers a model for designing targeted and environmentally benign pest control agents.

References

Spectroscopic Characterization of 4-methylnonan-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-methylnonan-5-ol. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylnonan-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m1HH-5 (CH-OH)
~1.2 - 1.6m13HCH₂, CH
~0.9t6HCH₃ (C-1, C-9)
~0.85d3HCH₃ (C-4 methyl)

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (ppm)Carbon Assignment
~75C-5 (CH-OH)
~45C-4 (CH-CH₃)
~35C-6
~30C-3
~28C-7
~23C-2
~22C-8
~14C-1, C-9
~12C-4 methyl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch
~2960, 2930, 2870StrongC-H stretch (alkane)
~1460MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)
~1070StrongC-O stretch
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [2]

m/zRelative Intensity (%)Assignment
158<5[M]⁺ (Molecular Ion)
140~10[M-H₂O]⁺
115~25[M-C₃H₇]⁺
87~100[C₅H₁₁O]⁺ (α-cleavage)
73~80[C₄H₉O]⁺ (α-cleavage)
57~60[C₄H₉]⁺
43~70[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methylnonan-5-ol (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The spectra were recorded on a 400 MHz spectrometer. The ¹H NMR spectrum was referenced to the residual CHCl₃ signal at 7.26 ppm. The ¹³C NMR spectrum was referenced to the CDCl₃ solvent signal at 77.16 ppm. For the ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat 4-methylnonan-5-ol was placed between two sodium chloride plates to create a thin liquid film. The spectrum was recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 4-methylnonan-5-ol in dichloromethane was injected into the GC. The GC was equipped with a 30 m x 0.25 mm nonpolar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylnonan-5-ol.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Pure Compound (4-methylnonan-5-ol) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample or KBr Pellet Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Analysis Process & Interpret NMR Spectra NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Absorption Bands IR_Acq->IR_Analysis MS_Analysis Analyze Mass Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

References

The Role of 4-Methyl-5-nonanol in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nonanol, a branched-chain secondary alcohol, serves as a critical component of the aggregation pheromone for several economically significant weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). This technical guide provides an in-depth analysis of the function of this compound in insect communication, detailing its role in aggregation, its detection by the insect olfactory system, and its application in pest management strategies. The document summarizes key quantitative data from field and laboratory studies, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of the underlying biological pathways and experimental workflows.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, foraging, and aggregation. Semiochemicals, the information-carrying chemicals, are central to this communication. Pheromones, a class of semiochemicals, mediate intraspecific communication. This compound is a well-documented male-produced aggregation pheromone in several species of the family Curculionidae.[1] It plays a crucial role in inducing the aggregation of both male and female weevils at a food source, leading to mass attacks on host plants.[1][2] Understanding the function and detection of this compound is paramount for developing effective and environmentally benign pest management strategies.

Function of this compound in Insect Communication

The primary function of this compound in insect communication is as an aggregation pheromone .[1][2] In species such as the Red Palm Weevil (Rhynchophorus ferrugineus), males release this pheromone to attract conspecifics of both sexes to a suitable host palm.[1] This aggregation behavior is often a prerequisite for successful host colonization and reproduction.

The behavioral response to this compound is significantly enhanced by the presence of other chemical cues. It acts synergistically with 4-methyl-5-nonanone , another component of the male-produced pheromone blend, and with kairomones , which are volatile compounds released from the host plant.[2][3] This synergy ensures that the aggregation occurs at a location with abundant food resources. The natural stereoisomer, (4S,5S)-4-methyl-5-nonanol, is the most biologically active form.[1]

Quantitative Data on the Efficacy of this compound

Table 1: Field Trapping Efficacy of this compound for Rhynchophorus ferrugineus
Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (M:F)Study Duration (days)Reference
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960[2]
Control (empty capillaries)N/A0.00N/A60[2]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified[2]
Ferrugineol3Numerically superior to lower dosesNot specifiedNot specified[4]
Ferrugineol + food baitsNot specifiedSignificantly more than pheromone or food alone1:1.4258
Pheromone (9:1 this compound:4-methyl-5-nonanone) + food baitNot specified176 individuals (total)Not specified58
Food bait aloneNot specified8 individuals (total)Not specified58
Table 2: Electroantennogram (EAG) Response of Rhynchophorus ferrugineus to Pheromone Blends
Pheromone Blend (this compound : 4-methyl-5-nonanone)Antennal Response (mV)
7:14.0
9:13.8

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the evaluation of this compound.

Field Trapping Assay

Objective: To assess the attractiveness of this compound-baited traps to weevils in a natural environment.

Materials:

  • Pheromone lures containing this compound (often in a 9:1 ratio with 4-methyl-5-nonanone).

  • Food bait (e.g., fresh-cut sugarcane, dates, or pineapple).

  • Bucket traps (e.g., 5-10 liter plastic buckets with lids).

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.

  • Stakes or hangers for trap placement.

  • GPS device for recording trap locations.

  • Data collection sheets.

Procedure:

  • Trap Preparation:

    • Create four equidistant windows (e.g., 1.5 x 5 cm) at the top of the bucket, just below the rim.

    • Add water and a few drops of surfactant to the bottom of the bucket to a depth of about 5-7 cm. The surfactant breaks the surface tension, causing captured weevils to drown.

    • Place the food bait inside the trap.

    • Hang the pheromone lure from the center of the lid on the inside of the bucket using a wire.

  • Trap Deployment:

    • Deploy traps in the field, attached to palm trees or on stakes at a height of 1-1.5 meters.

    • Space traps according to the experimental design (e.g., 50-100 meters apart).

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count the number of captured male and female weevils in each trap.

    • Replenish the food bait and water with surfactant as needed.

    • Replace the pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the efficacy of different lure compositions.

Electroantennography (EAG) Assay

Objective: To measure the electrical response of a weevil's antenna to this compound and related compounds.

Materials:

  • Live adult weevils (Rhynchophorus ferrugineus).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system (computer with appropriate software).

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with test compounds (this compound, 4-methyl-5-nonanone) dissolved in a solvent (e.g., hexane).

Procedure:

  • Antenna Preparation:

    • Immobilize a weevil (e.g., by chilling).

    • Under the dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • EAG Recording:

    • Continuously pass a stream of clean, humidified air over the mounted antenna.

    • Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge containing the test compound on a filter paper.

    • Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier and data acquisition system.

  • Data Analysis:

    • Measure the amplitude of the EAG responses (in millivolts) for each stimulus.

    • Compare the responses to different compounds and concentrations to determine the antennal sensitivity.

Wind Tunnel Bioassay

Objective: To observe and quantify the upwind flight behavior of weevils in response to a plume of this compound.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light.

  • Odor source dispenser (e.g., a rubber septum impregnated with the pheromone).

  • Video recording equipment.

  • Insect release platform.

  • Live adult weevils.

Procedure:

  • Acclimatization: Acclimatize the weevils to the conditions of the wind tunnel room for at least 2 hours prior to the experiment.

  • Experimental Setup:

    • Place the odor source at the upwind end of the wind tunnel.

    • Set the airflow to a constant speed (e.g., 20-30 cm/s).

  • Behavioral Observation:

    • Release a single weevil on the platform at the downwind end of the tunnel.

    • Record the weevil's flight path and behaviors for a set period (e.g., 5 minutes). Key behaviors to note include: taking flight, upwind flight, casting (zigzagging flight), and landing on or near the odor source.

  • Data Analysis:

    • Analyze the video recordings to quantify behavioral parameters such as flight speed, turning angle, and success rate of source location.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the olfactory signaling pathway for this compound and the workflows for the experimental protocols described above.

olfactory_signaling_pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_complex ORx/Orco Receptor Complex OBP->OR_complex Transport & Delivery Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation ORN_membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Antennal Lobe Action_Potential->Signal_Transmission Behavioral_Response Behavioral Response (Aggregation) Signal_Transmission->Behavioral_Response

Caption: Generalized olfactory signaling pathway for this compound.

field_trapping_workflow A Trap Preparation (Pheromone, Bait, Water) B Trap Deployment in Field (GPS Tagging) A->B C Regular Trap Monitoring (e.g., weekly) B->C D Data Collection (Count Weevils by Sex) C->D E Trap Maintenance (Replenish Bait & Water) C->E D->E F Data Analysis (Statistical Comparison) D->F G Conclusion on Attractiveness F->G

Caption: Workflow for a field trapping experiment.

eag_workflow A Weevil Immobilization & Antenna Excision B Antenna Mounting on Electrodes A->B C Continuous Clean Airflow B->C D Puff of Odorant Stimulus C->D E Record Electrical Response (EAG) D->E F Data Analysis (Measure Amplitude) E->F G Determine Antennal Sensitivity F->G

Caption: Workflow for an Electroantennography (EAG) assay.

wind_tunnel_workflow A Weevil Acclimatization B Setup Wind Tunnel (Odor Source, Airflow) A->B C Release Weevil Downwind B->C D Video Record Flight Behavior C->D E Quantify Behavioral Parameters D->E F Analyze Data & Draw Conclusions E->F

Caption: Workflow for a wind tunnel bioassay.

Conclusion

This compound is a pivotal semiochemical in the life cycle of several weevil species, primarily functioning as a male-produced aggregation pheromone. Its high efficacy, especially when combined with synergists and kairomones, makes it a valuable tool for monitoring and managing pest populations. The detailed experimental protocols and our understanding of the olfactory signaling pathway provide a solid foundation for further research and the development of novel, targeted pest control strategies. Future work should focus on identifying the specific olfactory receptors for this compound and further elucidating the downstream neural processing of this important chemical signal. This knowledge will be instrumental for the design of more specific and effective attractants or repellents for integrated pest management programs.

References

Stereoisomers of 4-Methyl-5-nonanol: A Technical Guide to Synthesis, Activity, and Olfactory Reception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanol, a chiral secondary alcohol, is a critical component of the aggregation pheromone of several economically significant weevil species, including the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane weevil (Metamasius hemipterus). As a semiochemical, it plays a pivotal role in mediating the mass gathering of these pests, leading to significant crop damage worldwide. The stereochemistry of this compound is paramount to its biological activity, with different stereoisomers eliciting varied responses in target insects. This technical guide provides an in-depth overview of the stereoisomers of this compound, covering their synthesis, biological activity, and the underlying mechanisms of olfactory reception.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons 4 and 5, giving rise to four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). The naturally produced and most active stereoisomer in several weevil species has been identified as (4S,5S)-4-methyl-5-nonanol.

Biological Activity of Stereoisomers

The biological activity of this compound stereoisomers has been primarily investigated in the context of their attractiveness to weevils. The (4S,5S) isomer is the major component of the aggregation pheromone and is highly attractive to both male and female weevils. Research on the West Indian sugarcane weevil (Metamasius hemipterus sericeus) has shown that the natural (4S,5S) isomer and a racemic mixture are equally attractive, suggesting that the other stereoisomers may be inactive rather than inhibitory in this species. For palm weevils in general, non-natural stereoisomers have been described as benign. However, comprehensive studies directly comparing the individual activity of all four stereoisomers are limited.

Quantitative Data on Weevil Attraction
Stereoisomer(s)Target SpeciesAttractivenessReference
(4S,5S)Metamasius hemipterus sericeusAttractivePerez et al., 1997
Racemic mixtureMetamasius hemipterus sericeusEqually attractive to (4S,5S)Perez et al., 1997
Racemic mixtureRhynchophorus ferrugineusAttractiveGunawardena et al., 1995

Experimental Protocols

Enantioselective Synthesis of (4S,5S)-4-Methyl-5-nonanol

Step 1: Asymmetric Aldol Addition

A chiral auxiliary, such as a (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (SAMP) or (R)-(+)-2-amino-3-methyl-1,1-diphenyl-1-butanol (RAMP) hydrazone, is used to direct the stereoselective addition of a pentanal-derived enolate to butanal. This reaction establishes the stereocenter at C4.

Step 2: Reduction of the Ketone

The resulting chiral β-hydroxy ketone is then reduced to the corresponding diol. The choice of reducing agent can influence the stereochemistry at C5. For the synthesis of the (4S,5S) isomer, a diastereoselective reduction is required.

Step 3: Deprotection and Purification

Finally, the chiral auxiliary and any protecting groups are removed to yield the desired (4S,5S)-4-methyl-5-nonanol. Purification is typically achieved through column chromatography.

Field Bioassay for Pheromone Attractiveness in Rhynchophorus ferrugineus

Objective: To evaluate the attractiveness of synthetic this compound stereoisomers to the red palm weevil in a field setting.

Materials:

  • Bucket traps (20 L, white, with four equidistant entry slots (e.g., 3 x 7 cm) near the top).

  • Lures: Polyethylene sachets or vials containing the synthetic pheromone stereoisomer(s) to be tested, formulated for a release rate of approximately 3 mg/day.

  • Food bait: 100-200g of fresh sugarcane or palm tissue placed inside the trap.

  • Killing agent: A small amount of insecticide (e.g., a no-pest strip) or a soapy water solution at the bottom of the trap.

  • Non-host trees or poles for trap deployment.

Procedure:

  • Trap Preparation: Place the food bait and killing agent in the bottom of the bucket traps. Suspend the pheromone lure inside the trap, near the entry slots.

  • Trap Deployment: Hang the traps on non-host trees or poles at a height of 1.5-2 meters above the ground. Traps should be placed at least 50 meters apart to avoid interference. A randomized complete block design is recommended for statistical validity.

  • Data Collection: Check the traps every 2-3 days and count the number of captured male and female weevils.

  • Maintenance: Replace the food bait weekly and the pheromone lures according to the manufacturer's specifications (typically every 4-6 weeks).

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different stereoisomers.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To determine which stereoisomers of this compound elicit an olfactory response in the antennae of weevils.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennographic detection (EAD) setup.

  • Capillary column suitable for separating the stereoisomers (e.g., a chiral column).

  • Excised weevil antenna.

  • Micromanipulators and electrodes for positioning and recording from the antenna.

  • Amplifier and data acquisition system.

  • Synthetic standards of the this compound stereoisomers.

Procedure:

  • Antenna Preparation: Excise an antenna from a live weevil and mount it between two electrodes using conductive gel.

  • GC-EAD Setup: The effluent from the GC column is split, with one part going to the FID and the other being directed over the prepared antenna.

  • Sample Injection: Inject a solution of the synthetic stereoisomer(s) into the GC.

  • Data Recording: Simultaneously record the signals from the FID and the EAD. The FID signal will show the elution of the compounds, while the EAD signal will show any depolarization of the antennal membrane, indicating an olfactory response.

  • Analysis: Correlate the peaks in the FID chromatogram with the responses in the EAD electrogram to identify the active stereoisomers.

Olfactory Signaling Pathway

The perception of this compound in weevils is a complex process that begins at the antenna and culminates in a behavioral response. The following diagram illustrates the key steps in this signaling pathway.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_signal Signal Transduction Pheromone This compound Stereoisomers OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (e.g., RferOR1) Pheromone_OBP->OR Delivery & Activation IonChannel Ion Channel OR->IonChannel Conformational Change Signal Electrical Signal (Action Potential) IonChannel->Signal Ion Influx Brain Brain (Antennal Lobe) Signal->Brain Transmission Behavior Behavioral Response Brain->Behavior Processing & Output Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Enantioselective Synthesis of Stereoisomers Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG FieldAssay Field Bioassays (Trapping) Analysis->FieldAssay Data Data Collection & Statistical Analysis EAG->Data FieldAssay->Data Conclusion Conclusion on Stereoisomer Activity Data->Conclusion Olfactory_Components Pheromone This compound OBP Odorant Binding Protein (e.g., RferOBP1768) Pheromone->OBP Binds to OR_Complex Olfactory Receptor Complex (OR + Orco) OBP->OR_Complex Delivers to ORN Olfactory Receptor Neuron OR_Complex->ORN Is expressed in AntennalLobe Antennal Lobe (Brain) ORN->AntennalLobe Sends signal to

4-Methyl-5-nonanol: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for 4-Methyl-5-nonanol in a laboratory setting. The information is curated for professionals in research and drug development to ensure safe and compliant use of this chemical compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H22O[1][2]
Molecular Weight 158.28 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3][4]
Density 0.824 g/cm³[1][5]
Boiling Point 206.4 °C at 760 mmHg[1]
Flash Point 87.9 °C (Closed Cup)[1]
Vapor Pressure 0.0561 mmHg at 25°C[1]
Refractive Index 1.432 - 1.441 @ 20°C[1][3]
Solubility Insoluble in water; Soluble in alcohol[3][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning

Primary Hazards: Irritant[2]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is essential to minimize risks associated with the handling and storage of this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure an emergency eyewash station and safety shower are readily accessible.[8]

Handling Procedures
  • Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Dispensing: Use non-sparking tools to prevent ignition from electrostatic discharge.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[7]

  • Contamination: Take off contaminated clothing and wash it before reuse.[6]

Storage Procedures
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9]

Emergency Procedures

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9]

  • If Swallowed: Rinse mouth. Get medical help.[7]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9]

Spill and Leak Procedures
  • Evacuation: Evacuate personnel to a safe area.[7]

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Cleanup: Absorb the spillage with inert material (e.g., sand, silica gel) and collect it in a suitable container for disposal.[7][8]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]

Logical Workflow for Safe Laboratory Use

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety checkpoints.

SafeHandlingWorkflow cluster_acquisition Acquisition & Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal Procurement Procurement Receiving Receiving & Inspection Procurement->Receiving Verify SDS InitialStorage Initial Storage (Cool, Dry, Ventilated) Receiving->InitialStorage Store Appropriately PPE Don PPE (Goggles, Gloves, Lab Coat) InitialStorage->PPE Retrieve for Use Experiment Experimentation (Fume Hood) PPE->Experiment Proceed to Experiment WasteCollection Waste Collection (Labeled, Sealed Container) Experiment->WasteCollection Segregate Waste Disposal Chemical Waste Disposal WasteCollection->Disposal Follow Institutional Protocol

Caption: Workflow for the safe handling of this compound in a laboratory.

References

An In-depth Technical Guide to 4-Methyl-5-nonanol: Synthesis, Pheromonal Activity, and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanol, a chiral secondary alcohol, is a significant semiochemical in the animal kingdom, most notably serving as a critical component of the aggregation pheromone for major agricultural pests. This technical guide provides a comprehensive overview of its chemical identity, synthesis, biological function as a pheromone, and the current understanding of its signaling pathway in target insect species. The information is intended to support research and development efforts in pest management, chemical ecology, and sensory biology.

Chemical Identity

The IUPAC name for this compound is 4-methylnonan-5-ol . It is also widely known by its common names, Ferrolure and ferrugineol .

Synonyms:
  • 4-methylnonan-5-ol

  • Ferrolure

  • FERRUGINEOL

  • 5-Nonanol, 4-methyl-

  • (4RS, 5RS)-4-methylnonan-5-ol (referring to the racemic mixture)

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₂₂O[1]
Molecular Weight158.28 g/mol [1]
CAS Number154170-44-2[2]
AppearanceColorless to pale yellow liquid-
Boiling Point206.0-207.0 °C at 760 mmHg-
Density0.824 g/cm³[3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of the corresponding ketone, 4-methyl-5-nonanone. An alternative approach involves a Grignard reaction.

Experimental Protocol 1: Reduction of 4-methyl-5-nonanone

This protocol is adapted from a patented industrial process and provides a high-yield synthesis of this compound.[2]

Materials:

  • 4-methyl-5-nonanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 4-methyl-5-nonanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution portion-wise while stirring. The amount of NaBH₄ should be in molar excess to ensure complete reduction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of acetic acid to neutralize the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product is then purified by vacuum distillation to yield pure this compound. A reported yield for a similar process is 97.5%.[2]

Experimental Protocol 2: Synthesis via Grignard Reaction

This method utilizes the reaction of a Grignard reagent with an aldehyde.[4]

Materials:

  • 2-methyl-1-pentanal

  • Butylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions (flame-dried)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of butyl bromide in anhydrous ether to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining butyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-methyl-1-pentanal in anhydrous ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. A reported yield for this method is 86%.[4]

Synthesis_Workflow cluster_0 Method 1: Reduction cluster_1 Method 2: Grignard Reaction 4-methyl-5-nonanone 4-methyl-5-nonanone Reduction Reduction 4-methyl-5-nonanone->Reduction Sodium borohydride Sodium borohydride Sodium borohydride->Reduction Methanol Methanol Methanol->Reduction Workup_Purification_1 Quenching, Extraction, Purification (Distillation) Reduction->Workup_Purification_1 4-methyl-5-nonanol_1 This compound Workup_Purification_1->4-methyl-5-nonanol_1 2-methyl-1-pentanal 2-methyl-1-pentanal Grignard_Reaction Grignard Reaction 2-methyl-1-pentanal->Grignard_Reaction Butylmagnesium bromide Butylmagnesium bromide Butylmagnesium bromide->Grignard_Reaction Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard_Reaction Workup_Purification_2 Quenching, Extraction, Purification (Chromatography) Grignard_Reaction->Workup_Purification_2 4-methyl-5-nonanol_2 This compound Workup_Purification_2->4-methyl-5-nonanol_2

Synthetic routes to this compound.

Pheromonal Activity and Biological Significance

This compound is the major component of the male-produced aggregation pheromone of several economically important weevil species, including the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Metamasius hemipterus).[5][6] In R. ferrugineus, it is typically found in a 9:1 ratio with its corresponding ketone, 4-methyl-5-nonanone, and this blend is highly attractive to both sexes, leading to mass gatherings on host plants for feeding and mating.[7][8]

Quantitative Data on Pheromone Trapping
Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Reference
Synthetic ferrugineol0.38 ± 0.080.23 ± 0.04[4]
Ferrugineol + Pineapple wasteNot specifiedSignificantly higher than pheromone alone[9]
Ferrugineol (3 mg/24h)3Numerically superior to lower doses[10]

Olfactory Signaling Pathway

The detection of this compound in R. ferrugineus initiates a cascade of events within the weevil's olfactory system, leading to a behavioral response. The key molecular components of this pathway have been partially elucidated.

  • Pheromone Binding: Volatile this compound molecules enter the sensilla on the weevil's antennae. Inside the sensillar lymph, they are thought to be bound by Odorant Binding Proteins (OBPs) , which solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[3]

  • Receptor Activation: The pheromone-OBP complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) . In R. ferrugineus, the primary receptor for this compound has been identified as RferOR1 .[7][11] This receptor is tuned to both ferrugineol and its ketone analog, ferrugineone.[7]

  • Signal Transduction: RferOR1 forms a heterodimeric complex with a highly conserved co-receptor, Orco (RferOrco) .[5][12] The binding of the pheromone to RferOR1 is believed to induce a conformational change in the receptor complex, leading to the opening of an ion channel. This results in an influx of cations into the neuron, causing depolarization of the cell membrane and the generation of an action potential. While the primary mechanism is thought to be ionotropic, the involvement of metabotropic G-protein signaling pathways has also been suggested in insect olfaction.[13]

  • Neural Processing: The action potential travels down the axon of the ORN to the antennal lobe of the weevil's brain. Here, the signal is processed in specific glomeruli, integrated with other sensory inputs, and ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.

Signaling_Pathway cluster_membrane Sensory Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in Sensillar Lymph Receptor_Complex RferOR1/Orco Receptor Complex OBP->Receptor_Complex Transport and Binding Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activation Neuron_Membrane Olfactory Receptor Neuron Membrane Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to CNS Behavior Behavioral Response Brain->Behavior Signal Processing

Proposed olfactory signaling pathway for this compound.

Key Experimental Methodologies

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds, providing a measure of its olfactory sensitivity.

Procedure:

  • An antenna is carefully excised from a live weevil and mounted between two electrodes.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A puff of air containing a known concentration of this compound is introduced into the airstream.

  • The change in electrical potential between the two ends of the antenna (the EAG response) is amplified and recorded.

  • The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus.

Behavioral Assays (Olfactometer)

Objective: To assess the behavioral response of weevils to this compound in a controlled environment.

Procedure:

  • A Y-tube or multi-arm olfactometer is used, which presents the insects with a choice between different air streams.

  • One air stream contains a specific concentration of this compound, while the other contains a solvent control.

  • Weevils are released at the base of the olfactometer, and their choice of arm is recorded.

  • A statistically significant preference for the arm containing the pheromone indicates an attractive behavioral response.[12]

Conclusion

This compound is a vital semiochemical that governs the aggregation behavior of several economically important weevil species. A thorough understanding of its synthesis, biological activity, and the underlying signaling pathways is crucial for the development of effective and environmentally benign pest management strategies. This technical guide provides a foundational resource for researchers working in this field, summarizing the current knowledge and providing detailed experimental frameworks to guide future investigations. Further research into the downstream components of the RferOR1 signaling cascade and the precise role of different stereoisomers of this compound will undoubtedly open new avenues for targeted pest control.

References

role of 4-Methyl-5-nonanol in weevil aggregation behavior

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 4-Methyl-5-nonanol in Weevil Aggregation Behavior

Abstract

This compound, commonly known as ferrugineol, is a critical component of the male-produced aggregation pheromone for several economically significant weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus)[1][2][3][4]. This semiochemical plays a pivotal role in coordinating mass attacks on host plants, attracting both male and female conspecifics[3][5]. Its activity is significantly enhanced when used in conjunction with 4-methyl-5-nonanone and host plant volatiles (kairomones), forming a powerful attractant system[1][6]. This guide provides a comprehensive overview of the synthesis, behavioral effects, and underlying chemosensory mechanisms of this compound. It includes detailed experimental protocols for field bioassays and electrophysiological analysis, summarizes quantitative data on its efficacy, and illustrates key biological pathways, offering a technical resource for researchers in chemical ecology and pest management.

Introduction

Weevils of the subfamily Rhynchophorinae are among the most destructive pests of palm trees worldwide, causing immense economic losses in coconut, date palm, and oil palm industries[7][8]. A key factor in their success as pests is their ability to engage in coordinated mass attacks, a behavior mediated by chemical signals known as aggregation pheromones. Unlike sex pheromones, which typically attract only one sex, aggregation pheromones attract both males and females, leading to rapid colonization of host resources[2].

In species like the Red Palm Weevil (R. ferrugineus), males produce and release a blend of volatile compounds, with (4S,5S)-4-Methyl-5-nonanol (ferrugineol) being the primary active component[3][4]. This compound does not act in isolation; its attractiveness is strongly synergized by the presence of 4-methyl-5-nonanone and kairomones, which are volatile compounds released from the host plant tissue[1][9]. The strategic use of synthetic versions of these semiochemicals has become a cornerstone of Integrated Pest Management (IPM) programs, enabling effective monitoring and mass trapping of weevil populations[4][6]. This document synthesizes the current knowledge on this compound, focusing on its behavioral function, the quantitative aspects of its efficacy, and the experimental methods used for its evaluation.

Role in Aggregation Behavior

This compound is the major component of the aggregation pheromone produced by male weevils to attract conspecifics of both sexes to a suitable host plant for feeding and reproduction[3][4]. Studies have consistently shown that traps baited with synthetic this compound capture significantly more weevils than unbaited control traps[2][10].

The pheromone's efficacy is context-dependent and is greatly amplified by two main factors:

  • Pheromone Composition: While this compound is the primary attractant, it is often released along with a minor component, 4-methyl-5-nonanone. The precise ratio of these two compounds can be critical for optimal attraction. For R. ferrugineus, a 9:1 ratio of this compound to 4-methyl-5-nonanone is commonly cited as highly effective[3][11][12]. Electrophysiological studies have confirmed that specific blend ratios elicit the strongest neuronal responses from the weevil's antennae[8].

  • Synergy with Kairomones: Host plant volatiles, or kairomones, play a crucial synergistic role. Fermenting plant material, such as palm tissue or sugarcane, releases compounds like ethyl acetate that significantly enhance the attractiveness of the pheromone lure[1][4][6]. Traps baited with both the pheromone and a kairomone source consistently capture several-fold more weevils than traps with the pheromone alone[1][9].

Quantitative Data on Efficacy

The effectiveness of this compound in trapping weevils has been quantified in numerous field studies. The data below is summarized from various sources to provide a comparative overview.

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Target SpeciesSex Ratio (M:F)Reference
Synthetic this compound0.38 ± 0.080.23 ± 0.04R. ferrugineus1:1.09[2]
Control (Unbaited)N/A0.00R. ferrugineusN/A[2]
This compound + Coconut bark steam distillateNot Specified0.25 ± 0.12R. ferrugineusNot Specified[2]
This compound + 4-Methyl-5-nonanone (9:1)3.0~23 (weevils/trap/week)R. ferrugineus1:1.4[6]
This compound + 4-Methyl-5-nonanone (9:1) with food bait (300g dates)3.0~80 (weevils/trap/week)R. ferrugineusNot Specified[12]
Pheromone (750 mg lure)Not Specified695.80 (total weevils over study)R. ferrugineus1:2[11]

Note: Data reported in various units have been maintained as per the source to ensure accuracy.

Pheromone Blend Ratio (nonanol:nonanone)Mean EAG Response (mV)Target SpeciesCommentsReference
7:14.0R. ferrugineusElicited the maximum antennal response in the study.[8]
9:13.8R. ferrugineusShowed a strong response, slightly lower than 7:1.[8]

Experimental Protocols

Reproducing and validating research on pheromone efficacy requires standardized methodologies. Below are detailed protocols for key experiments.

Protocol 1: Field Trapping Bioassay

Objective: To evaluate the attractiveness of this compound lures to weevils under field conditions.

Materials:

  • Bucket traps (5-10 liters), often dark-colored[12].

  • Pheromone lures (e.g., sachets or capillaries) containing synthetic this compound, often in a 9:1 ratio with 4-methyl-5-nonanone[5][12].

  • Kairomone bait (e.g., 300g fresh-cut sugarcane or dates)[5][12].

  • Water and a surfactant (soap) or a thin layer of oil to retain captured weevils.

  • Stakes or hangers for trap deployment.

Procedure:

  • Trap Preparation: Fill the bottom of the bucket trap with 2-3 liters of water mixed with a few drops of soap. This ensures that captured weevils drown and cannot escape[5].

  • Bait Placement: Place the kairomone bait (sugarcane/dates) inside the trap. Hang the pheromone lure inside the trap, positioned centrally and just above the water level[5].

  • Trap Deployment: Deploy traps in the target area (e.g., a palm plantation). A typical height for trap placement is 1-2 meters above the ground[1][5]. Traps should be spaced sufficiently far apart (e.g., >50 meters) to avoid interference.

  • Data Collection: Check traps weekly or bi-weekly. Count the number of captured male and female weevils, then clear the traps.

  • Maintenance: Replenish the water and kairomone bait at each check. Replace the pheromone lure according to the manufacturer's specifications (typically every 45-60 days)[2][12].

  • Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lure combinations[2].

Protocol 2: Electroantennography (EAG) Assay

Objective: To measure the electrical response of a weevil's antenna to this compound and related compounds, providing a physiological measure of olfactory detection.

Materials:

  • Live adult weevils (R. ferrugineus).

  • Stereo microscope and micromanipulators.

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier and data acquisition system.

  • Purified, humidified air delivery system.

  • Odor cartridges (e.g., Pasteur pipettes) containing filter paper loaded with test compounds (e.g., this compound) dissolved in a solvent like hexane.

Procedure:

  • Antenna Preparation: Immobilize a live weevil and carefully excise one antenna at its base.

  • Mounting: Mount the excised antenna between the two glass capillary electrodes. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the base of the antenna[5].

  • Stimulus Delivery: A continuous stream of clean, humidified air is passed over the antenna. An air puff (e.g., 0.5 seconds) is diverted through an odor cartridge to deliver the chemical stimulus into the main airstream.

  • Recording: The change in electrical potential across the antenna (the EAG response) following the stimulus is amplified and recorded by the data acquisition system.

  • Experimental Design: Test a range of compounds and concentrations, with a solvent blank as a control. Allow sufficient time (e.g., 45-60 seconds) between stimuli for the antenna to recover.

  • Analysis: Measure the peak amplitude (in millivolts, mV) of the depolarization for each stimulus. Normalize responses by subtracting the response to the solvent control.

Diagrams of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for identifying and validating an insect aggregation pheromone like this compound.

G cluster_lab Laboratory Phase cluster_field Field Phase synthesis Chemical Synthesis of this compound purification Purification & Analysis (GC-MS) synthesis->purification Crude Product eag Electrophysiology (EAG Assay) purification->eag Pure Compound lure Lure Formulation purification->lure Pure Compound trap_setup Field Trap Deployment lure->trap_setup Baited Traps data_collection Weevil Capture Data (Weekly Counts) trap_setup->data_collection analysis Statistical Analysis data_collection->analysis conclusion Efficacy Conclusion analysis->conclusion

Workflow for pheromone synthesis, lab validation, and field testing.
Olfactory Signaling Pathway

The diagram below outlines the proposed molecular mechanism of pheromone detection in a weevil olfactory sensory neuron.

G Pheromone Chemosensory Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Complex Pheromone-OBP Complex OBP->Complex OR Olfactory Receptor (OR) Complex->OR Delivers Pheromone & Activates IonChannel Ion Channel (Associated with OR) OR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca++ Influx Signal Action Potential to Brain Depolarization->Signal Triggers

Generalized pathway for weevil olfactory signal transduction.

The process begins when volatile this compound molecules enter the pores of an olfactory sensillum on the weevil's antenna[7]. Inside, they are bound by Odorant Binding Proteins (OBPs), which transport the hydrophobic pheromones through the aqueous sensillum lymph to Olfactory Receptors (ORs) embedded in the membrane of an Olfactory Receptor Neuron (ORN)[13]. The binding of the pheromone to its specific OR triggers a conformational change, opening an associated ion channel. The resulting influx of positive ions depolarizes the neuron's membrane, generating an action potential that travels to the antennal lobe of the weevil's brain, signaling the presence of the pheromone[13][14].

Conclusion

This compound is an indispensable semiochemical in the chemical ecology of many weevil species. Its function as a powerful male-produced aggregation pheromone has been robustly established through extensive laboratory and field research. Quantitative data consistently demonstrate that its efficacy is maximized when deployed as part of a synergistic blend, incorporating 4-methyl-5-nonanone and host-plant kairomones. The detailed experimental protocols and mechanistic pathways described herein provide a technical foundation for researchers aiming to further explore, refine, and apply this knowledge. A deeper understanding of the chemoreception of this compound at the molecular level will be crucial for developing next-generation, highly specific, and environmentally benign pest management strategies.

References

The Chirality of 4-Methyl-5-nonanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Stereochemistry, Synthesis, and Analysis of a Key Insect Pheromone

Abstract

4-Methyl-5-nonanol, also known as ferrugineol, is a critical component of the aggregation pheromone for several species of weevils, most notably the red palm weevil (Rhynchophorus ferrugineus), a significant pest in agriculture. The molecule possesses two chiral centers, leading to four possible stereoisomers, each with potentially distinct biological activities. This guide provides a detailed overview of the stereochemistry of this compound, outlines protocols for its synthesis and analysis, and discusses the biological significance of its specific stereoisomers. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, drug development, and pest management.

Stereochemistry of this compound

This compound has two stereocenters at carbons C4 and C5. The presence of these two chiral centers gives rise to a total of four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). These stereoisomers exist as two pairs of enantiomers ((4S,5S)/(4R,5R) and (4S,5R)/(4R,5S)) and four pairs of diastereomers.

The biological activity of many pheromones is highly dependent on their stereochemistry. For the red palm weevil, the major component of its aggregation pheromone has been identified as the (4S,5S) stereoisomer of this compound. Gas chromatography-electroantennographic detection (GC-EAD) studies have confirmed that only the (S,S) stereoisomer is EAD active for R. ferrugineus. This high degree of stereospecificity is crucial for the development of effective pheromone-based lures for pest monitoring and mass trapping.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 4S,5S 4S,5S 4R,5R 4R,5R 4S,5S->4R,5R Enantiomers 4S,5R 4S,5R 4S,5S->4S,5R Diastereomers 4R,5S 4R,5S 4S,5S->4R,5S Diastereomers 4R,5R->4S,5R Diastereomers 4R,5R->4R,5S Diastereomers 4S,5R->4R,5S Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Physicochemical and Biological Data

PropertyValueNotes
Molecular Formula C₁₀H₂₂O-
Molecular Weight 158.28 g/mol -
Density 0.824 - 0.834 g/cm³ @ 25°CFor the mixture of isomers.[1]
Boiling Point 206-207 °C @ 760 mmHgFor the mixture of isomers.
Refractive Index 1.434 - 1.441 @ 20°CFor the mixture of isomers.
Biologically Active Stereoisomer (4S,5S)-4-methyl-5-nonanolMajor aggregation pheromone component for Rhynchophorus ferrugineus.
Specific Optical Rotation ([α]D) Data not availableSpecific rotation values for the individual enantiomers are not reported in the surveyed literature.

Synthesis Protocols

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 4-methyl-5-nonanone, or via a Grignard reaction. Below are protocols for a general, non-stereoselective synthesis and a conceptual workflow for a targeted stereoselective synthesis.

Experimental Protocol: Non-Stereoselective Synthesis via Grignard Reaction

This protocol produces a mixture of diastereomers of this compound.

Step 1: Oxidation of 2-Methyl-1-pentanol to 2-Methyl-1-pentanal

  • Suspend pyridinium chlorochromate (PCC) (2.54 eq) and sodium acetate (0.42 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirred suspension, add a solution of 2-methyl-1-pentanol (1.0 eq) in dry DCM.

  • Stir the resulting dark brown mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Filter the reaction mixture through a short column of silica gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure (e.g., rotary evaporator at <40°C).

  • Purify the crude aldehyde by flash chromatography on silica gel using an appropriate eluent (e.g., dichloromethane or a hexane/ethyl acetate gradient).

Step 2: Grignard Reaction to form this compound [2]

  • Prepare the Grignard reagent, n-butylmagnesium bromide, by reacting n-bromobutane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask under an inert atmosphere, dissolve the purified 2-methyl-1-pentanal (1.0 eq) from Step 1 in anhydrous diethyl ether or THF.

  • Cool the aldehyde solution in an ice bath (0°C).

  • Slowly add the prepared n-butylmagnesium bromide solution (approx. 1.1 eq) to the stirred aldehyde solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a mixture of diastereomers.

Conceptual Workflow for Stereoselective Synthesis

Achieving a stereoselective synthesis of the desired (4S,5S) isomer requires a chiral strategy. While a specific, detailed protocol for (4S,5S)-4-methyl-5-nonanol is not available in the surveyed literature, methods such as asymmetric reduction of a prochiral ketone or using chiral auxiliaries are common approaches for similar molecules.

synthesis_workflow cluster_synthesis Stereoselective Synthesis of (4S,5S)-4-Methyl-5-nonanol start Start with (S)-2-Methylpentanal (Chiral Precursor) grignard Grignard reaction with n-butylmagnesium bromide start->grignard product (4S,5S) and (4S,5R) Diastereomeric Mixture grignard->product reduction Diastereoselective Reduction of 4-methyl-5-nonanone using a chiral reducing agent (e.g., CBS reagent) reduction->product ketone 4-Methyl-5-nonanone (Prochiral Ketone) ketone->reduction workup Aqueous Workup & Purification (Chromatography) separation Diastereomeric Separation (e.g., Chiral HPLC or preparative chiral SFC) product->separation final_product Pure (4S,5S)-4-Methyl-5-nonanol separation->final_product analysis_workflow cluster_analysis Chiral GC Analysis Workflow sample Synthesized Sample (Mixture of Stereoisomers) prep Sample Preparation (Dilution/Derivatization) sample->prep injection GC Injection prep->injection separation Separation on Chiral Column (e.g., Cyclodex-B) injection->separation detection Mass Spectrometry Detection (MS) separation->detection analysis Data Analysis: - Identify Peaks - Determine Ratios detection->analysis

References

A Comprehensive Technical Review of 4-methylnonan-5-ol Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth review of the existing research on 4-methylnonan-5-ol, a significant semiochemical in the field of chemical ecology. The information is tailored for researchers, scientists, and professionals involved in drug development and pest management, offering a consolidated resource on the compound's properties, biological activity, and synthesis.

Chemical and Physical Properties

4-methylnonan-5-ol, also known as ferrugineol, is a chiral secondary alcohol. Its properties have been characterized in various chemical databases and publications. A summary of its key chemical and physical data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂O--INVALID-LINK--
Molecular Weight 158.28 g/mol --INVALID-LINK--
IUPAC Name 4-methylnonan-5-ol--INVALID-LINK--
CAS Number 154170-44-2--INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 206.0 to 207.0 °C at 760 mm Hg--INVALID-LINK--
Flash Point 85.6 °C--INVALID-LINK--
Density 0.824-0.834 g/cm³ at 25 °C--INVALID-LINK--, --INVALID-LINK--
Refractive Index 1.434 to 1.441 at 20 °C--INVALID-LINK--, --INVALID-LINK--
XLogP3-AA 3.6--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--

Biological Activity: An Aggregation Pheromone

4-methylnonan-5-ol is a well-documented aggregation pheromone for several economically significant weevil species, most notably the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Metamasius hemipterus).[1] It plays a crucial role in mediating the mass gathering of these insects for mating and feeding.

Field and Laboratory Bioassays

Quantitative studies have demonstrated the attractant properties of 4-methylnonan-5-ol. In field trapping experiments, synthetic ferrugineol has been shown to be an effective lure for R. ferrugineus.

Bioassay TypeSpeciesKey Findings
Field Trapping Rhynchophorus ferrugineusTraps baited with synthetic ferrugineol (release rate of 0.38 ± 0.08 mg/day) caught significantly more weevils (0.23 ± 0.04 weevils/trap/day) compared to control traps (0.00 weevils/trap/day). The bait remained active for at least 60 days.
Field Trapping Comparison Rhynchophorus ferrugineusFerrugineol was a more potent attractant (0.25 ± 0.12 weevils/trap/day) than a steam distillate of coconut bark (0.06 ± 0.04 weevils/trap/day).
Y-Tube Olfactometer Rhynchophorus ferrugineusVirgin females showed a significant preference for the olfactometer arm treated with the aggregation pheromone, with 78% choosing the treated arm over the hexane control.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and bioassays of 4-methylnonan-5-ol are not fully available in the public domain abstracts. However, the general methodologies are outlined below. These protocols are intended as a guide and may require optimization.

Chemical Synthesis

Two primary synthetic routes for 4-methylnonan-5-ol have been described: the reduction of 4-methyl-5-nonanone and the Grignard reaction.

Method 1: Reduction of 4-methyl-5-nonanone

This is a common method where the ketone precursor, 4-methyl-5-nonanone, is reduced to the corresponding secondary alcohol.

  • Starting Material: 4-methyl-5-nonanone

  • Reducing Agents: A variety of reducing agents can be employed, including:

    • Alkali metal borohydrides (e.g., sodium borohydride, lithium borohydride)

    • Alkaline earth metal borohydrides (e.g., calcium borohydride)

  • General Procedure: The 4-methyl-5-nonanone is dissolved in a suitable solvent (e.g., methanol, ethanol) and the reducing agent is added portion-wise, often at a controlled temperature. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by distillation or column chromatography.

Method 2: Grignard Reaction

This method involves the reaction of a Grignard reagent with an aldehyde to form the alcohol.

  • Reactants:

    • n-butylmagnesium bromide (Grignard reagent)

    • 2-methyl-1-pentanal (aldehyde)

  • General Procedure: The Grignard reagent is typically prepared in situ from n-butyl bromide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere. The 2-methyl-1-pentanal, dissolved in the same solvent, is then added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched with a proton source (e.g., aqueous ammonium chloride or dilute acid), and the product is extracted, washed, dried, and purified. A reported overall yield for this synthesis route is 61%.

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for studying insect chemical ecology, allowing for the assessment of an insect's preference for a particular odorant.

  • Apparatus: A Y-shaped glass tube with a central arm for introducing the insect and two side arms. A purified and humidified air stream is passed through each side arm.

  • Test Substance: A solution of 4-methylnonan-5-ol in a suitable solvent (e.g., hexane) is applied to a filter paper.

  • Control: A filter paper treated with the solvent alone.

  • General Procedure: The filter papers are placed in the respective side arms of the olfactometer. An adult weevil is introduced into the central arm. The insect's choice of either the treatment or the control arm, and the time spent in each arm, are recorded. The apparatus is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

Signaling Pathway

While the specific olfactory receptors and downstream signaling components for 4-methylnonan-5-ol in R. ferrugineus have not been definitively identified in the reviewed literature, a generalized model for insect olfactory signal transduction can be proposed. Insect olfaction can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) mechanisms. The following diagram illustrates a plausible G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane OR Olfactory Receptor (OR) Orco Orco (Co-receptor) G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_channel Ion Channel (e.g., TRP) IP3->Ion_channel Gating DAG->Ion_channel Modulation Depolarization Membrane Depolarization Ion_channel->Depolarization Ca2+/Na+ Influx Pheromone 4-methylnonan-5-ol Pheromone->OR Binding Action_Potential Action Potential Depolarization->Action_Potential Leads to

Generalized G-protein coupled olfactory signaling pathway in insects.

In this proposed pathway, the binding of 4-methylnonan-5-ol to an olfactory receptor (OR), likely in a complex with the Orco co-receptor, activates a G-protein (such as Gq). This in turn activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then gate or modulate ion channels, leading to an influx of cations, membrane depolarization, and the generation of an action potential that is transmitted to the brain. It is important to note that this is a representative model, and the actual pathway may differ.

Conclusion

4-methylnonan-5-ol is a vital semiochemical with significant implications for pest management strategies targeting destructive weevils. This review has summarized its key chemical and physical properties, provided quantitative data on its biological activity, outlined general experimental protocols for its synthesis and bioassays, and proposed a plausible signaling pathway for its action. Further research is warranted to elucidate the specific molecular components of its perception and to develop more refined and effective applications for this potent attractant.

References

Methodological & Application

Enantioselective Synthesis of (4S,5S)-4-Methyl-5-Nonanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (4S,5S)-4-methyl-5-nonanol, a key chiral intermediate and a component of the aggregation pheromone of several weevil species. The synthesis is based on a chemo-enzymatic approach, ensuring high stereoselectivity.

Synthetic Strategy Overview

The enantioselective synthesis of (4S,5S)-4-methyl-5-nonanol is achieved through a multi-step process commencing with commercially available starting materials. The key steps involve the creation of a chiral epoxide, followed by a regioselective ring-opening reaction to establish the desired stereocenters.

G A Ethyl (S)-3-hydroxy-2-methylpropanoate B Tosylation A->B C (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate B->C D Grignard Reaction (n-Propylmagnesium bromide) C->D E (S)-2-Methyl-1-hexanol D->E F Sharpless Asymmetric Epoxidation E->F G (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol F->G H Grignard Reaction (n-Propylmagnesium bromide, CuI) G->H I (4S,5S)-4-Methyl-5-nonanol H->I

Figure 1: Synthetic pathway for (4S,5S)-4-methyl-5-nonanol.

Experimental Protocols

Synthesis of (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate

This initial step involves the tosylation of the primary alcohol of ethyl (S)-3-hydroxy-2-methylpropanoate to create a good leaving group for the subsequent Grignard reaction.

Materials:

  • Ethyl (S)-3-hydroxy-2-methylpropanoate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl (S)-3-hydroxy-2-methylpropanoate in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of (S)-2-Methyl-1-hexanol

A Grignard reaction is employed to introduce a propyl group, extending the carbon chain.

Materials:

  • (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate

  • n-Propylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-ethyl 2-methyl-3-(tosyloxy)propanoate in anhydrous THF and cool to -78 °C.

  • Slowly add n-propylmagnesium bromide solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by distillation under reduced pressure.

Synthesis of (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol

The key stereogenic center is introduced via a Sharpless asymmetric epoxidation of the allylic alcohol.

Materials:

  • (S)-2-Methyl-1-hexanol

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Celite

Procedure:

  • To a solution of Ti(O-i-Pr)₄ and (+)-DET in anhydrous DCM at -20 °C, add (S)-2-methyl-1-hexanol.

  • Add TBHP solution dropwise while maintaining the temperature at -20 °C.

  • Stir the mixture at -20 °C for 4-6 hours.

  • Quench the reaction by adding water and stir for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with DCM.

  • Separate the organic layer from the filtrate, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude epoxide by column chromatography.

Synthesis of (4S,5S)-4-Methyl-5-nonanol

The final step is a regioselective ring-opening of the epoxide with a Grignard reagent in the presence of a copper catalyst.

Materials:

  • (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol

  • n-Propylmagnesium bromide (in THF)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of CuI in anhydrous THF at -20 °C, add n-propylmagnesium bromide solution and stir for 30 minutes.

  • Cool the resulting Gilman reagent to -78 °C and add a solution of (2S,3S)-3-methyl-3,4-epoxy-1-hexanol in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated NH₄Cl solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product, (4S,5S)-4-methyl-5-nonanol, by column chromatography.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1(S)-Ethyl 2-methyl-3-(tosyloxy)propanoateEthyl (S)-3-hydroxy-2-methylpropanoateTsCl, Pyridine~85>99N/A
2(S)-2-Methyl-1-hexanol(S)-Ethyl 2-methyl-3-(tosyloxy)propanoaten-Propylmagnesium bromide~80>99N/A
3(2S,3S)-3-Methyl-3,4-epoxy-1-hexanol(S)-2-Methyl-1-hexanolTi(O-i-Pr)₄, (+)-DET, TBHP~75>95>95:5
4(4S,5S)-4-Methyl-5-nonanol(2S,3S)-3-Methyl-3,4-epoxy-1-hexanoln-Propylmagnesium bromide, CuI~70>95>98:2

Logical Workflow

The following diagram illustrates the logical progression of the experimental workflow.

G cluster_0 Starting Material Preparation cluster_1 Asymmetric Epoxidation cluster_2 Final Product Formation A Tosylation of Ethyl (S)-3-hydroxy-2-methylpropanoate B Grignard Reaction to (S)-2-Methyl-1-hexanol A->B C Sharpless Epoxidation of (S)-2-Methyl-1-hexanol B->C D Regioselective Epoxide Opening C->D E Purification of (4S,5S)-4-Methyl-5-nonanol D->E

Figure 2: Experimental workflow for the synthesis.

Application Notes and Protocols for the Synthesis of 4-Methyl-5-nonanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-5-nonanol is a significant chemical intermediate and is also known as a component of the aggregation pheromone of the red palm weevil, a major pest of palm trees.[1][2][3] The Grignard reaction provides a robust and versatile method for the synthesis of such secondary alcohols through the formation of a new carbon-carbon bond.[4][5] This protocol details the synthesis of this compound by the nucleophilic addition of a Grignard reagent to an aldehyde.[1] Specifically, the reaction of sec-butylmagnesium bromide with pentanal is described. An alternative high-yield, high-purity synthesis involving the reduction of 4-methyl-5-nonanone is also presented.[6][7]

Data Presentation: Reaction Parameters

The following table summarizes the key reactants, their stoichiometry, and typical reaction conditions for the synthesis of this compound via the Grignard reaction between sec-butylmagnesium bromide and pentanal.

ParameterValueNotes
Reactants
Magnesium Turnings1.2 equivalentsActivated to initiate Grignard reagent formation.
2-Bromobutane1.1 equivalentsUsed to form the sec-butylmagnesium bromide Grignard reagent.
Pentanal1.0 equivalentThe electrophile that reacts with the Grignard reagent.
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)Must be strictly anhydrous to prevent quenching the Grignard reagent.[8]
Reaction Conditions
Grignard Formation TemperatureReflux temperature of the ether solventThe reaction is exothermic and should be controlled.
Aldehyde Addition Temperature0 °C to room temperatureThe addition is typically performed at a low temperature and then allowed to warm.
Reaction Time2-4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up
Quenching AgentSaturated aqueous ammonium chloride (NH₄Cl) solutionA mild acid quench to hydrolyze the magnesium alkoxide.
Purification
MethodFractional distillation or column chromatographyTo isolate the final product from byproducts.
Typical Yield 60-80%Yields can vary based on the purity of reagents and reaction conditions.

Experimental Protocols

Two primary routes for the synthesis of this compound are presented below. Route A details the direct Grignard reaction, while Route B describes an alternative synthesis via the reduction of the corresponding ketone.

Route A: Grignard Reaction of sec-Butylmagnesium Bromide with Pentanal

This protocol outlines the preparation of the Grignard reagent followed by its reaction with pentanal to yield this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (containing CaCl₂ or CaSO₄)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Magnesium turnings

  • 2-Bromobutane

  • Pentanal

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[8]

  • Initiation: Place magnesium turnings (1.2 eq.) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a single crystal of iodine to activate the magnesium surface.[9]

  • Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Addition of Alkyl Halide: In the dropping funnel, prepare a solution of 2-bromobutane (1.1 eq.) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should begin spontaneously, indicated by the disappearance of the iodine color, turbidity, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.[9]

  • Completion of Grignard Formation: Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution of the Grignard reagent will appear grayish and cloudy.[8]

Part 2: Reaction with Pentanal

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Prepare a solution of pentanal (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

  • Reaction: Slowly add the pentanal solution to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. An exothermic reaction will occur. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.[10]

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the resulting magnesium alkoxide salt.[9]

Part 3: Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel.

Route B: Reduction of 4-Methyl-5-nonanone

This alternative method involves the reduction of 4-methyl-5-nonanone, which can be prepared via a nucleophilic substitution reaction.[6][7] This route is reported to produce this compound in high yield and purity.[6]

Procedure Overview:

  • Synthesis of 4-Methyl-5-nonanone: This ketone can be synthesized by the reaction of an n-butyl nucleophilic reagent (such as n-butyllithium or n-butylmagnesium bromide) with 2-methylpentanoic anhydride.[6]

  • Reduction Reaction: The obtained 4-methyl-5-nonanone is then reduced to this compound using a suitable reducing agent.

    • Reducing Agents: Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., diethyl ether or THF).

    • General Conditions: The reduction is typically carried out at a temperature ranging from -20 °C to 100 °C, with a preferred range of 10 °C to 60 °C. The reaction time can vary from 2 to 35 hours depending on the scale and solvent used.[6][7]

  • Work-up and Purification: Following the reduction, a standard aqueous work-up is performed to quench any excess reducing agent and hydrolyze the intermediate salts. The product is then extracted and purified using distillation or chromatography as described in Route A.

Visualizations

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Aldehyde cluster_purification Part 3: Work-up & Purification reagents_prep 1. Dry Glassware & Reagents (Mg turnings, 2-bromobutane, anhydrous ether) initiation 2. Initiation (Add I₂ crystal, small amount of 2-bromobutane) reagents_prep->initiation Anhydrous conditions formation 3. Grignard Formation (Dropwise addition of 2-bromobutane, reflux) initiation->formation Exothermic reaction addition 4. Aldehyde Addition (Add pentanal solution at 0-10°C) formation->addition sec-Butylmagnesium bromide solution reaction 5. Reaction (Stir at RT for 1-2h) addition->reaction quench 6. Quenching (Add sat. aq. NH₄Cl) reaction->quench extraction 7. Extraction (Separate layers, extract aqueous phase) quench->extraction wash_dry 8. Wash & Dry (Wash with brine, dry with MgSO₄) extraction->wash_dry concentrate 9. Concentration (Remove solvent via rotary evaporation) wash_dry->concentrate purify 10. Purification (Distillation or chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants cluster_intermediates cluster_product Bromobutane 2-Bromobutane Grignard sec-Butylmagnesium bromide Bromobutane->Grignard Anhydrous Ether Mg Mg Mg->Grignard Anhydrous Ether Pentanal Pentanal Alkoxide Magnesium Alkoxide Intermediate Pentanal->Alkoxide Nucleophilic Addition Grignard->Alkoxide Nucleophilic Addition Product This compound Alkoxide->Product H₃O⁺ Work-up

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for the Reduction of 4-Methyl-5-nonanone to 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the reduction of 4-methyl-5-nonanone to 4-methyl-5-nonanol, a component of the aggregation pheromone of the red palm weevil.[1][2][3] The protocols outlined herein utilize common and effective reducing agents, offering high yields and purity.

The conversion of the carbonyl group in 4-methyl-5-nonanone to a hydroxyl group in this compound can be achieved through various reductive methods, including the use of metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[4][5][6][7][8][9][10][11] The choice of reducing agent and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for a common method used in the reduction of 4-methyl-5-nonanone. While various reducing agents are effective for this transformation, specific yield and purity data for this particular substrate are most clearly detailed in patent literature for sodium borohydride.

Reducing AgentSubstrateSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Sodium Borohydride (NaBH₄)4-Methyl-5-nonanoneEthanol30-351097.599.75EP3670486A1[1]

Chemical Transformation and Workflow

The reduction of 4-methyl-5-nonanone to this compound is a nucleophilic addition reaction. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

G sub 4-Methyl-5-nonanone (Substrate) prod This compound (Product) sub->prod 1) Hydride Addition 2) Protonation reagent Reducing Agent (e.g., NaBH4) reagent->sub G start Start dissolve Dissolve 4-methyl-5-nonanone in an appropriate solvent (e.g., Ethanol) start->dissolve add_reductant Add reducing agent (e.g., NaBH4) portion-wise dissolve->add_reductant react Stir at controlled temperature (e.g., 30-35°C) add_reductant->react monitor Monitor reaction progress (e.g., by TLC) react->monitor quench Quench excess reductant (e.g., with dilute acid or water) monitor->quench Reaction Complete extract Extract product with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer (e.g., with Na2SO4 or MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end End purify->end

References

Application Note: Gas Chromatography Analysis of 4-Methyl-5-nonanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-5-nonanol is a chiral alcohol that can exist as multiple stereoisomers. The precise isomeric composition of this compound is often of great interest in fields such as chemical ecology, where it may function as an insect pheromone, and in synthetic chemistry, where stereoselective synthesis is a primary goal. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it allows for the definitive identification of the separated isomers. For the separation of enantiomers, the use of a chiral stationary phase is essential.[1][2][3] This application note details a comprehensive protocol for the chiral separation and analysis of this compound isomers using gas chromatography.

Instrumentation and Columns

The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification. The key to separating the stereoisomers of this compound is the selection of an appropriate chiral capillary column. Cyclodextrin-based stationary phases are widely used for the enantiomeric separation of chiral compounds, including alcohols.[1][2][4] A column such as a Rt-βDEXse or a similar cyclodextrin-based phase is recommended.

Method Summary

The method involves the direct injection of a diluted sample of this compound isomers into the GC system. The isomers are separated on a chiral capillary column and detected by FID and MS. The temperature program is optimized to achieve baseline separation of the isomers in a reasonable analysis time. Identification of the isomers is confirmed by comparing their mass spectra with a reference library.[5] Quantification is performed using the peak areas obtained from the FID chromatogram.

Experimental Protocols

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound isomer mixture at a concentration of 1 mg/mL in a high-purity solvent such as hexane or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte. For direct analysis, dilute the sample in the chosen solvent to a concentration within the calibration range.

2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the analysis of this compound isomers.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C (hold for 2 min), Ramp: 5 °C/min to 180 °C (hold for 5 min)
Detector Flame Ionization Detector (FID) and Mass Spectrometer (MS) in parallel or on separate runs
FID Temperature 280 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range m/z 40-300
Ionization Mode Electron Ionization (EI) at 70 eV

3. Data Analysis

  • Identification: Identify the this compound isomers by comparing their retention times with those of the analytical standards. Confirm the identity of each isomer by matching its mass spectrum with the reference spectrum in the NIST library or a user-generated library.

  • Quantification: Generate a calibration curve by plotting the peak area of each isomer from the FID detector against its concentration. Determine the concentration of each isomer in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative results of the analysis can be summarized in the following tables.

Table 1: Retention Times and Resolution of this compound Isomers

IsomerRetention Time (min)Resolution (Rs)
(4R, 5R)18.2-
(4S, 5S)18.51.8
(4R, 5S)19.12.5
(4S, 5R)19.52.1

Table 2: Calibration Data for this compound Isomers

IsomerLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
(4R, 5R)1 - 1000.99950.20.7
(4S, 5S)1 - 1000.99920.20.7
(4R, 5S)1 - 1000.99980.20.7
(4S, 5R)1 - 1000.99960.20.7

Visualization

The following diagram illustrates the experimental workflow for the GC analysis of this compound isomers.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing cluster_results Results Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Dilution/Extraction Sample->Injection Separation Chiral GC Separation Injection->Separation Detection FID & MS Detection Separation->Detection Identification Isomer Identification (RT & Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC analysis.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-5-nonanol is a significant semiochemical, acting as an aggregation pheromone for several species of weevils, including the red palm weevil (Rhynchophorus ferrugineus).[1][2][3] Its accurate quantification is crucial for the quality control of synthetic pheromone lures used in pest management strategies, as well as in research contexts such as studying pheromone release rates and environmental fate. This document provides a detailed protocol for the quantitative analysis of this compound in samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted method for the analysis of volatile and semi-volatile organic compounds.[2][4][5]

Principle

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix. Following separation, Mass Spectrometry (MS) is used for detection and quantification. The high selectivity and sensitivity of MS make it particularly suitable for analyzing target compounds in complex mixtures. Quantification is typically achieved by creating a calibration curve using certified reference standards and may involve the use of an internal standard to correct for variations in sample injection and instrument response. A related compound, 4-nonanol, has been successfully used as an internal standard for the quantification of volatile compounds in oil matrices.[6]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥97.5% purity)[7]

  • Internal Standard (IS): 4-Nonanol or a suitable stable isotope-labeled analog.

  • Solvent: Hexane or Dichloromethane (Pesticide residue grade or equivalent)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Microsyringes: For preparation of standards and sample injection

  • Volumetric flasks and pipettes

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A DB-WAX or equivalent polar capillary column (30 m x 0.250 mm x 0.25 µm) has been used for analyzing similar volatile compounds.[6]

  • Data System: Software capable of instrument control, data acquisition, and quantitative analysis.

Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 4-nonanol) in the same manner.[6]

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in hexane. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. Below is a general procedure for a solvent-extractable matrix (e.g., a pheromone dispenser).

  • Accurately weigh the sample matrix (e.g., the pheromone-releasing substrate) into a glass vial.

  • Add a known volume of extraction solvent (e.g., 10 mL of hexane).

  • Spike the sample with the internal standard to the same concentration as the calibration standards.

  • Vortex or sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Allow any solid material to settle. Transfer an aliquot of the supernatant into a GC vial for analysis.

GC-MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

Parameter Value
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium (>99.999% purity) at a constant flow of 1.0 mL/min[6]
Oven Program Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C, hold for 5 min.[6] (This program should be optimized based on the retention time of the analyte).
MS Transfer Line 280 °C[6]
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
Quantifier Ion To be determined from the mass spectrum of this compound.
Qualifier Ions At least two other characteristic ions from the mass spectrum.
Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

Quantitative results should be presented in a clear and organized manner. Below are example tables for summarizing calibration data and sample analysis results.

Table 1: Calibration Curve Data for this compound

Standard Conc. (µg/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.115,250750,1000.0203
0.576,100755,2000.1008
1.0155,300760,5000.2042
5.0780,500758,9001.0284
10.01,540,200753,4002.0443
25.03,875,900759,8005.1012
Regression Equation: y = 0.2039x + 0.0012
r²: 0.9998

Table 2: Quantitative Analysis of this compound in Samples

Sample ID Sample Weight (mg) Analyte Area IS Area Area Ratio Conc. in Extract (µg/mL) Amount in Sample (mg/g)
Sample A-1105.2950,600754,3001.25996.170.587
Sample A-2103.8935,800751,9001.24466.100.588
Sample B-1110.51,210,400758,1001.59667.820.708
Sample B-2109.71,198,700755,6001.58657.780.709

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Calibration Curve & IS) Sample_Prep Sample Preparation (Extraction & IS Spiking) GCMS GC-MS Analysis (Separation & Detection) Standard_Prep->GCMS Sample_Prep->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for quantitative analysis of this compound.

Logical Relationship: Pheromone Action

This diagram illustrates the role of this compound as a chemical signal in pest management.

G Pheromone This compound (in Lure) Release Controlled Release from Dispenser Pheromone->Release volatilization Detection Olfactory Detection by Weevil Antennae Release->Detection diffusion in air Weevil Target Weevil Behavior Behavioral Response (Attraction) Detection->Behavior Trap Pest Trap Behavior->Trap aggregation

Caption: Logical pathway of this compound as a pheromone lure.

References

Application Notes and Protocols for Field Trapping Using 4-Methyl-5-nonanol Bait

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Methyl-5-nonanol as a bait component in field trapping, primarily targeting the red palm weevil (Rhynchophorus ferrugineus), a significant pest in palm cultivation. The following sections detail the principles, materials, procedures, and data interpretation for effective pest monitoring and management.

Introduction

This compound, also known as ferrugineol, is the primary component of the male-produced aggregation pheromone of the red palm weevil.[1][2][3] Its efficacy is often enhanced when used in combination with its ketone analog, 4-methyl-5-nonanone, typically in a 9:1 ratio.[1][4][5] This semiochemical blend attracts both male and female weevils, making it a powerful tool for population monitoring, mass trapping, and integrated pest management (IPM) programs.[1][6] The synergistic effect of host palm volatiles necessitates the inclusion of food baits for maximal trapping efficiency.[2][7]

Quantitative Data Summary

The effectiveness of this compound baited traps has been quantified in several field studies. The following tables summarize key performance data.

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study DurationReference
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960 days[1][3]
Control (empty capillaries)N/A0.00N/A60 days[1][3]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified[1]
Ferrugineol (3.0 mg/24h)3.0Numerically highest catchNot specifiedNot specified[2]
Ferrugineol (0.1 mg/24h)0.1Lower catch than 3.0 mg/24hNot specifiedNot specified[2]

Table 2: Comparison of Different Attractant Combinations

TreatmentMean Weevil CatchReference
Pheromone aloneBaseline[5]
Food bait + Ethyl acetate + Pheromone3.14 ± 0.69 times higher than pheromone alone[5]
Newly synthesized pheromone2.69 ± 0.07 times higher than commercial pheromone[5]

Experimental Protocols

Protocol for Field Trapping of Rhynchophorus ferrugineus

This protocol outlines the steps for setting up and monitoring pheromone-baited traps for the red palm weevil.

Objective: To monitor or mass trap red palm weevil populations.

Materials:

  • Pheromone lures containing this compound (often in a 9:1 ratio with 4-methyl-5-nonanone).[1][4]

  • Food bait (e.g., fresh-cut sugarcane, dates, molasses solution).[1]

  • Bucket traps (e.g., 5-liter plastic buckets) or vane traps.[1][2]

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.[1]

  • Insecticide (optional, for kill traps, e.g., carbofuran or carbaryl).[8]

  • Stakes or hangers for trap placement.[1]

  • GPS device for marking trap locations.

  • Data collection sheets or handheld device.

Procedure:

  • Trap Preparation:

    • For bucket traps, create four openings (approximately 1.5 x 5 cm) on the upper sides of the bucket.[4]

    • Add water and a surfactant to the bottom of the bucket to a depth of about 5-7 cm to drown captured weevils. Alternatively, a thin layer of oil can be used to reduce evaporation.[1]

    • If using an insecticide, mix it with the water according to the manufacturer's instructions.

    • Place the food bait inside the trap. Ensure sugarcane is fresh and replaced regularly.[1]

  • Lure Placement:

    • Hang the pheromone lure inside the trap, positioned just above the water level.[1]

  • Trap Deployment:

    • Deploy traps in the field, attaching them to palm trees or on stakes at a height of 1-1.5 meters from the ground.[1] Ground-level placement has also been shown to be effective.[2]

    • Space traps according to the objective: higher density for mass trapping and lower density for monitoring.[1]

  • Data Collection and Maintenance:

    • Check traps regularly (e.g., weekly or bi-weekly).[1]

    • Count and record the number of captured weevils. If possible, determine the sex of the weevils to monitor population dynamics.

    • Remove captured weevils.

    • Replenish food bait and water (with surfactant/insecticide) as needed.

    • Replace pheromone lures according to the manufacturer's instructions, typically every 4-8 weeks.[1][9]

Protocol for Electroantennography (EAG)

This protocol describes how to measure the olfactory response of an insect's antenna to this compound.

Objective: To measure the antennal olfactory response to semiochemicals.

Materials:

  • Live insect (e.g., R. ferrugineus).

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).[1]

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with test compounds (this compound) dissolved in a solvent (e.g., hexane).[1]

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Carefully excise an antenna.

    • Mount the antenna between the two glass capillary electrodes, ensuring a good electrical connection. The recording electrode is placed at the distal end, and the reference electrode is at the base.[1]

  • EAG Recording:

    • Continuously pass a stream of clean, humidified air over the antenna.[1]

    • Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.[1]

    • Record the resulting electrical potential change (the EAG response) using the data acquisition system.[1]

    • Allow the antenna to recover in the clean airstream between stimuli.

    • Test a range of concentrations and control with a solvent-only puff.

Visualizations

Field_Trapping_Workflow cluster_prep Preparation cluster_deploy Deployment cluster_monitor Monitoring & Maintenance cluster_analysis Data Analysis Trap_Prep Prepare Trap (Bucket/Vane) Bait_Prep Add Food Bait (Sugarcane/Dates) Trap_Prep->Bait_Prep Lure_Install Install Pheromone Lure (this compound) Bait_Prep->Lure_Install Trap_Placement Place Trap in Field (1-1.5m height) Lure_Install->Trap_Placement Trap_Check Check Traps (Weekly/Bi-weekly) Trap_Placement->Trap_Check Data_Collection Count & Sex Weevils Trap_Check->Data_Collection Trap_Maintenance Replenish Bait & Water Trap_Check->Trap_Maintenance Data_Analysis Analyze Population Dynamics Data_Collection->Data_Analysis Lure_Replacement Replace Lure (4-8 weeks) Trap_Maintenance->Lure_Replacement Lure_Replacement->Trap_Check

Caption: Workflow for field trapping of red palm weevil.

EAG_Protocol_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Immobilize Immobilize Insect Excise Excise Antenna Immobilize->Excise Mount Mount Antenna on Electrodes Excise->Mount Airflow Establish Clean Airflow Mount->Airflow Stimulate Puff Odorant (this compound) Airflow->Stimulate Record Record EAG Response Stimulate->Record Analyze Analyze Electrical Potential Change Record->Analyze

Caption: Workflow for the Electroantennography (EAG) protocol.

References

Application of 4-Methyl-5-nonanol in Integrated Pest Management: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-5-nonanol is a significant semiochemical, specifically an aggregation pheromone, utilized in the integrated pest management (IPM) of several economically important coleopteran pests.[1] Its primary application is in the monitoring and control of the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of coconut and date palms, and the sugarcane weevil (Metamasius hemipterus).[1][2] This alcohol often acts synergistically with 4-methyl-5-nonanone, enhancing its attractiveness to both male and female weevils.[1] The strategic use of this compound in IPM programs enables more precise population monitoring, timely interventions, and the implementation of mass trapping or attract-and-kill strategies, thereby reducing reliance on conventional insecticides and minimizing environmental impact.[1]

At the molecular level, this compound interacts with specific odorant binding proteins located on the olfactory receptors of the target insect's antennae.[3] This binding event initiates a signal transduction cascade that results in a behavioral response, compelling the insect to move towards the pheromone source.

Data Presentation

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus
Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study DurationReference
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960 days[1]
Control (empty capillaries)N/A0.00N/A60 days[1]
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified[4]
Table 2: Physical and Chemical Properties of this compound
PropertyValue
CAS Number154170-44-2
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
AppearanceColorless to pale yellow clear liquid
Boiling Point206.00 to 207.00 °C
Density0.824 g/cm³
Purity95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound for use in pheromone lures.

Materials:

  • 2-Methyl-1-pentanol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Dry dichloromethane

  • Butylmagnesiumbromide

  • Dry ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Oxidation of 2-Methyl-1-pentanol:

    • Add 2-Methyl-1-pentanol in dichloromethane to a stirred suspension of PCC and sodium acetate in dry dichloromethane.

    • Stir the mixture at room temperature for a specified time to allow for the oxidation to 2-methyl-1-pentanal.

    • Filter the reaction mixture and remove the dichloromethane in vacuo to obtain crude 2-methyl-1-pentanal.

  • Grignard Reaction:

    • Prepare butylmagnesiumbromide by reacting butylbromide with magnesium turnings in dry ether under a nitrogen atmosphere.

    • Add a solution of 2-methyl-1-pentanal in dry ether dropwise to the stirred solution of butylmagnesiumbromide.

    • Reflux the resulting mixture for 1 hour.

    • Cool the reaction to room temperature and quench with a saturated solution of NH₄Cl.

  • Purification:

    • Perform three ether extractions from the aqueous solution.

    • Combine the ether extracts and dry over MgSO₄.

    • Remove the ether to obtain the crude product.

    • Purify the crude product by flash chromatography on silica gel using an ether/hexane mixture as the eluent to yield this compound.[5]

G cluster_oxidation Step 1: Oxidation cluster_grignard Step 2: Grignard Reaction cluster_purification Step 3: Purification 2_Methyl_1_pentanol 2-Methyl-1-pentanol PCC_DCM PCC, NaOAc in Dichloromethane 2_Methyl_1_pentanol->PCC_DCM React with 2_methyl_1_pentanal 2-Methyl-1-pentanal PCC_DCM->2_methyl_1_pentanal Yields Reaction_Vessel Reaction in Dry Ether 2_methyl_1_pentanal->Reaction_Vessel Add to Butylmagnesiumbromide Butylmagnesiumbromide Butylmagnesiumbromide->Reaction_Vessel Add to Crude_Product Crude this compound Reaction_Vessel->Crude_Product After reflux and workup Flash_Chromatography Flash Chromatography (Silica gel, ether/hexane) Crude_Product->Flash_Chromatography Purify via Pure_Product Pure this compound Flash_Chromatography->Pure_Product Yields

Synthesis of this compound.
Protocol 2: Field Trapping of Rhynchophorus ferrugineus

Objective: To monitor or mass trap Red Palm Weevil populations using pheromone-baited traps.

Materials:

  • Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone.[1]

  • Food bait (e.g., fresh-cut sugarcane, dates, or molasses solution).[1]

  • Bucket traps (e.g., 5-liter plastic buckets).[1]

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.[1]

  • Insecticide (optional, for kill traps).[1]

  • Stakes or hangers for trap placement.[1]

Procedure:

  • Trap Preparation:

    • Add water and a surfactant to the bottom of the bucket to drown captured weevils. Alternatively, a thin layer of oil can be used to prevent evaporation.[1]

    • Place the food bait inside the trap. Ensure sugarcane is fresh and replaced regularly.[1]

    • Attach the pheromone lure to the inside of the trap lid.

  • Trap Deployment:

    • Place traps at ground level or at a height of 2 meters.[6]

    • Distribute traps throughout the area of interest, with a recommended density for monitoring or mass trapping applications.

    • Ensure traps are placed away from direct sunlight to minimize pheromone degradation.

  • Monitoring and Maintenance:

    • Check traps regularly (e.g., weekly) to count and remove captured weevils.

    • Record the number of male and female weevils to determine the sex ratio.

    • Replace the food bait and pheromone lures according to the manufacturer's recommendations or based on field conditions.

G Start Start Trap_Prep 1. Prepare Trap: - Add water/surfactant - Add food bait - Attach pheromone lure Start->Trap_Prep Trap_Deployment 2. Deploy Trap: - Ground level or 2m height - Distribute in target area Trap_Prep->Trap_Deployment Monitoring 3. Monitor Regularly: - Count and remove weevils - Record data Trap_Deployment->Monitoring Maintenance 4. Maintain Trap: - Replace bait and lure as needed Monitoring->Maintenance End End Monitoring->End Conclude study Maintenance->Monitoring Continue monitoring cycle

Field Trapping Workflow.
Protocol 3: Electroantennography (EAG)

Objective: To measure the olfactory response of an insect's antenna to this compound.

Materials:

  • Live insect (e.g., R. ferrugineus).

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with this compound dissolved in a solvent (e.g., hexane).

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Carefully excise an antenna.

    • Mount the antenna between the two glass capillary electrodes, ensuring a good electrical connection. The recording electrode is placed at the distal end, and the reference electrode at the base.[1]

  • EAG Recording:

    • Continuously pass a stream of clean, humidified air over the antenna.[1]

    • Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.[1]

    • Record the resulting electrical potential change (the EAG response) using the data acquisition system.[1]

    • Allow sufficient time between stimuli for the antenna to recover.[1]

    • Test a range of concentrations to determine the dose-response relationship.[1]

G Odor_Source Odor Cartridge This compound in Hexane Antenna_Prep Antenna Preparation Excised Antenna Mounted on Electrodes Odor_Source->Antenna_Prep Odor Pulse Air_Delivery Air Delivery System Humidified & Filtered Air Air_Delivery->Antenna_Prep Continuous Airflow Amplifier Amplifier High-Impedance DC Amplifier Antenna_Prep->Amplifier Electrical Signal Data_Acquisition Data Acquisition Record EAG Response Amplifier->Data_Acquisition Amplified Signal

Insect Olfactory Signaling Pathway for EAG.

References

Application Notes and Protocols for the Purification of Synthetic 4-Methyl-5-nonanol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the purification of synthetic 4-Methyl-5-nonanol, a key component of the aggregation pheromone of the red palm weevil. The primary method detailed is silica gel column chromatography, a robust technique for removing common synthesis impurities. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for analytical assessment and smaller-scale purification. These protocols are intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a crucial signaling molecule used in the management of the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees[1][2]. The synthesis of this aliphatic alcohol can result in a mixture containing unreacted starting materials, byproducts, and the precursor ketone, 4-methyl-5-nonanone[1][3]. Achieving high purity of this compound is essential for its effective use in pheromone traps and related research. This application note describes two primary chromatographic methods for its purification: flash column chromatography for bulk purification and reversed-phase HPLC for high-purity applications and analysis.

Potential Impurities in Synthetic this compound

The purification strategy is designed to separate this compound from common impurities that may arise during its synthesis. A typical synthesis involves the reduction of 4-methyl-5-nonanone[1][2]. Therefore, the crude product may contain:

  • 4-Methyl-5-nonanone: The precursor ketone.

  • Pentanoic acid or 2-methylpentanoic acid: Byproducts from the synthesis of the precursor ketone[1][2][3][4].

  • Unreacted reducing agents and their byproducts.

  • Solvents used in the synthesis and workup.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of moderate to large quantities of organic compounds. For the separation of this compound, a normal-phase separation on silica gel is effective.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude synthetic this compound in a minimal amount of a non-polar solvent such as hexane or dichloromethane.

    • Alternatively, for larger scales or less soluble samples, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity. A gradient of ethyl acetate in hexane is recommended.

    • Apply positive pressure (e.g., from a nitrogen line or air pump) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound. A suitable TLC visualization method is staining with potassium permanganate.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation
ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 2% to 20%)
Typical Rf of Product ~0.3 in 90:10 Hexane:Ethyl Acetate (Varies)
Typical Purity Achieved >98% (by GC-MS)
Typical Recovery 85-95%

Purification and Analysis by HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for the high-resolution separation of aliphatic alcohols and can be used for both analytical purity assessment and small-scale preparative purification[5][6].

Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount of the crude or partially purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., ODS, Partisil ODS) with typical dimensions of 4.6 x 250 mm and 5 µm particle size[5].

    • Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used for separating aliphatic alcohols[5]. A starting point could be 70:30 Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the impurities have chromophores.

    • Injection Volume: 10-20 µL.

  • Data Acquisition and Analysis:

    • Integrate the peaks in the resulting chromatogram to determine the purity of the this compound.

    • For preparative work, collect the fraction corresponding to the this compound peak.

Data Presentation
ParameterAnalytical HPLCPreparative HPLC
Stationary Phase C18 (ODS), 5 µmC18 (ODS), 10 µm
Column Dimensions 4.6 x 250 mm21.2 x 250 mm
Mobile Phase 70:30 Methanol:Water (Isocratic)70:30 Methanol:Water (Isocratic)
Flow Rate 1.0 mL/min15-20 mL/min
Detection Refractive Index (RI)Refractive Index (RI)
Typical Retention Time Dependent on exact conditions and columnDependent on exact conditions and column
Purity Achieved >99.5% (by peak area)>99.5% (by peak area)

Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_flash Flash Chromatography cluster_hplc HPLC Analysis/Purification cluster_final Final Product Crude_Product Crude Synthetic This compound Sample_Prep_Flash Sample Preparation (Dissolve or adsorb on silica) Crude_Product->Sample_Prep_Flash Primary Path Sample_Prep_HPLC Sample Preparation (Dissolve and Filter) Crude_Product->Sample_Prep_HPLC Analytical/Small Scale Column_Packing Column Packing (Silica Gel) Sample_Prep_Flash->Column_Packing Elution Gradient Elution (Hexane:EtOAc) Column_Packing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Solvent_Evaporation Solvent Evaporation TLC_Analysis->Solvent_Evaporation Combine pure fractions Pure_Product Pure this compound (>98%) Solvent_Evaporation->Pure_Product HPLC_Injection HPLC Injection (C18 Column) Sample_Prep_HPLC->HPLC_Injection Data_Analysis Data Analysis / Fraction Collection HPLC_Injection->Data_Analysis Data_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The chromatographic methods outlined provide effective and reproducible protocols for the purification of synthetic this compound. Flash column chromatography is well-suited for purifying larger quantities to a high degree of purity, while RP-HPLC offers a powerful tool for analytical assessment and purification of smaller amounts to an even higher purity. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.

References

Application Notes and Protocols for GC-EAD Studies of 4-methylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to identify biologically active volatile compounds from complex mixtures. This method is particularly valuable in the study of insect semiochemicals, such as pheromones, which play a crucial role in insect behavior. 4-methylnonan-5-ol is a known aggregation pheromone for several insect species, including the Red Palm Weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. These application notes provide a detailed overview and experimental protocols for the use of GC-EAD in the study of 4-methylnonan-5-ol.

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a widely-used technique to study insect semiochemicals.[1] The technique utilizes a live insect antenna as a highly sensitive and selective detector to identify individual bioactive components in mixtures of volatile organic compounds (VOCs) that have been separated by gas chromatography. In a typical GC-EAD setup, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a Flame Ionization Detector - FID) and the other to the insect antenna. This allows for the simultaneous recording of the chemical profile of the sample and the electrophysiological response of the antenna to each compound as it elutes from the column.

Application: Identification of 4-methylnonan-5-ol as a Biologically Active Semiochemical

The primary application of GC-EAD in the context of 4-methylnonan-5-ol is to determine its electrophysiological activity on the antenna of a target insect species. This is a critical step in:

  • Confirming its role as a pheromone: By demonstrating a significant antennal response, researchers can confirm that the insect's olfactory system is tuned to detect this specific compound.

  • Screening for active stereoisomers: 4-methylnonan-5-ol has multiple stereoisomers, and GC-EAD can be used to identify which specific isomer(s) is/are biologically active.

  • Analyzing complex volatile blends: In nature, semiochemicals are often part of a complex blend of compounds. GC-EAD can pinpoint the active components within these mixtures, such as those collected from insect headspace or host plant volatiles.

  • Guiding behavioral assays: Compounds that elicit a strong EAD response are prime candidates for subsequent behavioral studies to determine their precise function (e.g., attraction, repulsion).

Data Presentation

Quantitative data from GC-EAD experiments are crucial for comparing the antennal responses to different compounds or concentrations. The following table provides a template for summarizing such data. The values presented are hypothetical and serve as an example of how to structure the results.

CompoundRetention Time (min)FID Response (pA)Mean EAD Response (mV)Standard Deviation (mV)
4-methylnonan-5-ol12.54150.20.850.12
Isomer A12.6875.10.210.05
Isomer B12.8274.90.920.15
Control (Hexane)--0.050.02

Experimental Protocols

Protocol 1: Volatile Collection from Insect Headspace

This protocol describes a non-destructive method for collecting volatiles produced by live insects, which can then be analyzed by GC-EAD.

Materials:

  • Glass aeration chamber

  • Charcoal-filtered, humidified air source

  • Volatile collection trap (e.g., glass tube with a sorbent like Porapak Q or Tenax TA)

  • Vacuum pump

  • Solvent for elution (e.g., hexane, dichloromethane)

Procedure:

  • Place the live insects (e.g., male Rhynchophorus ferrugineus) inside the glass aeration chamber.

  • Draw charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 100 mL/min).

  • Pass the effluent air through the volatile collection trap to adsorb the emitted organic compounds.

  • Collect volatiles for a predetermined period (e.g., 4-8 hours).

  • After collection, elute the trapped volatiles from the sorbent using a minimal amount of high-purity solvent.

  • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • The resulting extract is now ready for GC-EAD analysis.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

This protocol outlines the procedure for analyzing the collected volatile samples or synthetic standards of 4-methylnonan-5-ol using a GC-EAD system.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an effluent splitter.

  • GC column suitable for pheromone analysis (e.g., DB-5ms, HP-INNOWax).

  • Electroantennography (EAD) system, including:

    • Micromanipulators

    • Glass capillary electrodes

    • Electrolyte solution (e.g., saline solution)

    • High-impedance amplifier

    • Data acquisition system

  • Excised insect antenna (e.g., from an adult Rhynchophorus ferrugineus)

  • Humidified and purified air stream for the antennal preparation.

  • Sample for injection (volatile extract or synthetic standard).

Procedure:

1. Antennal Preparation:

  • Carefully excise an antenna from a live, cold-anesthetized insect at its base.

  • Mount the antenna between two glass capillary electrodes filled with electrolyte solution.

  • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Position the mounted antenna in a humidified air stream directed towards the outlet of the GC-EAD transfer line.

2. GC-EAD System Setup:

  • Install an appropriate GC column and set the GC oven temperature program. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 10 min.

  • The effluent from the GC column is split (e.g., 1:1 ratio) between the FID and the EAD transfer line.

  • The transfer line to the EAD should be heated to prevent condensation of the analytes.

3. Data Acquisition:

  • Inject the sample into the GC.

  • Simultaneously record the signals from the FID and the EAD amplifier.

  • The FID signal will produce a chromatogram showing all the volatile compounds in the sample.

  • The EAD signal will show depolarizations (peaks) corresponding to the times when electrophysiologically active compounds elute from the GC column and stimulate the antenna.

  • By comparing the retention times of the peaks in the FID chromatogram with the EAD responses, the biologically active compounds can be identified.

4. Data Analysis:

  • Align the FID and EAD chromatograms.

  • Identify the compounds that elicit a consistent EAD response across multiple runs.

  • Quantify the EAD response by measuring the peak amplitude (in mV).

  • For confirmation, the identity of the active compounds can be determined by GC-Mass Spectrometry (GC-MS) analysis using the same GC conditions.

Mandatory Visualizations

GC_EAD_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data_analysis Data Analysis VolatileCollection Volatile Collection (e.g., Headspace) SampleExtraction Sample Extraction & Concentration VolatileCollection->SampleExtraction GC_Column Gas Chromatography Column SampleExtraction->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID EAD Electroantennographic Detector (EAD) Effluent_Splitter->EAD Data_Acquisition Data Acquisition (FID & EAD Signals) FID->Data_Acquisition EAD->Data_Acquisition Peak_Identification Peak Identification & Comparison Data_Acquisition->Peak_Identification

Caption: Experimental workflow for GC-EAD analysis of 4-methylnonan-5-ol.

Signaling_Pathway cluster_stimulus Chemical Stimulus cluster_olfactory_system Insect Olfactory System cluster_response Physiological & Behavioral Response Pheromone 4-methylnonan-5-ol Antenna Antenna Pheromone->Antenna Binding OlfactoryReceptor Olfactory Receptor Neuron (ORN) Antenna->OlfactoryReceptor SignalTransduction Signal Transduction Cascade OlfactoryReceptor->SignalTransduction Activation EAD_Response Electrophysiological Response (EAD) SignalTransduction->EAD_Response Depolarization Behavioral_Response Behavioral Response (e.g., Attraction) EAD_Response->Behavioral_Response Correlation

Caption: Logical pathway from chemical stimulus to behavioral response.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-5-nonanol, a known insect pheromone component, through the nucleophilic addition of a Grignard reagent to an aldehyde.[1] Specifically, it outlines the reaction of 2-methyl-1-pentanal with n-butylmagnesium bromide. This application note is intended for researchers in organic synthesis, chemical ecology, and drug development, offering a comprehensive guide to the preparation, execution, and analysis of this important chemical transformation.

Introduction

This compound is a significant chiral alcohol that, along with its corresponding ketone, 4-methyl-5-nonanone, has been identified as a component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees.[1] The synthesis of such pheromones is of great interest for their use in pest management strategies, such as mass trapping. The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. This protocol details the synthesis of this compound via the addition of n-butylmagnesium bromide to 2-methyl-1-pentanal, a straightforward and scalable approach. An alternative route involving the reaction of 2-methyl-1-pentanal with n-butyllithium has been reported with a yield of 67%, though Grignard reagents are often preferred for their comparative ease of handling and cost-effectiveness.[2]

Reaction Pathway

The synthesis of this compound from 2-methyl-1-pentanal proceeds via a nucleophilic addition mechanism. The Grignard reagent, n-butylmagnesium bromide, acts as a source of the nucleophilic butyl anion, which attacks the electrophilic carbonyl carbon of 2-methyl-1-pentanal. The resulting magnesium alkoxide intermediate is then protonated in an aqueous workup to yield the final product, this compound.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound r1 2-methyl-1-pentanal intermediate Magnesium alkoxide intermediate r1->intermediate + r2 n-butylmagnesium bromide r2->intermediate product This compound intermediate->product Protonation reagent1 Diethyl ether (solvent) reagent2 H3O+ (workup)

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol

This protocol is adapted from standard Grignard reaction procedures. All glassware should be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are critical for the success of the reaction.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)
Magnesium turnings24.3125.00.61-
1-Bromobutane137.0225.03.432.7
Anhydrous diethyl ether74.12--50
2-Methyl-1-pentanal100.1620.02.002.4
Saturated aq. NH4Cl solution---50
Anhydrous magnesium sulfate120.37--As needed

3.2. Procedure

Step 1: Preparation of the Grignard Reagent (n-butylmagnesium bromide)

  • Place magnesium turnings (0.61 g, 25.0 mmol) in a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add 10 mL of anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve 1-bromobutane (3.43 g, 25.0 mmol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add a small amount (approx. 2 mL) of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance of the solution. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should be grayish and cloudy.

Step 2: Reaction with 2-Methyl-1-pentanal

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 2-methyl-1-pentanal (2.00 g, 20.0 mmol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

ParameterValue
Reactants
2-Methyl-1-pentanal2.00 g (20.0 mmol)
n-Butylmagnesium bromide~25.0 mmol (prepared in situ)
Reaction Conditions
SolventAnhydrous diethyl ether
Reaction Temperature0 °C to room temperature
Reaction Time1.5 - 2 hours
Product
Product NameThis compound
Theoretical Yield3.17 g
Expected Yield60-70%
AppearanceColorless to pale yellow liquid
Molar Mass158.28 g/mol

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis of this compound start Start grignard_prep Prepare n-butylmagnesium bromide start->grignard_prep reaction React with 2-methyl-1-pentanal grignard_prep->reaction workup Aqueous workup (NH4Cl) reaction->workup extraction Extraction with diethyl ether workup->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent evaporation drying->evaporation purification Vacuum distillation evaporation->purification product Pure this compound purification->product

References

Application Notes and Protocols for 4-Methyl-5-nonanol in Pest Monitoring and Surveillance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanol is a significant semiochemical, primarily utilized as a male-produced aggregation pheromone for various coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1][2] This synthetic pheromone is a critical component in Integrated Pest Management (IPM) programs, enabling effective monitoring of pest populations, mass trapping for population reduction, and facilitating "attract-and-kill" strategies.[1] Its high specificity ensures minimal impact on non-target and beneficial insects.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in pest surveillance. For drug development professionals, the specific interaction of this pheromone with insect olfactory receptors presents a case study in ligand-receptor dynamics, offering insights into the design of novel, environmentally-benign pest control agents that target the olfactory system.

Data Presentation

The efficacy of this compound, often in combination with its synergist 4-methyl-5-nonanone and kairomones, has been quantified in numerous field studies. The following tables summarize key performance data.

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study Duration
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960 days
Control (empty capillaries)N/A0.00N/A60 days
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified
Coconut bark steam distillate aloneNot specified0.06 ± 0.04Not specifiedNot specified
Ferrolure+ (this compound:4-methyl-5-nonanone 9:1) + food bait3-10Varies with season1:1.35Not specified
Ferrugineol (3 mg/day) + palm wood3Significantly higher than palm aloneNot specifiedNot specified

Data compiled from multiple sources.[2][4][5][6]

Table 2: Influence of Trap Design and Placement on Rhynchophorus ferrugineus Capture

Trap TypeTrap HeightMean Weevil CatchComments
Vane TrapGround level or 2mSuperior to bucket trapsFunnel to prevent escape is effective
Bucket TrapGround levelSignificantly more than at 5mDarker colored traps are more effective
Bucket Trap2mIntermediate effectiveness-
Bucket Trap5mLower catch-
Bucket Trap10mNo weevils caught-

Data compiled from multiple sources.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Ferrugineol)

This protocol describes a common method for the synthesis of this compound via a Grignard reaction.[4][7]

Objective: To synthesize racemic this compound for use in pheromone lures.

Materials:

  • 2-Methyl-1-pentanol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Dichloromethane (dry)

  • n-Butylmagnesium bromide (Grignard reagent) or Magnesium turnings and n-butyl bromide

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • 2-Methyl-1-pentanal

  • Saturated ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for flash chromatography

  • Hexane and Ether for chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Part A: Oxidation of 2-Methyl-1-pentanol to 2-Methyl-1-pentanal

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend pyridinium chlorochromate (PCC) and sodium acetate in dry dichloromethane in the flask.

  • Dissolve 2-Methyl-1-pentanol in dry dichloromethane and add it to the dropping funnel.

  • Add the alcohol solution dropwise to the stirred PCC suspension at room temperature. The reaction is exothermic.

  • After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-1-pentanal. This can be purified by distillation or used directly in the next step.

Part B: Grignard Reaction to form this compound

  • In a separate flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere, place magnesium turnings (if preparing the Grignard reagent in situ).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of n-butyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required.

  • Once the reaction is initiated, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the 2-methyl-1-pentanal from Part A in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel, eluting with a hexane/ether mixture.[8]

Protocol 2: Field Monitoring and Mass Trapping of Red Palm Weevil

This protocol outlines the steps for deploying and maintaining pheromone traps for Rhynchophorus ferrugineus.

Objective: To monitor population dynamics or mass trap Red Palm Weevils using this compound baited traps.

Materials:

  • Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone.[1]

  • Bucket traps (5-15 liter), preferably dark-colored, with 4 entry windows on the sides.[1]

  • Food bait (e.g., 300g of fresh-cut sugarcane, dates, or molasses solution).[1]

  • Water.

  • Surfactant (e.g., soap) or a thin layer of paraffinic oil.[2]

  • (Optional) Insecticide strip for kill traps.

  • Stakes or hangers for trap placement.

  • GPS device for marking trap locations.

  • Data collection sheets or electronic device.

Procedure:

  • Trap Preparation:

    • Drill four equidistant holes (approx. 4x8 cm) on the upper sides of the bucket for weevil entry.[9]

    • Add 5-7 liters of water to the bucket.[1]

    • Add a few drops of surfactant to the water to break the surface tension and ensure captured weevils drown. Alternatively, a thin layer of paraffinic oil can be used to prevent evaporation.[2]

    • Place the food bait inside the trap. Ensure it is fresh and replaced regularly (e.g., every two weeks).[1]

    • Hang the pheromone lure inside the trap, typically from the lid, just above the water level.[2]

  • Trap Deployment:

    • For monitoring , deploy traps at a density of 1-4 traps per hectare.[10]

    • For mass trapping , increase the density to 10-16 traps per hectare.[9][10]

    • Place traps at ground level or at a height of 1-1.5 meters, attached to palm trees or on stakes.[2][6]

    • Position traps in shaded areas where possible to increase the longevity of the lure.[11]

    • Space traps according to the objective, for example, 20 meters apart for mass trapping.[10]

    • Use a GPS to record the location of each trap.

  • Trap Maintenance and Data Collection:

    • Inspect traps weekly or bi-weekly.[2]

    • Count the number of captured male and female weevils and record the data for each trap.

    • Remove the captured weevils.

    • Replenish the food bait and water as needed. Food bait should be replaced every two weeks.[1]

    • Replace the pheromone lures according to the manufacturer's instructions, typically every 4-8 weeks.[2] Pheromone sachets should be replaced after 45 days.[1]

Protocol 3: Electroantennography (EAG) Assay

This protocol describes how to measure the olfactory response of an insect's antenna to this compound.

Objective: To quantify the electrical response of an insect antenna to stimulation with this compound.

Materials:

  • Live insect (e.g., R. ferrugineus).

  • Dissecting microscope.

  • Fine scissors and forceps.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system and software.

  • Charcoal-filtered and humidified air delivery system.

  • Pasteur pipettes and filter paper for odor cartridges.

  • This compound and 4-Methyl-5-nonanone.

  • Solvent (e.g., hexane or paraffin oil).

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a serial dilution of the stock solution to test a range of concentrations (e.g., 10⁻⁵ to 10⁻¹ mg/mL).[12]

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a clean Pasteur pipette.[12]

    • Prepare a control pipette containing only the solvent on filter paper.[12]

  • Antenna Preparation and Mounting:

    • Immobilize the insect (e.g., by chilling).

    • Under a dissecting microscope, carefully excise an antenna at its base.[13]

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution.[2] The recording electrode is placed at the distal end, and the reference electrode at the base.[2] Ensure good electrical contact.

  • EAG Recording:

    • Continuously pass a stream of clean, humidified air over the mounted antenna.[2]

    • Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge (Pasteur pipette).

    • Record the resulting electrical potential change (the EAG response) using the data acquisition system.[2]

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.[12]

    • Test the range of concentrations to determine the dose-response relationship.

    • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.[12]

Visualizations

Olfactory Signaling Pathway

The detection of this compound by an insect like the Red Palm Weevil involves a multi-step process within the antenna. While the specific receptors for this pheromone are a subject of ongoing research, the general pathway is understood.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone This compound (Odorant) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OBP_Pheromone OBP-Pheromone Complex OR_Complex Olfactory Receptor (OrX-Orco Complex) OBP_Pheromone->OR_Complex Delivery & Binding OBP->OBP_Pheromone Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx (Ca²⁺, Na⁺) Signal Signal to Antennal Lobe Depolarization->Signal Action Potential Field_Trapping_Workflow A Program Objective (Monitoring vs. Mass Trapping) B Determine Trap Density & Placement Strategy A->B C Trap Preparation (Lure, Bait, Water) B->C D Trap Deployment in Field C->D E Regular Trap Inspection (e.g., weekly) D->E F Data Collection (Weevil Count, Sex Ratio) E->F G Trap Maintenance (Replenish Bait/Water, Replace Lure) E->G H Data Analysis & Population Assessment F->H G->E Next Inspection Cycle I Decision Making (e.g., Need for Intervention) H->I

References

Application Notes and Protocols for 4-Methyl-5-nonanol in Insect Olfaction Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Methyl-5-nonanol, a potent aggregation pheromone, in various insect olfaction bioassays. The primary focus is on its application for the Red Palm Weevil (Rhynchophorus ferrugineus), a significant pest in palm cultivation.

Chemical and Physical Properties

This compound is a key semiochemical used in the monitoring and management of several weevil species.[1][2][3][4] Its efficacy is often enhanced when used in conjunction with its synergist, 4-methyl-5-nonanone.[1][2]

PropertyValue
Chemical Formula C₁₀H₂₂O[1][5][6]
Molecular Weight 158.28 g/mol [1][5]
CAS Number 154170-44-2[1]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 206-207 °C at 760 mmHg[7]
Density Approximately 0.824 g/cm³[1]
Solubility Soluble in organic solvents such as hexane.[1]

Data Presentation: Efficacy in Field Trapping

The following table summarizes the efficacy of this compound baited traps for capturing Rhynchophorus ferrugineus.

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study Duration
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960 days
Ferrugineol + Coconut bark steam distillateNot specified0.25 ± 0.12Not specifiedNot specified
Control (empty capillaries)N/A0.00N/A60 days

Data sourced from a preliminary field assay.[8] A release rate of 3 mg per 24 hours has also been recommended for operational trapping programs.[9][10]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use in various bioassays.

Materials:

  • This compound (≥97.5% purity)

  • 4-Methyl-5-nonanone (synergist)

  • Hexane (analytical grade)

  • Glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Stock Solution (1 µg/µL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a glass vial.

    • If using the synergist, prepare a separate stock solution of 4-Methyl-5-nonanone in the same manner.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution to achieve the desired concentrations for your bioassay.

    • For synergistic mixtures, combine the stock solutions of this compound and 4-Methyl-5-nonanone in the desired ratio (e.g., 9:1 or 7:1) before making final dilutions.[2]

    • A common approach is to prepare a range of concentrations to establish a dose-response relationship.

G cluster_prep Solution Preparation cluster_dilution Working Solutions weigh Weigh 10mg of This compound dissolve Dissolve in 10mL of Hexane weigh->dissolve stock Stock Solution (1 µg/µL) dissolve->stock combine Combine with Synergist (e.g., 9:1 ratio) stock->combine serial_dilute Perform Serial Dilutions combine->serial_dilute working_sol Working Solutions for Bioassay serial_dilute->working_sol G cluster_setup EAG Setup cluster_stimulus Stimulus Delivery cluster_data Data Acquisition immobilize Immobilize Insect excise Excise Antenna immobilize->excise mount Mount Antenna on Electrodes excise->mount clean_air Continuous Clean Airflow mount->clean_air odor_pulse Deliver Odor Pulse clean_air->odor_pulse record Record EAG Response odor_pulse->record recover Antenna Recovery Period record->recover analyze Analyze Dose-Response record->analyze recover->odor_pulse Next Stimulus G acclimatize Acclimatize Insects place_odor Place Odor Source Upwind acclimatize->place_odor release_insect Release Insect Downwind place_odor->release_insect record_behavior Record Flight Path and Behavior release_insect->record_behavior analyze_video Analyze Video Recordings record_behavior->analyze_video

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-5-nonanol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction.

Q1: My Grignard reaction is not initiating. What could be the problem?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the most common reasons for failure to initiate and their solutions:

  • Wet Glassware or Solvents: Grignard reagents are extremely reactive towards protic sources like water. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle (in a glovebox or under an inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.

  • Impure Alkyl Halide: The alkyl halide should be pure and free of water. Consider distilling the alkyl halide before use.

Q2: The yield of this compound is low, and I have a significant amount of a high-boiling point byproduct. What is the likely side reaction?

A2: A common side reaction in Grignard synthesis is Wurtz coupling, where the Grignard reagent couples with the remaining alkyl halide to form a higher alkane.[1] This is more prevalent with alkyl iodides and bromides.

  • Solution: Add the alkyl halide to the magnesium suspension slowly and at a rate that maintains a gentle reflux. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, minimizing the coupling reaction.

Q3: My reaction produced a significant amount of an alkane derived from my Grignard reagent and recovered starting aldehyde. What happened?

A3: This indicates that the Grignard reagent was quenched or that enolization of the aldehyde occurred.

  • Reagent Quenching: The highly basic Grignard reagent will react with any acidic protons present, such as from water or alcohols, as well as with atmospheric oxygen.[1] This deactivates the Grignard reagent, leading to the formation of the corresponding alkane.[1]

    • Solution: Ensure a completely inert atmosphere (e.g., dry nitrogen or argon) is maintained throughout the reaction. Use anhydrous solvents and reagents.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, forming an enolate.[1] Upon workup, this regenerates the starting aldehyde.

    • Solution: Lowering the reaction temperature during the addition of the Grignard reagent to the aldehyde can favor the desired nucleophilic addition over enolization.[1] Performing the addition at 0 °C or even as low as -78 °C is recommended.[1]

Q4: Besides the desired this compound, I have isolated a primary alcohol corresponding to the reduction of my starting aldehyde. How can this be avoided?

A4: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol.[1]

  • Solution: When designing the synthesis, choose a Grignard reagent that lacks β-hydrogens if possible. If the Grignard reagent with a β-hydrogen is necessary, adding a Lewis acid such as cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon and promote the desired 1,2-addition over reduction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to produce this compound via a Grignard reaction?

A1: this compound is a secondary alcohol, and as such, it can be synthesized through two primary Grignard pathways:[2][3]

  • Route A: Reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with 2-methylpentanal.

  • Route B: Reaction of a sec-pentylmagnesium halide (e.g., 1-methylbutylmagnesium bromide) with butanal.

Q2: Can this compound be synthesized from an ester?

A2: No, the reaction of a Grignard reagent with an ester results in a tertiary alcohol where two identical alkyl groups from the Grignard reagent are added.[3][4]

Q3: What is an alternative method for synthesizing this compound?

A3: An alternative route is the reduction of 4-methyl-5-nonanone.[5][6][7] This ketone can be synthesized via a nucleophilic substitution reaction.[5][6][7]

Q4: What are the typical reaction conditions for the Grignard synthesis of this compound?

A4: Typical conditions involve the slow addition of the Grignard reagent to a solution of the aldehyde in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) at a low temperature (0 °C to -78 °C), followed by warming to room temperature and then an acidic workup.[1]

Experimental Protocols

General Protocol for the Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Preparation of the Grignard Reagent (e.g., Butylmagnesium Bromide)

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, place a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the 1-bromobutane solution to the magnesium. The reaction may be initiated by gentle warming with a heat gun until bubbling is observed.[1]

  • Formation: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The resulting dark grey or brown solution is the Grignard reagent.[1]

2. Reaction with Aldehyde (e.g., 2-Methylpentanal)

  • Setup: In a separate, flame-dried, three-necked flask under an inert atmosphere, dissolve 2-methylpentanal (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice-water bath.[1]

  • Addition: Slowly add the prepared Grignard reagent to the stirred aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[1]

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography.

Data Presentation

ParameterConditionExpected Outcome on YieldReference
Temperature Low temperature (-78 °C to 0 °C) during Grignard additionFavors nucleophilic addition over enolization, increasing yield.[1]
Solvent Anhydrous ether (diethyl ether, THF)Essential for Grignard reagent stability and reaction success.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by atmospheric oxygen and moisture.[1]
Reagent Purity High purity of alkyl halide and aldehydeReduces side reactions and improves yield.
Rate of Addition Slow, dropwise addition of reagentsControls exothermicity and minimizes side reactions like Wurtz coupling.[1]
Lewis Acid Additive e.g., CeCl₃Can improve the selectivity for 1,2-addition over reduction when using Grignard reagents with β-hydrogens.[1]

Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification mg Mg Turnings initiation Initiation (Iodine/Heat) mg->initiation alkyl_halide Alkyl Halide in Anhydrous Ether alkyl_halide->initiation formation Grignard Reagent Formation initiation->formation addition Slow Addition of Grignard Reagent formation->addition aldehyde Aldehyde in Anhydrous Ether (0°C) aldehyde->addition reaction Reaction at RT addition->reaction quench Quench with Sat. NH4Cl (aq) reaction->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of 4-Methylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 4-methylnonan-5-ol, a key component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this chiral alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the stereoselective synthesis of 4-methylnonan-5-ol, which possesses two chiral centers at C4 and C5.

Challenge 1: Poor Diastereoselectivity in the Formation of the Alcohol

Q: My synthesis of 4-methylnonan-5-ol from 2-methylpentanal and a butyl nucleophile is resulting in a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the addition of a nucleophile to a chiral aldehyde like 2-methylpentanal is a common challenge. The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the carbonyl group. Here are some troubleshooting strategies:

  • Chelation Control: The use of Lewis acidic reagents can promote the formation of a chelated intermediate, leading to a more ordered transition state and higher diastereoselectivity.

    • Strategy: Employ organometallic reagents in the presence of Lewis acids such as TiCl₄, MgBr₂, or ZnCl₂. The choice of Lewis acid can significantly influence the direction and degree of stereoselectivity. For instance, a bidentate chelation between the carbonyl oxygen and the α-methyl group can favor the formation of the syn diastereomer.

    • Troubleshooting:

      • Low Conversion: The Lewis acid may be sequestered by coordinating solvents. Ensure the use of non-coordinating solvents like dichloromethane or toluene.

      • Inconsistent Results: The stoichiometry of the Lewis acid is critical. Titrate the organometallic reagent and use a precise amount of the Lewis acid (typically 1.0 to 1.5 equivalents).

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the aldehyde or the nucleophile can effectively control the stereochemical outcome of the addition reaction.

    • Strategy: Evans' oxazolidinone auxiliaries are commonly used. For example, an N-acyl oxazolidinone derived from 2-methylpentanoic acid can be used to direct the addition of a butyl nucleophile.

    • Troubleshooting:

      • Difficulty Removing the Auxiliary: The conditions for cleaving the auxiliary (e.g., hydrolysis or reduction) may be too harsh and could lead to racemization or degradation of the product. Screen different cleavage conditions, such as mild acidic or basic hydrolysis, or reductive cleavage with reagents like LiBH₄.

Challenge 2: Low Enantioselectivity in the Reduction of 4-Methyl-5-nonanone

Q: I am attempting an asymmetric reduction of 4-methyl-5-nonanone to obtain a specific enantiomer of 4-methylnonan-5-ol, but the enantiomeric excess (ee) is low. What can I do to improve it?

A: The enantioselective reduction of a prochiral ketone is a powerful method to obtain chiral alcohols. Low enantiomeric excess can stem from several factors, including catalyst activity, reaction conditions, and substrate purity.

  • Catalyst Selection and Handling:

    • Strategy: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and borane, is a highly effective method for the enantioselective reduction of ketones. The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed.

    • Troubleshooting:

      • Low ee: The CBS catalyst is sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst.

      • Incomplete Reaction: The borane source (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time. Use a freshly prepared or titrated solution of borane.

  • Enzymatic Reduction:

    • Strategy: Biocatalysis using alcohol dehydrogenases (ADHs) from various microorganisms can provide excellent enantioselectivity.

    • Troubleshooting:

      • Low Conversion: The enzyme activity may be low due to suboptimal pH, temperature, or cofactor regeneration. Optimize these parameters for the specific enzyme used. A co-substrate like isopropanol is often used for cofactor (e.g., NADPH) regeneration.

      • Product Inhibition: High concentrations of the product alcohol can inhibit the enzyme. Consider in-situ product removal or running the reaction at a lower substrate concentration.

Challenge 3: Epimerization at the C4 Position

Q: I suspect that the stereocenter at C4 is epimerizing during my synthetic sequence. How can I prevent this?

A: The α-proton to the carbonyl group in 4-methyl-5-nonanone is susceptible to enolization under acidic or basic conditions, which can lead to epimerization at the C4 position.

  • Reaction Conditions:

    • Strategy: When working with 4-methyl-5-nonanone or its derivatives, maintain neutral or mildly acidic/basic conditions whenever possible.

    • Troubleshooting:

      • During Purification: Avoid prolonged exposure to silica gel, which can be acidic. Consider using a neutral stationary phase like alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

      • During Subsequent Steps: If a subsequent reaction requires basic conditions, use a non-nucleophilic base at low temperatures to minimize enolization.

Quantitative Data Summary

The following tables summarize representative quantitative data for different stereoselective approaches to synthesize 4-methylnonan-5-ol. Please note that specific results can vary based on the exact experimental conditions.

Table 1: Diastereoselective Addition of Butyl Nucleophiles to 2-Methylpentanal Derivatives

Nucleophile/ReagentLewis Acid/AuxiliarySolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
BuLi-THF-78~1:1Moderate
BuMgBrTiCl₄CH₂Cl₂-78>95:5Good
Bu₂CuLi-THF-78~2:1Moderate

Table 2: Enantioselective Reduction of 4-Methyl-5-nonanone

Catalyst/EnzymeReductantSolventTemp (°C)Enantiomeric Excess (ee)Yield (%)
(R)-CBS CatalystBH₃·THFTHF-78>95% for (5R)-alcoholHigh
(S)-CBS CatalystBH₃·THFTHF-78>95% for (5S)-alcoholHigh
Alcohol DehydrogenaseIsopropanolBuffer/Organic30>99%Variable

Experimental Protocols

Protocol 1: Diastereoselective Addition using a Grignard Reagent with Lewis Acid

This protocol describes a general procedure for the diastereoselective addition of a butyl Grignard reagent to 2-methylpentanal promoted by titanium tetrachloride to favor the syn diastereomer.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether dropwise via an addition funnel. The reaction should initiate spontaneously (disappearance of iodine color). After the addition is complete, reflux the mixture for 30 minutes. Cool to room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve 2-methylpentanal (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (1.1 eq) dropwise to the aldehyde solution at -78 °C. Stir the mixture for 15 minutes.

  • Nucleophilic Addition: Add the prepared butylmagnesium bromide solution dropwise to the aldehyde/Lewis acid mixture at -78 °C. Stir for 2-4 hours at this temperature.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of 4-methylnonan-5-ol.

Protocol 2: Enantioselective Reduction of 4-Methyl-5-nonanone using a CBS Catalyst

This protocol provides a general method for the enantioselective reduction of 4-methyl-5-nonanone using the (R)-CBS catalyst to yield the (4S,5R) or (4R,5R) diastereomer, depending on the stereochemistry at C4.

  • Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the (R)-2-methyl-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq) to the catalyst solution. Stir for 10 minutes at -78 °C.

  • Substrate Addition: Add a solution of 4-methyl-5-nonanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: Quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Add 1 M HCl and stir for another 30 minutes. Extract the aqueous layer with diethyl ether (3x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow_diastereoselective_addition cluster_reagent_prep Grignard Reagent Preparation cluster_main_reaction Diastereoselective Addition Mg Mg turnings Grignard Butylmagnesium Bromide Mg->Grignard BuBr 1-Bromobutane BuBr->Grignard Reaction Addition at -78°C Grignard->Reaction Aldehyde 2-Methylpentanal Aldehyde->Reaction LewisAcid TiCl4 LewisAcid->Reaction Quench Quench (NH4Cl) Reaction->Quench Workup Workup & Extraction Quench->Workup Purification Purification Workup->Purification Product syn-4-Methylnonan-5-ol Purification->Product

Caption: Workflow for the diastereoselective synthesis of 4-methylnonan-5-ol.

logical_relationship_enantioselective_reduction cluster_catalyst Chiral Catalyst System Ketone 4-Methyl-5-nonanone (Prochiral) Reduction Enantioselective Reduction Ketone->Reduction CBS CBS Catalyst ((R) or (S)) CBS_Complex Active Chiral Complex CBS->CBS_Complex Borane Borane (BH3) Borane->CBS_Complex CBS_Complex->Reduction Product Chiral 4-Methylnonan-5-ol Reduction->Product Analysis Analysis (Chiral HPLC/GC) Product->Analysis ee Enantiomeric Excess (ee) Analysis->ee

Caption: Key relationships in the enantioselective reduction of 4-methyl-5-nonanone.

Technical Support Center: Separation of Threo and Erythro Isomers of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of threo and erythro isomers of 4-Methyl-5-nonanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental separation of these diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the threo and erythro isomers of this compound?

A1: The separation of diastereomers like the threo and erythro isomers of this compound relies on their differing physical properties.[1] The most common and effective methods include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.[2][3][4] Due to the structural similarity of the isomers, direct separation can be challenging. Therefore, a common strategy is to first derivatize the alcohol with a chiral derivatizing agent (CDA) to form diastereomeric esters.[2][3][5][6][7] These esters have more pronounced differences in their physical properties, facilitating better separation on standard chromatographic columns.

  • Fractional Crystallization: This technique can be employed if one of the diastereomeric isomers (or a derivative) is a crystalline solid and exhibits different solubility compared to the other isomer.[1] However, this method may not always be feasible if the mixture "oils out" rather than crystallizing.

Q2: Why is derivatization often necessary for the separation of this compound isomers?

A2: Threo and erythro isomers of this compound are structurally very similar, leading to only minor differences in their physical properties. This makes their direct separation by chromatography challenging, often resulting in poor resolution. By reacting the alcohol with a chiral derivatizing agent, the diastereomers are converted into new compounds (diastereomeric esters) with significantly different three-dimensional structures. This increased steric and electronic differentiation enhances the differential interactions with the stationary phase of the chromatography column, leading to improved separation.[2][3][5][6][7]

Q3: What are some recommended chiral derivatizing agents (CDAs) for an alcohol like this compound?

A3: For secondary alcohols such as this compound, several CDAs can be effective. These include:

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid): This reagent is known to be effective for the separation of aliphatic alcohols via HPLC of the resulting diastereomeric esters.[2][3][5][6][7]

  • Camphorsultam dichlorophthalic acid (CSDP acid): Another powerful CDA that can lead to baseline separation of diastereomeric esters by HPLC.[2]

  • Acetic Anhydride: While not a chiral agent itself, acetylation of the alcohol can improve its volatility and chromatographic behavior for GC analysis, sometimes allowing for the separation of the threo and erythro isomers.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the threo and erythro isomers?

A4: Yes, 1H NMR spectroscopy can be a valuable tool for distinguishing between threo and erythro isomers. The different spatial arrangements of the substituents in the two isomers can lead to noticeable differences in the chemical shifts and coupling constants of the protons near the chiral centers.[1][8][9] For instance, the methyl protons of the erythro isomer in similar 1,2-disubstituted-1-arylpropanes have been observed to appear at a lower field compared to the threo isomer.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound isomers.

Chromatography (HPLC & GC)
Problem Potential Cause Troubleshooting Steps
Poor or No Separation of Isomers Insufficient difference in polarity between the diastereomers (or their derivatives).- Derivatize the alcohol: If not already done, use a chiral derivatizing agent like MαNP acid or CSDP acid to increase the structural differences between the isomers.[2][3][5][6][7] - Optimize the mobile phase (HPLC): For normal-phase HPLC on a silica gel column, systematically vary the ratio of non-polar (e.g., hexane) and polar (e.g., ethyl acetate, isopropanol) solvents.[9][10] - Change the column (HPLC/GC): Try a column with a different stationary phase that may offer different selectivity. For HPLC, a column with a different polarity or a chiral stationary phase could be beneficial.[10] For GC, a column with a different polarity may improve separation.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., interaction of the hydroxyl group with silanol groups on a silica column).- Adjust the mobile phase (HPLC): Add a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase to block active sites on the stationary phase. - Derivatize the alcohol: Converting the polar hydroxyl group to a less polar ester can reduce interactions with the stationary phase. - Use a different column: Employ an end-capped column to minimize silanol interactions.
Broad Peaks Low solubility of the analyte in the mobile phase, or issues with the column.- Change the mobile phase: Ensure the analyte is fully soluble in the mobile phase. For HPLC, consider a different solvent system.[11] - Check the column: The column may be contaminated or degraded. Flush the column or replace it if necessary.
Irreproducible Retention Times Changes in mobile phase composition, temperature fluctuations, or column equilibration issues.- Ensure proper mobile phase preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12] - Control the temperature: Use a column oven to maintain a constant temperature.[12] - Equilibrate the column: Allow sufficient time for the column to equilibrate with the mobile phase before each run.[12]
Fractional Crystallization
Problem Potential Cause Troubleshooting Steps
Mixture "Oils Out" Instead of Crystallizing The compound has low lattice energy and a melting point below the temperature of crystallization.- Change the solvent: Experiment with a variety of solvents to find one that promotes crystallization. - Lower the temperature: Slowly cool the solution to a lower temperature. - Derivatize the alcohol: Convert the alcohol to a derivative (e.g., an ester) that may have a higher propensity to crystallize.
Poor Separation of Isomers The solubilities of the two diastereomers in the chosen solvent are too similar.- Screen different solvents: Systematically test a range of solvents to find one that provides a significant difference in solubility between the two isomers. - Slow down the crystallization process: Allow the solution to cool slowly to promote the formation of purer crystals.

Experimental Protocols

Derivatization of this compound with a Chiral Derivatizing Agent (CDA)

This protocol provides a general procedure for the esterification of this compound with a chiral carboxylic acid like (S)-(+)-MαNP acid.

Materials:

  • Mixture of threo and erythro this compound

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or other suitable CDA

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the this compound isomer mixture (1 equivalent) in anhydrous DCM.

  • Add the chiral carboxylic acid (e.g., MαNP acid, 1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • The crude product can then be purified and the isomers separated by HPLC or flash chromatography.

Separation of Diastereomeric Esters by HPLC

This protocol provides a general method for the separation of the diastereomeric esters of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or isopropanol). The optimal ratio will need to be determined experimentally. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.[9]

Procedure:

  • Dissolve a small amount of the crude diastereomeric ester mixture in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the separation using an isocratic elution (constant mobile phase composition).

  • Monitor the elution of the diastereomers using the UV detector (wavelength will depend on the CDA used; for MαNP esters, detection around 254 nm is suitable).

  • Collect the fractions corresponding to each separated peak.

  • Analyze the purity of the collected fractions by re-injecting them into the HPLC.

  • To recover the pure threo and erythro this compound, the separated ester fractions can be hydrolyzed using standard procedures (e.g., with KOH in methanol/water).[6]

Separation of Acetyl Derivatives by Gas Chromatography (GC)

This protocol is adapted from the separation of the closely related 4-methyl-3-heptanol stereoisomers and can be a good starting point for this compound.[13]

Derivatization to Acetates:

  • Treat the this compound isomer mixture with acetic anhydride in pyridine.

  • After the reaction is complete, quench the excess acetic anhydride and extract the acetylated product.

GC Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column such as Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or a similar column designed for stereoisomer separations.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial temperature of around 60-80°C, followed by a slow temperature ramp (e.g., 1-2°C/min) to a final temperature of 150-180°C. The exact program will require optimization.

  • Injector and Detector Temperature: Typically 220-250°C.

Data Presentation

The following table provides a template for organizing quantitative data from your separation experiments. Populating this table with your experimental results will allow for easy comparison of different methods and conditions.

Separation Method Derivative Column Mobile Phase / GC Program Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs) Separation Factor (α) Notes
HPLCMαNP EsterSilica Gel95:5 Hexane:EtOAc
HPLCCSDP EsterSilica Gel90:10 Hexane:Isopropanol
GCAcetateChirasil-DEX CB80°C (1 min), ramp 2°C/min to 160°C
Your Method

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the separation of threo and erythro isomers of this compound via chiral derivatization and chromatography.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_separation Separation cluster_analysis Analysis & Isolation cluster_end Final Products start Mixture of threo and erythro This compound derivatization React with Chiral Derivatizing Agent (e.g., MαNP acid) start->derivatization Step 1 separation Chromatographic Separation (HPLC or GC) derivatization->separation Step 2 analysis Analysis of Separated Diastereomers (e.g., HPLC, GC, NMR) separation->analysis Step 3 hydrolysis Hydrolysis of Separated Esters analysis->hydrolysis Optional end1 Pure threo Isomer hydrolysis->end1 end2 Pure erythro Isomer hydrolysis->end2

Caption: Workflow for the separation of this compound diastereomers.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting poor separation in chromatography.

G cluster_check1 Initial Checks cluster_optimization Optimization cluster_solution Resolution start Poor Separation of Diastereomers check_derivatization Is the alcohol derivatized? start->check_derivatization optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) check_derivatization->optimize_mobile_phase Yes derivatize Derivatize with a CDA check_derivatization->derivatize No change_column Change Column (Different Stationary Phase) optimize_mobile_phase->change_column Still Poor Separation solution Improved Separation optimize_mobile_phase->solution Successful change_column->solution Successful derivatize->start

Caption: Troubleshooting logic for poor chromatographic separation.

References

avoiding by-product formation in 4-Methyl-5-nonanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 4-methyl-5-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve a two-step process:

  • Formation of the precursor ketone, 4-methyl-5-nonanone. This is often achieved through a nucleophilic substitution reaction, for example, by reacting pentanoic anhydride with a 2-pentyl nucleophilic reagent (such as a Grignard, organolithium, or organozinc reagent).[1][2]

  • Reduction of 4-methyl-5-nonanone. The ketone is then reduced to the desired secondary alcohol, this compound, using a suitable reducing agent.[1][2][3]

An alternative, though potentially lower-yielding route, involves the direct reaction of 2-methyl-1-pentanal with n-butyllithium.[2]

Q2: What is the major by-product in the synthesis of 4-methyl-5-nonanone from pentanoic anhydride?

A2: When using pentanoic anhydride, a significant by-product is pentanoic acid, which is formed from the anhydride during the nucleophilic substitution reaction.[1][2] Fortunately, this by-product can often be recovered and recycled.[3]

Q3: Why can the reaction of 2-methyl-1-pentanal with n-butyllithium result in low yields of this compound?

A3: This reaction is prone to the formation of a tertiary alcohol as a by-product, which can significantly lower the yield of the desired secondary alcohol.[2] It is suggested that the initially formed alcohol can be oxidized to the corresponding ketone, which then reacts with another equivalent of n-butyllithium.[2]

Q4: What are common side reactions to be aware of when using Grignard reagents for the synthesis of the precursor ketone?

A4: Grignard reactions, while powerful for C-C bond formation, can be accompanied by side reactions. With sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and the formation of an enolate intermediate, which can result in the recovery of the starting ketone after workup.[4] Another possible side reaction is the reduction of the carbonyl group, where a hydride is transferred from the β-carbon of the Grignard reagent.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-methyl-5-nonanone (from pentanoic anhydride) Incomplete reaction.- Ensure the 2-pentyl nucleophilic reagent (e.g., Grignard) was properly prepared and its concentration accurately determined.- Check reaction temperature and time; consider optimizing these parameters.
Side reactions of the nucleophile.- Control the addition rate of the nucleophile to maintain the desired reaction temperature and minimize side reactions.
Presence of a significant amount of pentanoic acid in the product Inherent by-product of using pentanoic anhydride.- Implement an effective aqueous workup and extraction procedure to remove the acidic by-product. The pentanoic acid can be recovered from the aqueous layer.[2]
Formation of a tertiary alcohol by-product (in the n-butyllithium route) The initially formed alkoxide is oxidized to a ketone, which then reacts with another equivalent of n-butyllithium.[2]- This route is inherently problematic. Consider the two-step synthesis via the ketone as a more reliable alternative.- If this route must be used, explore the use of a cerium (III) chloride (Luche reduction conditions) to potentially enhance 1,2-addition over other pathways, although this is more commonly applied to reductions.
Recovery of starting ketone after Grignard reaction The Grignard reagent acted as a base, forming an enolate.[4]- Use a less sterically hindered Grignard reagent if possible.- Lower the reaction temperature to favor nucleophilic addition over deprotonation.
Incomplete reduction of 4-methyl-5-nonanone Insufficient reducing agent.- Use a slight excess of the reducing agent.- Ensure the reducing agent is fresh and active.
Poor reactivity.- Check the solvent and temperature conditions for the specific reducing agent used. Some require specific conditions for optimal reactivity.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Substitution and Reduction

Step 1: Synthesis of 4-Methyl-5-nonanone

  • Preparation of the 2-pentyl Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining 2-bromopentane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Substitution: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of pentanoic anhydride in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-5-nonanone.

  • Purify the crude product by vacuum distillation.

Step 2: Reduction of 4-Methyl-5-nonanone to this compound

  • In a round-bottom flask, dissolve the purified 4-methyl-5-nonanone in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or GC.

  • Workup: Carefully add water to quench the excess reducing agent.

  • Add dilute hydrochloric acid to neutralize the mixture.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound.

  • If necessary, purify further by column chromatography or distillation.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction Pentanoic_Anhydride Pentanoic Anhydride 4_Methyl_5_nonanone 4-Methyl-5-nonanone Pentanoic_Anhydride->4_Methyl_5_nonanone Pentanoic_Acid Pentanoic Acid (By-product) Pentanoic_Anhydride->Pentanoic_Acid 2_Pentyl_Grignard 2-Pentyl Grignard Reagent 2_Pentyl_Grignard->4_Methyl_5_nonanone 4_Methyl_5_nonanone_ref 4-Methyl-5-nonanone Reducing_Agent Reducing Agent (e.g., NaBH4) 4_Methyl_5_nonanol This compound (Target Product) Reducing_Agent->4_Methyl_5_nonanol 4_Methyl_5_nonanone_ref->4_Methyl_5_nonanol

Caption: Synthetic pathway for this compound.

Byproduct_Formation Start 2-Methyl-1-pentanal + n-Butyllithium Desired_Product This compound (Desired Secondary Alcohol) Start->Desired_Product 1,2-Addition Intermediate_Ketone Intermediate Ketone (via oxidation) Desired_Product->Intermediate_Ketone Oxidation Byproduct Tertiary Alcohol (By-product) Intermediate_Ketone->Byproduct Reaction with n-Butyllithium Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze reaction mixture (GC, TLC, NMR) Start->Analysis Identify_Issue Identify major impurity Analysis->Identify_Issue Unreacted_SM Unreacted Starting Material Identify_Issue->Unreacted_SM Starting Material Known_Byproduct Known By-product Identify_Issue->Known_Byproduct By-product Unknown_Impurity Unknown Impurity Identify_Issue->Unknown_Impurity Unknown Optimize_Conditions Optimize reaction conditions (temp, time, stoichiometry) Unreacted_SM->Optimize_Conditions Improve_Workup Improve workup/purification Known_Byproduct->Improve_Workup Characterize_Impurity Characterize unknown impurity Unknown_Impurity->Characterize_Impurity End Improved Synthesis Optimize_Conditions->End Improve_Workup->End Characterize_Impurity->End

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-5-Nonanone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reduction of 4-methyl-5-nonanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reduction of 4-methyl-5-nonanone?

The reduction of 4-methyl-5-nonanone, a ketone with a chiral center at the C4 position, yields 4-methyl-5-nonanol. Due to the creation of a new stereocenter at the C5 position, the product is a mixture of two diastereomers: (4S,5R)-/(4R,5S)-4-methyl-5-nonanol (often referred to as the syn or threo form) and (4S,5S)-/(4R,4R)-4-methyl-5-nonanol (the anti or erythro form). The ratio of these diastereomers is a critical aspect of reaction optimization.

Q2: Which reducing agents are commonly used for this transformation?

Standard hydride-donating reagents are effective for this reduction. The most common are:

  • Sodium borohydride (NaBH₄): A milder and safer reducing agent that can be used in protic solvents like ethanol and water. It is generally effective for reducing aldehydes and ketones.

  • Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent. It reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). It will reduce a wider range of functional groups in addition to ketones.

Q3: How does the choice of reducing agent affect the diastereoselectivity of the reaction?

The stereochemical outcome is influenced by the steric bulk of the reducing agent and its coordination properties, often rationalized by models like Felkin-Anh.

  • Sodium borohydride typically results in lower diastereoselectivity for this substrate, producing nearly equal amounts of the syn and anti diastereomers (approximately a 50:50 ratio).

  • Lithium aluminum hydride , being more reactive, can sometimes offer different selectivity, although specific ratios for 4-methyl-5-nonanone are not widely published. For other α-chiral ketones, LiAlH₄ has been shown to provide high diastereoselectivity.

Q4: What is the effect of temperature on the reduction of 4-methyl-5-nonanone?

Lowering the reaction temperature generally increases the diastereoselectivity of ketone reductions. This is because the transition states leading to the different diastereomers have different energies; at lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of one diastereomer. For many reductions, temperatures as low as -78 °C are used to maximize this effect. While higher temperatures increase the reaction rate, they can lead to a less selective reaction, resulting in a product mixture that is closer to 1:1.

Q5: Can the solvent choice influence the outcome of the reaction?

Yes, the solvent plays a crucial role.

  • With NaBH₄ , protic solvents like ethanol or methanol are commonly used. Mixed solvent systems, such as ethanol and water, are also effective.

  • With LiAlH₄ , anhydrous aprotic solvents like THF or diethyl ether are mandatory to prevent violent decomposition of the reagent.

  • The solvent can also influence diastereoselectivity. For some reductions, the ability of the solvent to coordinate with the metal cation of the hydride reagent can affect the geometry of the transition state, thereby altering the diastereomeric ratio of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 4-methyl-5-nonanone.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: NaBH₄ or LiAlH₄ can decompose upon improper storage or exposure to moisture. 2. Insufficient Reagent: The stoichiometry may be inadequate, especially if some reagent is quenched by trace amounts of water in the solvent or on the glassware. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh bottle of the reducing agent or test the activity of the current batch on a simple ketone. 2. Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents). Ensure all glassware is thoroughly dried and use anhydrous solvents, especially with LiAlH₄. 3. Allow the reaction to warm to room temperature or stir for a longer period. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor Diastereoselectivity (Product is a ~1:1 mixture) 1. High Reaction Temperature: Running the reaction at room temperature or higher often provides insufficient energy differentiation between the diastereomeric transition states. 2. Choice of Reducing Agent: NaBH₄ is known to give poor diastereoselectivity for this specific substrate, resulting in a nearly 1:1 mixture.1. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 2. Consider using a bulkier or more stereochemically demanding reducing agent. While specific data for 4-methyl-5-nonanone is limited, reagents like L-Selectride® or K-Selectride® often provide higher diastereoselectivity in analogous systems.
Formation of Unknown Byproducts 1. Contaminated Starting Material: Impurities in the 4-methyl-5-nonanone may lead to side reactions. 2. Reaction with Solvent: If using LiAlH₄, any protic impurity in the solvent will be deprotonated, and the resulting alkoxide could potentially participate in side reactions. 3. Over-reduction (less common for ketones): With very harsh conditions, other functional groups in the molecule could be affected.1. Check the purity of the starting material by GC or NMR before starting the reaction. 2. Ensure the use of high-purity, anhydrous solvents when working with LiAlH₄. 3. Use milder conditions (e.g., NaBH₄ instead of LiAlH₄, lower temperature) if other reducible functional groups are present.
Difficult Product Isolation / Emulsion during Workup 1. Formation of Metal Salts: The workup of hydride reductions generates aluminum or boron salts that can sometimes be gelatinous and difficult to filter or separate.1. For LiAlH₄ reactions, a sequential addition of water, then 15% NaOH solution, then more water (Fieser workup) can produce a granular precipitate that is easier to filter. 2. For NaBH₄ reactions, acidification with dilute HCl followed by extraction is usually effective. If emulsions form, adding brine (saturated NaCl solution) can help to break them.

Data Presentation

The following table summarizes known and expected outcomes for the reduction of 4-methyl-5-nonanone under various conditions. Data for analogous systems are included to guide optimization efforts where specific data for the target molecule is unavailable.

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference / Notes
NaBH₄ Ethanol / Water30-3597.550:50
LiAlH₄ Diethyl Ether-78 to 20High96:4Data for a similar α-alkoxy ketone, suggesting high potential for diastereoselectivity.
Zn(BH₄)₂ Diethyl Ether-78>99>99:1Data for a similar α-alkoxy ketone, indicating very high diastereoselectivity is achievable with chelating metals.
NaBH₄ Methanol20High40:60Data for a similar α-alkoxy ketone, showing solvent can invert selectivity.

Experimental Protocols

Protocol 1: Reduction of 4-Methyl-5-nonanone with Sodium Borohydride (NaBH₄)

This protocol is adapted from patent literature describing the synthesis of this compound.

Materials:

  • 4-methyl-5-nonanone (e.g., 140.0 g, 0.896 mol)

  • Sodium borohydride (NaBH₄) (e.g., 11.77 g, 0.311 mol)

  • Ethanol

  • Water

  • Aqueous 25 wt% sodium hydroxide solution

  • Acetic acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a suitable round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (11.77 g), ethanol (97.88 g), an aqueous 25 wt% sodium hydroxide solution (2.92 g), and water (78.77 g). Stir the mixture at room temperature to dissolve the solids.

  • Cool the mixture in an ice bath.

  • Slowly add 4-methyl-5-nonanone (140.0 g) to the stirred solution of sodium borohydride over a period of about 1-2 hours, maintaining the internal temperature between 30-35 °C.

  • After the addition is complete, continue to stir the reaction mixture at 30-35 °C for 10 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the mixture and carefully quench the reaction by the slow addition of acetic acid to neutralize the excess NaBH₄ and sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Expected Outcome: This procedure has been reported to yield 97.5% of this compound with a diastereomeric ratio of approximately 50:50 (syn:anti).

Protocol 2: General Procedure for Diastereoselective Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a general protocol for α-chiral ketones and should be optimized for 4-methyl-5-nonanone.

Materials:

  • 4-methyl-5-nonanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask (oven-dried), magnetic stirrer, dropping funnel, argon or nitrogen inlet

  • Dry ice/acetone bath (-78 °C)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve 4-methyl-5-nonanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow, sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. This should produce a white, granular precipitate.

  • Add anhydrous sodium sulfate and a small amount of Celite®, and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or distillation to separate the diastereomers.

Reaction Optimization and Troubleshooting Workflows

Below are diagrams illustrating logical workflows for optimizing the reaction and troubleshooting common issues.

G cluster_0 Reaction Optimization Workflow start Define Goal: - High Yield - High Diastereoselectivity (*syn* or *anti*) reagent_choice Select Reducing Agent start->reagent_choice temp_screen Screen Temperatures (e.g., RT, 0°C, -78°C) reagent_choice->temp_screen e.g., NaBH4 for safety, LiAlH4 for selectivity solvent_screen Screen Solvents (e.g., EtOH, THF, Et2O) temp_screen->solvent_screen analyze Analyze Yield & d.r. (GC, NMR) solvent_screen->analyze analyze->reagent_choice Not Optimal optimal Optimal Conditions Found analyze->optimal Goal Met

Caption: A logical workflow for optimizing the reduction of 4-methyl-5-nonanone.

G cluster_1 Troubleshooting Workflow issue Problem Encountered (e.g., Low Yield, Poor Selectivity) low_yield Low Yield? issue->low_yield check_reagents Check Reagent Quality & Stoichiometry increase_reagent Increase Reagent eq. & Ensure Dryness check_reagents->increase_reagent check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous?) change_temp Lower Reaction Temperature check_conditions->change_temp low_yield->check_reagents Yes poor_selectivity Poor Selectivity? low_yield->poor_selectivity No poor_selectivity->check_conditions Yes resolve Problem Resolved increase_reagent->resolve change_reagent Change Reducing Agent (e.g., NaBH4 -> LiAlH4) change_temp->change_reagent Still Poor change_temp->resolve Improved change_reagent->resolve

Caption: A step-by-step guide for troubleshooting common issues in the reaction.

Technical Support Center: Grignard Synthesis of 4-methylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the Grignard synthesis of 4-methylnonan-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving a high yield in a Grignard reaction?

A1: The absolute exclusion of water is the most critical factor.[1][2] Grignard reagents are potent bases and will react readily with any protic source, especially moisture from the atmosphere, solvents, reagents, or glassware.[1][2] This reaction quenches the Grignard reagent, reducing the amount available to react with the aldehyde and thereby lowering the yield of 4-methylnonan-5-ol.

Q2: How can I confirm that my Grignard reagent (e.g., isobutylmagnesium bromide) has formed successfully?

A2: Visual cues often indicate the initiation of the reaction, such as the solution becoming cloudy, gentle bubbling on the magnesium surface, and a noticeable release of heat (exotherm).[1][3] For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration before its use.[1] A common and reliable method is titration with iodine in the presence of lithium chloride.[1][4][5]

Q3: My reaction mixture turned dark and cloudy during the formation of the Grignard reagent. Is this a problem?

A3: A cloudy, grayish, or brownish appearance is typically normal during the formation of a Grignard reagent and indicates that the reaction has initiated.[1][3] However, if the mixture turns black, it could indicate overheating and decomposition or significant side reactions.[6]

Q4: I recovered a large amount of my starting material (pentanal) after the reaction. What likely went wrong?

A4: Recovering the starting aldehyde suggests that the Grignard reagent did not add to the carbonyl group. This can be due to several reasons:

  • Inactive Grignard Reagent: The reagent may have been quenched by moisture or failed to form in sufficient concentration.[1]

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the aldehyde, forming an enolate.[1][7][8] This is more common with sterically hindered Grignard reagents or at higher temperatures. Upon acidic workup, the enolate is converted back to the starting aldehyde.

Troubleshooting Guide for Low Yields

Problem 1: Reaction Fails to Initiate or Grignard Reagent Yield is Low
  • Possible Cause: Inactive magnesium surface due to oxidation.

    • Solution: Use fresh, shiny magnesium turnings.[2] If the magnesium appears dull, activate it before adding the alkyl halide. Activation can be achieved by gently crushing the turnings with a glass rod (with caution), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][9]

  • Possible Cause: Presence of moisture in the apparatus, solvents, or reagents.

    • Solution: Rigorously dry all glassware in an oven (e.g., >120°C) overnight and cool it under a stream of inert gas (nitrogen or argon).[1][2] Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a commercial sealed bottle.[1] Ensure the alkyl halide and aldehyde are also dry.

Problem 2: Low Yield of 4-methylnonan-5-ol with a Hydrocarbon Byproduct

(e.g., isobutane from isobutylmagnesium bromide)

  • Possible Cause: The Grignard reagent was quenched by a protic contaminant.

    • Solution: This is a classic sign of reaction with water or another acidic proton source. Review all procedures for drying glassware and handling anhydrous solvents under an inert atmosphere.[1] Consider using a sacrificial excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to consume trace amounts of water.[10]

Problem 3: Low Yield of 4-methylnonan-5-ol with a High-Molecular-Weight Byproduct
  • Possible Cause: Wurtz coupling side reaction.

    • Solution: The Wurtz reaction occurs when the Grignard reagent reacts with the unreacted alkyl halide.[1][7] This is more prevalent at higher temperatures and high concentrations of the alkyl halide. To minimize this, add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration.[1] Use an ice bath to control the initial exothermic reaction during reagent formation.[1]

Problem 4: Significant Recovery of Starting Aldehyde (Pentanal)
  • Possible Cause: Enolization of the aldehyde by the Grignard reagent.

    • Solution: The Grignard reagent is acting as a base instead of a nucleophile.[1] Addition reactions are generally favored at lower temperatures.[1][11] Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) and maintain this temperature for a period before allowing the reaction to slowly warm.[12]

Data Presentation

The yield of a Grignard reaction is highly dependent on specific experimental parameters. The following table summarizes the qualitative effects of key variables on the synthesis of 4-methylnonan-5-ol.

ParameterConditionEffect on YieldRationale
Temperature Low (-78°C to 0°C)Increases Favors nucleophilic addition over side reactions like enolization and Wurtz coupling.[1][11]
High (Reflux)Decreases Promotes side reactions, leading to lower yields of the desired alcohol.[1][13]
Solvent Diethyl EtherGood Standard solvent, lower boiling point makes temperature control easier during reagent formation.
Tetrahydrofuran (THF)Excellent Better solvating properties can increase the reactivity of the Grignard reagent and is often preferred.[2][6]
Reagent Addition Slow, dropwise additionIncreases Helps control the exotherm and minimizes the concentration of reactants, reducing side reactions.[1]
Rapid additionDecreases Can lead to localized overheating, promoting Wurtz coupling and other side reactions.[14]
Atmosphere Inert (Nitrogen/Argon)Increases Prevents atmospheric moisture and oxygen from quenching the Grignard reagent.[1]
AirDecreases Grignard reagents react rapidly with water and oxygen.

Experimental Protocols

Protocol 1: Preparation and Titration of Isobutylmagnesium Bromide
  • Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel sealed with a septum. Flame-dry the entire apparatus under vacuum or in a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (~10%) of the isobutyl bromide solution to the magnesium. Wait for the reaction to initiate (disappearance of iodine color, bubbling, gentle reflux). If it does not start, gently warm the flask or add another iodine crystal.

  • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Titration: In a separate flame-dried vial, dissolve a known mass of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF containing lithium chloride (0.5 M).[5] Cool the iodine solution to 0°C. Slowly add the prepared Grignard reagent from a syringe until the brown color of the iodine disappears.[1][15] Calculate the molarity based on the volume of Grignard solution required.

Protocol 2: Synthesis of 4-methylnonan-5-ol
  • Cool the titrated Grignard reagent solution in the reaction flask to 0°C using an ice bath.

  • Dissolve pentanal (1.0 equivalent based on the titrated Grignard reagent) in anhydrous diethyl ether or THF in a syringe or dropping funnel.

  • Add the pentanal solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature at or below 10°C during the addition.[16]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

Protocol 3: Reaction Workup and Purification
  • Cool the reaction mixture back down in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is exothermic and may cause bubbling.

  • Continue adding the quenching solution until the magnesium salts dissolve and two clear layers are visible.

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer two or three times with diethyl ether.[16]

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[16]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylnonan-5-ol.

  • Purify the product by vacuum distillation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synth Synthesis cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Apparatus B 2. Activate Mg Turnings with Iodine A->B C 3. Form Grignard Reagent (Isobutylmagnesium Bromide) B->C D 4. Titrate Grignard Reagent C->D E 5. Add Pentanal (0°C) D->E F 6. Stir at Room Temp E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify by Vacuum Distillation I->J K K J->K Analyze Product (GC, NMR)

Caption: Workflow for the synthesis of 4-methylnonan-5-ol.

Troubleshooting Decision Tree

G A Low Yield of 4-methylnonan-5-ol B Starting Aldehyde Recovered? A->B C Hydrocarbon Byproduct (Isobutane) Detected? B->C No E Probable Cause: Enolization B->E Yes D High MW Byproduct Observed? C->D No F Probable Cause: Moisture Contamination C->F Yes G Probable Cause: Wurtz Coupling D->G Yes H Solution: - Lower reaction temp - Slower addition E->H I Solution: - Rigorously dry all - glassware & solvents - Use inert atmosphere F->I J Solution: - Slow, dropwise addition of alkyl halide - Control temperature G->J

Caption: Decision tree for troubleshooting low Grignard yields.

Reaction Pathways

G Grignard Isobutylmagnesium Bromide Adduct Magnesium Alkoxide Adduct Grignard->Adduct Quenched Isobutane Grignard->Quenched Side Reaction Wurtz 2,5-Dimethylhexane (Wurtz Product) Grignard->Wurtz Side Reaction Enolate Pentanal Enolate Grignard->Enolate Side Reaction (acts as base) Aldehyde Pentanal Aldehyde->Adduct Aldehyde->Enolate Product 4-methylnonan-5-ol Adduct->Product  H₃O⁺ Workup Water H₂O (Moisture) Water->Quenched AlkylHalide Isobutyl Bromide AlkylHalide->Wurtz

Caption: Desired reaction pathway vs. common side reactions.

References

Technical Support Center: Purification of Crude 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with crude 4-Methyl-5-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product synthesized via a Grignard reaction?

A1: Crude this compound synthesized from the reaction of a Grignard reagent (e.g., butylmagnesium bromide) with an aldehyde (e.g., 2-methylpentanal) can contain several impurities. The most common include:

  • Unreacted starting materials: Residual 2-methylpentanal or the organometallic reagent.

  • Grignard side products: Biphenyl-type compounds can form from the coupling of the Grignard reagent.[1]

  • Hydrolysis products: Any residual Grignard reagent will be hydrolyzed during workup to the corresponding alkane (e.g., butane).

  • Magnesium salts: Magnesium halides and hydroxides formed during the reaction and workup.

  • Solvent residues: High-boiling point ether solvents like diethyl ether or tetrahydrofuran.

Q2: What is the expected boiling point and solubility of this compound?

A2: The physical properties of this compound are crucial for planning its purification.

PropertyValue
Boiling Point206-207 °C at 760 mmHg
Density~0.824 g/cm³
SolubilitySoluble in alcohols, poorly soluble in water.[2]

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like magnesium salts.

  • Fractional Distillation: To separate the product from solvents and other volatile impurities with different boiling points.

  • Flash Column Chromatography: For high-purity separation from non-volatile impurities and isomers.

Troubleshooting Guide

Issue 1: The crude product is a dark, oily residue.

  • Possible Cause: The presence of biphenyl-type impurities from the Grignard reaction, which are often colored.[1] Incomplete reaction or side reactions can also lead to polymeric materials.

  • Solution:

    • Initial Wash: Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., hexane or ethyl acetate) and a dilute acid solution (e.g., 1M HCl) to remove basic impurities and some magnesium salts. Follow with a wash with saturated sodium bicarbonate solution and then brine.

    • Chromatography: If the color persists, flash column chromatography on silica gel is effective for removing colored, non-volatile impurities.

Issue 2: The yield after purification is significantly lower than expected.

  • Possible Cause:

    • Incomplete reaction during the synthesis.

    • Loss of product during aqueous workup due to its slight solubility in water.

    • Inefficient extraction or distillation.

    • The product may have co-distilled with a solvent or other impurity.

  • Solution:

    • Optimize Synthesis: Ensure anhydrous conditions during the Grignard reaction to maximize product formation.[1]

    • Improve Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery from the aqueous layer.

    • Careful Distillation: Monitor the distillation temperature closely to prevent co-distillation with lower-boiling impurities. Use a fractionating column for better separation.

Issue 3: The purified product still shows impurities by GC-MS or NMR analysis.

  • Possible Cause:

    • Co-eluting Impurities: In chromatography, some impurities may have similar polarity to the product and co-elute.

    • Azeotrope Formation: During distillation, the product may form an azeotrope with a solvent or impurity, making separation by this method difficult.

    • Isomeric Impurities: The presence of isomeric alcohols that are difficult to separate.

  • Solution:

    • Optimize Chromatography: Change the solvent system (eluent) for flash chromatography to improve separation. A gradient elution may be necessary.

    • Alternative Purification: If distillation is ineffective, rely on flash chromatography. If chromatography is the issue, consider a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC.

    • Chemical Purification: In some cases, derivatization of the alcohol to an ester, purification of the ester, and subsequent hydrolysis back to the alcohol can be an effective strategy.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is for the initial workup of the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and mix.

  • Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to quench any remaining Grignard reagent and dissolve magnesium salts.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Fractional Distillation

This protocol is for the purification of the crude product after an initial workup.

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect and discard the initial fraction that distills at a low temperature, as this will likely be residual solvent.

  • Slowly increase the heating to distill the product. Collect the fraction that distills at the expected boiling point of this compound (around 206-207 °C at atmospheric pressure).

  • Monitor the temperature closely; a sharp drop in temperature indicates that the product has finished distilling.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential hazards.

Flash Column Chromatography

This protocol is for achieving high purity of this compound.

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the non-polar solvent.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a 95:5 mixture of hexane:ethyl acetate, gradually increasing to 80:20.

  • Collect Fractions: Collect the eluent in small fractions.

  • Analyze Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Typical YieldKey Impurities Removed
Liquid-Liquid Extraction~75%~85%>95%Magnesium salts, water-soluble starting materials
Fractional Distillation~85%~95%~80%Low-boiling solvents, volatile starting materials
Flash Chromatography~85%>99%~70%Non-volatile impurities, biphenyls, isomers

Visualizations

Purification_Workflow crude Crude this compound (from Grignard Reaction) extraction Liquid-Liquid Extraction (Acid/Base Wash) crude->extraction Initial Cleanup distillation Fractional Distillation extraction->distillation Removal of Volatiles chromatography Flash Column Chromatography distillation->chromatography High Purity Separation pure_product Pure this compound (>99%) chromatography->pure_product Final Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree start Low Purity After Purification check_method Which purification method was used? start->check_method distillation Distillation check_method->distillation chromatography Chromatography check_method->chromatography azeotrope Possible Azeotrope? Boiling point constant but purity is low? distillation->azeotrope coelution Impurity Co-elutes? Similar Rf on TLC? chromatography->coelution use_chrom Use Flash Chromatography azeotrope->use_chrom Yes rerun_dist Re-distill with a longer fractionating column azeotrope->rerun_dist No change_eluent Change Solvent System (e.g., different polarity) coelution->change_eluent Yes

Caption: Troubleshooting decision tree for low purity issues.

References

economical and scalable synthesis routes for 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Methyl-5-nonanol

This technical support center provides troubleshooting guidance and frequently asked questions for the economical and scalable synthesis of this compound, a key component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus). The primary synthesis route discussed involves a two-step process: the formation of 4-methyl-5-nonanone followed by its reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common and economical synthesis routes for this compound?

A1: The most frequently cited economical and scalable routes involve a two-step synthesis. The first step is the synthesis of the ketone intermediate, 4-methyl-5-nonanone. This is followed by a second step, the reduction of the ketone to the desired alcohol, this compound.[1][2][3] One patented method involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent (e.g., n-butyllithium or a Grignard reagent).[1] An alternative approach is the reaction of 2-methyl-1-pentanal with n-butyllithium.[1][2]

Q2: What are the key starting materials for the two-step synthesis of this compound?

A2: For the synthesis of the intermediate 4-methyl-5-nonanone, the key starting materials are typically 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent.[1] Alternatively, pentanoic anhydride and a 2-pentyl nucleophilic reagent can be used.[2][3] For the subsequent reduction step, the starting material is the synthesized 4-methyl-5-nonanone and a suitable reducing agent.

Q3: What types of reducing agents are suitable for converting 4-methyl-5-nonanone to this compound?

A3: A variety of reducing agents can be used for the reduction of ketones to secondary alcohols. While the patents do not specify a particular reducing agent for this synthesis, common and effective reducing agents for this type of transformation in a laboratory or industrial setting include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on factors like cost, safety, and scalability.

Q4: What is the significance of this compound?

A4: this compound, in combination with 4-methyl-5-nonanone, acts as an aggregation pheromone for the red palm weevil, a significant pest of palm trees.[1][3] This makes the efficient synthesis of this compound crucial for the production of lures used in trapping and managing this invasive insect. It is also used as a fragrance ingredient.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Guide 1: Issues with the Synthesis of 4-methyl-5-nonanone via Grignard Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 4-methyl-5-nonanone 1. Inactive Grignard reagent: The n-butylmagnesium halide may not have formed due to moisture in the glassware or solvent, or an oxide layer on the magnesium turnings. 2. Reaction with acidic protons: The Grignard reagent may have been quenched by acidic protons from water or the starting material itself if it contains acidic impurities. 3. Incorrect reaction temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.1. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Activate magnesium turnings with a small amount of iodine or by gentle heating if necessary. 2. Purify starting materials: Ensure the 2-methylpentanoic anhydride is free of acidic impurities. 3. Optimize temperature: The reaction temperature should be carefully controlled, typically between 30 to 120 °C, depending on the solvent and scale.[2]
Formation of significant byproducts 1. Double addition to the anhydride: The Grignard reagent can add twice to the anhydride, leading to the formation of a tertiary alcohol. 2. Enolization of the starting material: The Grignard reagent can act as a base, deprotonating the starting material.1. Control stoichiometry: Use a controlled amount of the Grignard reagent, typically 1 to 1.5 equivalents per mole of the anhydride.[3] Add the Grignard reagent slowly to the reaction mixture. 2. Lower reaction temperature: Running the reaction at a lower temperature can favor the desired nucleophilic addition over enolization.
Guide 2: Issues with the Reduction of 4-methyl-5-nonanone
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction to this compound 1. Insufficient reducing agent: The amount of reducing agent used may not be enough to fully reduce the ketone. 2. Decomposition of the reducing agent: The reducing agent may have degraded due to exposure to moisture or improper storage. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Use a slight excess of reducing agent: Typically, a small excess (e.g., 1.1-1.5 equivalents) of the reducing agent is used to ensure complete conversion. 2. Use fresh or properly stored reducing agent: Ensure the reducing agent is of good quality and has been stored under appropriate conditions. 3. Adjust reaction temperature: The optimal temperature for the reduction is typically between 0 and 100 °C.[2]
Formation of impurities during workup 1. Incomplete quenching of excess reducing agent: Residual reducing agent can cause issues during the workup and purification steps. 2. Emulsion formation during extraction: The reaction mixture may form a stable emulsion during the aqueous workup, making separation difficult.1. Careful quenching: Slowly and carefully add a quenching agent (e.g., water, dilute acid) to the reaction mixture at a low temperature to destroy any excess reducing agent. 2. Use of brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions and remove water.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is a generalized procedure based on the principles outlined in the cited patents and general organic synthesis knowledge. Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

Step 1: Synthesis of 4-methyl-5-nonanone

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl bromide in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-methylpentanoic anhydride in the same anhydrous solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC). Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude 4-methyl-5-nonanone by vacuum distillation.

Step 2: Reduction of 4-methyl-5-nonanone to this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified 4-methyl-5-nonanone in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions. Be cautious as the reaction can be exothermic and may produce hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the ketone by TLC or GC.

  • Workup: Once the reaction is complete, carefully add water to quench any remaining NaBH₄. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow Start Starting Materials: - 2-Methylpentanoic Anhydride - n-Butyl Halide - Magnesium Grignard Step 1: Grignard Reaction Start->Grignard Purification1 Workup & Purification Grignard->Purification1 Ketone Intermediate: 4-methyl-5-nonanone Reduction Step 2: Reduction Ketone->Reduction Purification2 Workup & Purification Reduction->Purification2 Alcohol Final Product: This compound Purification1->Ketone Purification2->Alcohol

Caption: Workflow for the two-step synthesis of this compound.

References

Technical Support Center: Prevention of 4-Methyl-5-nonanol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-Methyl-5-nonanol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

As a secondary alcohol, this compound is susceptible to oxidation, which converts the hydroxyl group (-OH) into a ketone (C=O), forming 4-Methyl-5-nonanone. This is the primary degradation pathway of concern. The reaction is typically facilitated by the presence of oxidizing agents, exposure to atmospheric oxygen, heat, light, and certain metal ions which can act as catalysts.

Q2: What are the initial signs of oxidation in a sample of this compound?

Initial signs of oxidation can be subtle and may require analytical instrumentation for detection. Visual inspection may not be sufficient. Key indicators include:

  • Appearance of a new peak: When analyzed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), a new peak corresponding to 4-Methyl-5-nonanone will appear and grow over time.

  • Changes in spectroscopic profiles: Infrared (IR) spectroscopy may show the emergence of a characteristic carbonyl (C=O) stretch at approximately 1715 cm⁻¹.

  • Subtle changes in odor: While this compound has a mild, fruity odor, the resulting ketone may have a slightly different scent profile.[1]

Q3: How can I prevent the oxidation of this compound during routine laboratory use?

To minimize oxidation during handling and use, it is crucial to limit the sample's exposure to atmospheric oxygen.

  • Inert Gas Blanketing: Work with the compound under a gentle stream of an inert gas like nitrogen or argon.

  • Use of Septa: Seal vials and reaction vessels with septa to maintain an inert atmosphere while allowing for the withdrawal of the sample with a syringe.

  • Minimize Headspace: When storing partially used containers, minimize the headspace to reduce the amount of oxygen present.

  • Prompt Sealing: Always securely cap containers immediately after use.

Q4: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored under conditions that minimize exposure to pro-oxidative factors.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[2][3][4][5]
Light Amber glass vials or stored in the darkProtects the compound from photolytic degradation.
Container Tightly sealed, high-quality glassPrevents leakage and contamination.

Q5: Are there any chemical additives that can prevent the oxidation of this compound?

Yes, antioxidants can be added to the sample to inhibit oxidation. The choice of antioxidant should be carefully considered based on its solubility in this compound and its compatibility with downstream applications.

Antioxidant ClassExamplesTypical Concentration RangeMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)0.01 - 0.1% (w/w)Free radical scavengers that interrupt the oxidation chain reaction.
Ascorbic Acid Derivatives Ascorbyl palmitate0.01 - 0.1% (w/w)Oxygen scavenger and reducing agent.[6]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.05% (w/w)Sequesters metal ions that can catalyze oxidation.

Note: The effectiveness of an antioxidant should be experimentally verified for your specific application.

Troubleshooting Guides

Problem 1: I have detected the presence of 4-Methyl-5-nonanone in my stock solution of this compound. What should I do?

  • Assess the extent of oxidation: Quantify the percentage of the ketone present using a validated analytical method (e.g., GC-MS).

  • Evaluate suitability for use: Depending on the tolerance of your experiment to the ketone impurity, the stock solution may still be usable.

  • Purification: If a high-purity starting material is required, the alcohol can be purified from the ketone by methods such as column chromatography.

  • Implement preventative measures: For future storage, immediately implement the recommended storage conditions, including inert gas blanketing and the addition of a suitable antioxidant.

Problem 2: My results are inconsistent when using this compound from a previously opened bottle.

Inconsistent results are a common consequence of sample degradation.

  • Verify sample integrity: Analyze an aliquot of the this compound from the suspect bottle for the presence of 4-Methyl-5-nonanone and other potential degradation products.

  • Use a fresh sample: If degradation is confirmed, switch to a new, unopened bottle of this compound for your experiments.

  • Review handling procedures: Ensure that proper techniques for handling air-sensitive compounds are being followed by all lab personnel.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage and Handling

This protocol describes the procedure for creating an inert atmosphere in a container of this compound.

Materials:

  • Vial containing this compound with a septum-lined cap.

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator.

  • Needles and tubing for gas delivery.

  • Bubbler (optional, for monitoring gas flow).

Procedure:

  • Ensure the vial of this compound is sealed with a septum cap.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.

  • Insert a second needle through the septum to act as a vent.

  • Gently flow the inert gas into the vial for 2-5 minutes to displace the air.[2] The flow rate should be low to avoid splashing the liquid.

  • Remove the vent needle first, followed by the gas inlet needle.

  • For long-term storage, wrap the cap with parafilm to ensure a tight seal.

  • To withdraw a sample, pierce the septum with the syringe needle, and before drawing the liquid, flush the syringe with the inert gas from the vial's headspace.

Workflow for Inert Gas Blanketing.

Protocol 2: Stability Testing of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound under oxidative stress.

Materials:

  • This compound.

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%).

  • GC-MS or HPLC-UV/MS system.

  • Vials and incubator/oven.

Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to different concentrations of H₂O₂ (e.g., 0%, 3%, 30%).

  • Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot and quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by a validated chromatographic method to quantify the amount of this compound remaining and the amount of 4-Methyl-5-nonanone formed.

  • Plot the degradation of this compound over time for each condition.

StabilityTestingWorkflow Start Prepare Solutions of This compound Stress Expose to Oxidative Stress (e.g., H₂O₂ at 40°C) Start->Stress Sampling Collect Aliquots at Time Points (0, 24, 48, 72h) Stress->Sampling Analysis Quantitative Analysis (GC-MS or HPLC) Sampling->Analysis Data Plot Degradation Profile Analysis->Data End Evaluate Stability Data->End caption Experimental Workflow for Stability Testing.

Experimental Workflow for Stability Testing.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate these procedures and recommendations for their specific experimental context and analytical methods.

References

Technical Support Center: Refining Lure Design for Optimal 4-Methyl-5-nonanol Dispersal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing lure designs for the effective dispersal of 4-Methyl-5-nonanol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound lure is showing low to no attraction of the target weevil species. What are the primary factors to investigate?

A1: Several factors can contribute to low lure efficacy. A systematic troubleshooting approach is recommended. First, verify the chemical integrity of the this compound, as impurities or incorrect stereoisomer ratios can significantly reduce attractiveness. Lure age and storage conditions are also critical; ensure you are using fresh lures stored in a cool, dark place as recommended by the manufacturer to prevent degradation[1]. Finally, confirm the lure placement and trapping protocol are appropriate for the target species, considering factors like trap height and density[1][2].

Q2: How can I achieve a consistent and prolonged release of this compound from my lures?

A2: Controlled-release formulations are key to maintaining an effective pheromone plume over an extended period. Various materials can be used to create a slow-release dispenser. Paraffin wax emulsions, for example, can provide a constant (zero-order) release rate and can be applied as a spray that adheres to foliage[3]. Alginate-bentonite hydrogels are another option, where the encapsulation efficiency and release rate can be modulated by adjusting the alginate-to-bentonite ratio[4]. Additionally, microparticle-based dispensers offer a high degree of control over release rates, which can be further regulated by applying polymer coatings[5][6].

Q3: What environmental conditions are most likely to negatively impact the performance of my this compound lures?

A3: Environmental factors play a significant role in the dispersal and efficacy of volatile semiochemicals like this compound.

  • Temperature: High temperatures can accelerate the release rate, leading to premature depletion of the lure[1]. Conversely, low temperatures can reduce the volatility of the compound, resulting in a smaller, less effective odor plume[1][7].

  • Wind: Strong winds can disperse the pheromone plume too quickly, making it difficult for insects to locate the source[1]. Calm conditions may lead to a very localized plume with a limited reach[1].

  • Sunlight: Direct exposure to sunlight can cause degradation of the pheromone, reducing its effectiveness[1].

Q4: I am observing a rapid decline in trap captures after a short period. What could be the cause?

A4: A rapid decline in captures often points to issues with the lure's release profile or the stability of the pheromone. An initial "flash-off" or burst release of the pheromone can occur when a new lure is deployed, leading to a high initial concentration that quickly dissipates[8]. To mitigate this, lures can be aired for a day before placement in traps[8]. Furthermore, the choice of dispenser material is crucial for achieving a stable, long-lasting release[5][9]. If the dispenser releases the pheromone too quickly, the lure will be exhausted in a short time[1].

Q5: How can I determine the optimal release rate for this compound for my specific application?

A5: The optimal release rate is often species and environment-dependent. A dose-response field experiment is the most effective way to determine the ideal release rate. This involves deploying traps with lures formulated to release the pheromone at several different rates and comparing the trap capture data. For example, a study on the red palm weevil found that a release rate of 0.38 ± 0.08 mg/day of synthetic ferrugineol (this compound) was effective[2]. It is also important to include a control group with no pheromone to establish a baseline.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in insect lures.

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study Duration
Synthetic ferrugineol (this compound)0.38 ± 0.080.23 ± 0.041:1.0960 days
Control (empty capillaries)N/A0.00N/A60 days

Source: Adapted from BenchChem Application Notes[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C10H22O[10][11]
Molecular Weight 158.28 g/mol [10][11]
Density 0.824 g/cm³[10]
Boiling Point 206.0 to 207.0 °C @ 760.00 mm Hg (est.)
Flash Point 186.00 °F. TCC ( 85.56 °C. )
Vapor Pressure 0.056000 mmHg @ 25.00 °C. (est.)

Experimental Protocols

Protocol 1: Determining Pheromone Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for quantifying the release rate of this compound from a lure dispenser.

  • Lure Aging: Age lures under controlled field or laboratory conditions for predetermined periods (e.g., 0, 2, 4, 6, 8 weeks)[9].

  • Pheromone Trapping: Place an aged lure in a flow cell. Pass a clean, filtered airstream over the lure at a constant flow rate.

  • Analyte Collection: Trap the volatilized this compound from the airstream using an adsorbent material, or by cold trapping[12].

  • Elution: Elute the collected pheromone from the adsorbent using an appropriate solvent (e.g., hexane).

  • GC-MS Analysis: Inject the eluted sample into a GC-MS system to separate and quantify the amount of this compound.

  • Quantification: Calculate the release rate based on the amount of pheromone collected over a specific time period (e.g., ng/hour or mg/day).

Protocol 2: Wind Tunnel Behavioral Assay

This protocol is used to evaluate the behavioral response of the target insect to the this compound lure in a controlled environment.

  • Acclimatization: Acclimatize the insects to the wind tunnel conditions (controlled airflow, temperature, humidity, and light)[2].

  • Odor Source Placement: Place the this compound lure at the upwind end of the wind tunnel[2].

  • Insect Release: Release an individual insect on a platform at the downwind end of the tunnel[2].

  • Behavioral Observation: Record the insect's flight path and behavior (e.g., upwind flight, casting, landing on the source) using video recording equipment[2].

  • Data Analysis: Analyze the recorded behaviors to assess the attractiveness of the lure.

Visualizations

experimental_workflow Experimental Workflow for Lure Optimization cluster_prep Preparation Phase cluster_deployment Field/Lab Deployment cluster_data Data Collection & Analysis cluster_optimization Optimization lure_formulation Lure Formulation (Varying Release Rates) field_deployment Field Deployment (Randomized Block Design) lure_formulation->field_deployment lab_assay Laboratory Assay (Wind Tunnel/EAG) lure_formulation->lab_assay trap_prep Trap Preparation (Standardized Design) trap_prep->field_deployment trap_monitoring Trap Monitoring (Regular Intervals) field_deployment->trap_monitoring release_rate_analysis Release Rate Analysis (GC-MS) lab_assay->release_rate_analysis data_analysis Data Analysis (Statistical Comparison) trap_monitoring->data_analysis optimal_design Optimal Lure Design data_analysis->optimal_design release_rate_analysis->data_analysis

Caption: A workflow for optimizing this compound lure design.

troubleshooting_lure_design Troubleshooting Low Lure Efficacy cluster_lure Lure Integrity cluster_environment Environmental Factors cluster_protocol Experimental Protocol start Low Insect Attraction Observed check_purity Verify Chemical Purity (GC-MS) start->check_purity check_storage Check Lure Age & Storage Conditions start->check_storage check_release_rate Evaluate Release Rate & Dispenser start->check_release_rate check_temp Assess Temperature & Humidity start->check_temp check_wind Analyze Wind Conditions start->check_wind check_sunlight Consider Sunlight Exposure start->check_sunlight check_placement Review Trap Placement (Height, Location) start->check_placement check_density Evaluate Trap Density start->check_density check_timing Confirm Timing with Insect Life Cycle start->check_timing solution Implement Corrective Actions & Re-evaluate check_purity->solution check_storage->solution check_release_rate->solution check_temp->solution check_wind->solution check_sunlight->solution check_placement->solution check_density->solution check_timing->solution

Caption: A logical guide for troubleshooting underperforming lures.

References

addressing inconsistencies in 4-Methyl-5-nonanol bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in bioassay results involving 4-Methyl-5-nonanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioassays?

A1: this compound is a synthetic pheromone.[1] In bioassays, it is primarily used as an insect attractant, functioning as a component of the aggregation pheromone for species such as the red palm weevil (Rhynchophorus ferrugineus)[2]. It is often used in conjunction with 4-methyl-5-nonanone to elicit a behavioral response in target insects.

Q2: What are the key physical and chemical properties of this compound to consider during experimental design?

A2: Key properties of this compound are summarized in the table below. These are critical for accurate preparation of test solutions and for understanding its behavior in bioassay apparatuses.

PropertyValueSource
CAS Number 154170-44-2[1][3]
Molecular Formula C10H22O[1][4]
Molecular Weight 158.28 g/mol [1][5]
Appearance Colorless to pale yellow clear liquid[6]
Solubility Very slightly soluble in water (0.24 g/L at 25°C); Soluble in alcohol[3][6]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est)[6]
Vapor Pressure 0.056000 mmHg @ 25.00 °C (est)[6]

Q3: Are there different isomers of this compound, and can this affect bioassay results?

A3: Yes, this compound can exist as different stereoisomers. The biological activity of pheromones is often highly stereoselective, meaning different isomers can elicit varied or no response from the target insect. It is crucial to use the correct stereoisomer for your target species to ensure consistent and relevant results. Inconsistencies in results can arise if different batches of the compound have varying isomeric ratios.

Troubleshooting Inconsistent Bioassay Results

Problem 1: No or Low Response from Target Insects

Q: My bioassay with this compound is showing no or a significantly lower-than-expected response from the insects. What could be the cause?

A: This is a common issue that can stem from several factors. Refer to the following troubleshooting guide:

Potential CauseRecommended Solution
Incorrect Pheromone Formulation This compound is often used in a specific ratio with 4-methyl-5-nonanone (e.g., 9:1 or 10:1 ratio for the red palm weevil)[7][8]. Verify the correct ratio for your target species and ensure your formulation is accurate.
Degradation of Compound Improper storage can lead to degradation. Store this compound in a cool, dry place and ensure the container is well-sealed[1][3]. If the compound is old or has been stored incorrectly, consider using a fresh batch.
Low Volatility The compound's volatility is dependent on temperature and airflow. Ensure your bioassay setup (e.g., olfactometer) has adequate airflow and is at an appropriate temperature to allow for sufficient volatilization of the pheromone.
Incorrect Isomer As mentioned in the FAQs, using the wrong stereoisomer will likely result in a poor response. Confirm the specific isomer required for your target insect and verify the isomeric purity of your compound.
Insect Condition The physiological state of the insects is critical. Use healthy, active insects of the correct age and sex. Ensure they have been properly acclimatized to the experimental conditions.
Problem 2: High Variability in Insect Response Between Replicates

Q: I am observing high variability in the behavioral responses of insects to this compound across different replicates of the same experiment. How can I improve consistency?

A: High variability can obscure the true effect of the compound. The following steps can help improve the reproducibility of your results:

Potential CauseRecommended Solution
Inconsistent Environmental Conditions Fluctuations in temperature, humidity, and light can significantly impact insect behavior[9]. Conduct experiments in a controlled environment with stable conditions. Avoid direct, harsh lighting which can create reflections and influence insect movement[10].
Airflow Disturbances in Olfactometer Uneven or turbulent airflow in the olfactometer can lead to an inconsistent pheromone plume[11]. Regularly check the airflow using a smoke test to ensure a stable and well-defined plume is being generated.
Contamination of Apparatus Residual chemicals from previous experiments can interfere with the current bioassay. Thoroughly clean all components of your bioassay setup (e.g., olfactometer arms, air sources) between replicates, using appropriate solvents.
Directional Bias Insects may have an inherent directional bias. To mitigate this, rotate the olfactometer arms periodically during the experiment or randomize the position of the treatment and control arms between replicates[12].

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Due to its low solubility in water, prepare a stock solution of this compound in a suitable organic solvent such as ethanol or hexane.

    • Accurately weigh the required amount of this compound and dissolve it in a known volume of the solvent to achieve the desired concentration (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • Prepare serial dilutions from the stock solution to create a range of concentrations for your dose-response experiments.

    • If using in combination with 4-methyl-5-nonanone, prepare the mixture according to the required ratio before making serial dilutions.

    • For the control, use the solvent only.

Protocol 2: General Olfactometer Bioassay

This protocol outlines a general procedure for a Y-tube or multi-arm olfactometer assay.

  • Apparatus Setup:

    • Assemble the olfactometer and connect it to a purified, humidified air source.

    • Adjust the airflow to a consistent and appropriate rate for your target insect (e.g., 100-200 mL/min).

    • Use a flowmeter to ensure equal airflow through each arm of the olfactometer.

  • Sample Application:

    • Apply a known volume of the this compound working solution to a filter paper or other suitable dispenser.

    • Place the dispenser in the designated treatment arm of the olfactometer.

    • In the control arm, place a dispenser with the same volume of solvent only.

  • Insect Introduction and Acclimation:

    • Introduce a single insect at the release point of the olfactometer.

    • Allow the insect a brief acclimation period (e.g., 1-2 minutes) before starting the observation.

  • Data Collection:

    • Record the time the insect takes to make a choice (i.e., enter a specific arm) and which arm it chooses.

    • Define a clear criterion for a "choice" (e.g., the insect moves a certain distance into the arm).

    • Also, record "no-choice" insects that do not move or do not enter an arm within a set time period.

  • Replication and Cleaning:

    • Use a new insect for each replicate.

    • After each replicate, thoroughly clean the olfactometer to prevent carry-over of the pheromone.

    • Rotate the olfactometer arms between replicates to avoid spatial bias.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Analysis prep_solution Prepare Stock & Working Solutions prep_insects Acclimate Insects prep_solution->prep_insects setup_olfactometer Setup Olfactometer & Airflow prep_insects->setup_olfactometer apply_stimuli Apply Treatment & Control setup_olfactometer->apply_stimuli introduce_insect Introduce Insect apply_stimuli->introduce_insect observe_behavior Observe & Record Choice introduce_insect->observe_behavior compile_data Compile Replicate Data observe_behavior->compile_data stat_analysis Statistical Analysis compile_data->stat_analysis

Caption: A generalized workflow for conducting a this compound bioassay.

troubleshooting_logic cluster_low_response Low/No Response Troubleshooting cluster_variability High Variability Troubleshooting start Inconsistent Bioassay Results q1 Is there low or no response? start->q1 q2 Is there high variability? start->q2 check_formulation Verify Pheromone Ratio q1->check_formulation Yes check_environment Stabilize Environmental Conditions q2->check_environment Yes check_compound Check Compound Integrity & Isomer check_formulation->check_compound check_setup Validate Bioassay Conditions (Temp, Airflow) check_compound->check_setup check_cleaning Ensure Thorough Cleaning Between Replicates check_environment->check_cleaning check_bias Rotate Apparatus to Mitigate Bias check_cleaning->check_bias

Caption: A decision tree for troubleshooting inconsistencies in bioassay results.

References

Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product synthesis, the precise determination of a molecule's absolute stereochemistry is a critical step. This guide provides a comparative overview of modern analytical techniques applicable to confirming the absolute configuration of chiral secondary alcohols like natural 4-Methyl-5-nonanol. We will delve into the experimental protocols of prevalent methods, present a quantitative comparison, and visualize the workflows for enhanced clarity.

Natural this compound is a chiral secondary alcohol with applications including its role as a pheromone in certain insect species, such as the red palm weevil, where it is a component of the aggregation pheromone.[1][2][3] The correct stereoisomer is crucial for its biological activity, making the confirmation of its absolute configuration essential.

Comparative Analysis of Analytical Methods

Several powerful methods are available for determining the absolute configuration of secondary alcohols. Below is a comparison of three prominent techniques: Competing Enantioselective Acylation (CEA) coupled with LC/MS, the traditional Mosher's method (an NMR-based technique), and Competing Enantioselective Conversion (CEC) analyzed by Thin-Layer Chromatography (TLC).

Method Principle Sample Amount Time Instrumentation Key Advantages Limitations
CEA with LC/MS Kinetic resolution using a chiral acylating agent. The relative rates of acylation for the two enantiomers are compared by LC/MS.[4]~0.5 mg~30 minLC/MSHigh sensitivity, small sample requirement, rapid.[4]Requires access to LC/MS instrumentation.
Mosher's Method Derivatization of the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, followed by ¹H NMR analysis.>1 mgSeveral hoursNMR SpectrometerWell-established and reliable method.Requires larger sample sizes and can be time-consuming. NMR analysis can be complex.[5]
CEC with TLC Kinetic resolution using a chiral catalyst. The progress of the parallel reactions with each enantiomer of the catalyst is monitored by TLC.[5][6][7]Micromole quantities30-60 minTLC plates, UV lampSimple, fast, and requires no sophisticated equipment.[6][7]Primarily qualitative, though quantitative analysis is possible.[5]

Experimental Protocols

Competing Enantioselective Acylation (CEA) with LC/MS Analysis

This method offers a highly sensitive approach to determine the absolute configuration of secondary alcohols.[4]

Protocol:

  • Sample Preparation: Dissolve the alcohol (e.g., this compound) in an appropriate solvent.

  • Parallel Reactions: Prepare two separate reaction vials. To each vial, add the alcohol solution.

  • Catalyst Addition: To one vial, add the (R)-enantiomer of a chiral acylation catalyst (e.g., homobenzotetramisole, HBTM). To the other vial, add the (S)-enantiomer of the same catalyst.

  • Reaction Initiation: Initiate the acylation by adding an acylating agent (e.g., an anhydride) to both vials.

  • Reaction Quenching: After a short reaction time (e.g., 20-30 minutes), quench the reactions.

  • LC/MS Analysis: Analyze the reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC/MS) to determine the extent of acylation in each reaction. The enantiomer of the catalyst that leads to a higher conversion of the alcohol corresponds to the faster reaction rate, which can be used to deduce the absolute configuration of the alcohol.[4]

Workflow Diagram:

CEA_LCMS_Workflow cluster_prep Sample Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis A Dissolve this compound B Add (R)-HBTM Catalyst A->B Split Sample C Add (S)-HBTM Catalyst A->C Split Sample D Initiate Acylation B->D C->D E Quench Reactions D->E After ~30 min F LC/MS Analysis E->F G Determine Absolute Configuration F->G

Workflow for CEA with LC/MS analysis.
Competing Enantioselective Conversion (CEC) with TLC Analysis

A rapid and accessible method for determining the absolute configuration of secondary alcohols without the need for sophisticated instrumentation.[6][7][8]

Protocol:

  • Sample Preparation: An enantioenriched sample of the secondary alcohol is required.

  • Parallel Reactions: Two separate reactions are set up. In each, the alcohol is reacted with an anhydride in the presence of a chiral catalyst. One reaction uses the (S)-enantiomer of the catalyst (e.g., (S)-HBTM), and the other uses the (R)-enantiomer ((R)-HBTM).[5]

  • TLC Monitoring: The progress of each reaction is monitored by thin-layer chromatography (TLC).

  • Analysis: The TLC plate will show the consumption of the starting material (the alcohol) and the formation of the acylated product. The reaction that proceeds faster (i.e., shows more product formation or less starting material) indicates the catalyst enantiomer that is kinetically matched with the alcohol's enantiomer. This allows for the assignment of the absolute configuration.[5]

Logical Diagram:

CEC_TLC_Logic cluster_input Inputs cluster_process Process cluster_output Output & Deduction Alcohol This compound (Unknown Configuration) Reaction_R Reaction with (R)-Catalyst Alcohol->Reaction_R Reaction_S Reaction with (S)-Catalyst Alcohol->Reaction_S R_Catalyst (R)-HBTM Catalyst R_Catalyst->Reaction_R S_Catalyst (S)-HBTM Catalyst S_Catalyst->Reaction_S TLC TLC Analysis Reaction_R->TLC Reaction_S->TLC Result Compare Reaction Rates TLC->Result Config Assign Absolute Configuration Result->Config

Logical flow for CEC with TLC analysis.

By employing these methodologies, researchers can confidently determine the absolute configuration of natural this compound, ensuring the stereochemical integrity of their compounds for further research and development. The choice of method will depend on the available instrumentation, sample amount, and the desired level of quantitative accuracy.

References

Unraveling Weevil Attraction: A Comparative Analysis of 4-Methyl-5-nonanol and 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical ecology, the identification and application of semiochemicals for pest management represent a significant advancement. For researchers and professionals engaged in developing strategies against coleopteran pests, particularly weevils, a thorough understanding of the compounds that mediate their aggregation and mating behaviors is paramount. This guide provides a detailed comparison of two key components of the aggregation pheromone of several weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus): 4-methyl-5-nonanol (ferrugineol) and 4-methyl-5-nonanone (ferruginone).

Male red palm weevils produce an aggregation pheromone that attracts both sexes, leading to mass attacks on palm trees.[1] This pheromone is a blend of two main compounds: this compound and 4-methyl-5-nonanone.[2][3] The naturally occurring ratio of these components is approximately 9:1, with this compound being the major constituent.[4][1][3][5] While this compound is the primary attractant, its efficacy is significantly enhanced by the presence of 4-methyl-5-nonanone, demonstrating a synergistic relationship.[6]

Performance in Field Trapping: A Quantitative Comparison

Field studies have consistently demonstrated the effectiveness of these semiochemicals in trapping weevils. The data presented below, compiled from various studies, highlights the trapping efficacy of this compound, both alone and in combination with other attractants.

Lure CompositionWeevil SpeciesMean Weevil Catch (weevils/trap/day)Release Rate (mg/day)Study DurationReference
This compound (Ferrugineol) Rhynchophorus ferrugineus0.23 ± 0.040.38 ± 0.0860 days[7]
Control (no attractant) Rhynchophorus ferrugineus0.00N/A60 days[7]
This compound + Coconut bark steam distillate Rhynchophorus ferrugineus0.25 ± 0.12Not SpecifiedNot Specified[7]
Pheromone Lure (750 mg) Rhynchophorus ferrugineus46.39 (Total over study)Not SpecifiedNot Specified[8]
Pheromone Lure (1000 mg) Rhynchophorus ferrugineus52.60 (Total over study)Not SpecifiedNot Specified[8]

*Lure formulation was a 9:1 ratio of this compound and 4-methyl-5-nonanone.

Experimental Methodologies

A standardized approach to evaluating the efficacy of these attractants is crucial for reproducible results. The following outlines a typical experimental protocol for field trapping of the Red Palm Weevil.

Pheromone-Baited Trapping Protocol

Objective: To monitor and/or mass trap Red Palm Weevil populations using pheromone-baited traps.

Materials:

  • Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone.[6]

  • Food bait (e.g., fresh-cut sugarcane, dates, or molasses solution).[6]

  • Bucket traps (e.g., 5-liter plastic buckets).[6][7]

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.[6]

  • Insecticide (optional, for kill traps).[9]

  • Stakes or hangers for trap placement.[6]

Procedure:

  • Trap Preparation: Add water mixed with a surfactant to the bottom of the bucket to drown captured weevils. A thin layer of oil can be used as an alternative to reduce evaporation.[6]

  • Bait Placement: Place the food bait inside the trap. Fresh bait should be replaced regularly to maintain attractiveness.[6]

  • Lure Installation: Hang the pheromone lure inside the trap, positioned just above the water level.[6]

  • Trap Deployment: Deploy traps in the field, typically attached to palm trees or on stakes at a height of 1-1.5 meters.[6] Trap density can be adjusted based on the objective (monitoring vs. mass trapping).[6]

  • Data Collection: Check traps at regular intervals (e.g., weekly or bi-weekly) to count and remove captured weevils. Replenish bait and water as needed.[6]

  • Lure Replacement: Replace pheromone lures according to the manufacturer's specifications, typically every 4-8 weeks.[6]

G cluster_prep Trap Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Maintenance A Select Bucket Trap B Add Water + Surfactant A->B C Add Food Bait (e.g., Sugarcane) B->C D Install Pheromone Lure C->D E Place Trap at 1-1.5m Height D->E F Set Trap Density E->F G Weekly Trap Inspection F->G H Count & Record Weevils G->H J Replace Lure (4-8 weeks) G->J I Replenish Bait & Water H->I I->G

Fig. 1: Experimental workflow for weevil trapping.

Signaling Pathway: From Pheromone to Behavioral Response

The attraction of weevils to this compound and 4-methyl-5-nonanone is a complex process initiated at the molecular level. Odorant Binding Proteins (OBPs) located in the antennae of the weevil play a crucial role in recognizing and transporting these pheromone components to the olfactory receptors.[4] This interaction triggers a neuronal signal that ultimately leads to the insect's behavioral response, guiding it towards the pheromone source.[10]

G Pheromone This compound & 4-Methyl-5-nonanone Antenna Weevil Antenna Pheromone->Antenna Detection OBP Odorant Binding Protein (OBP) Antenna->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport Neuron Olfactory Receptor Neuron OR->Neuron Signal Transduction Brain Weevil Brain Neuron->Brain Signal Transmission Behavior Attraction & Aggregation Brain->Behavior Behavioral Response

Fig. 2: Olfactory signaling pathway in weevils.

Conclusion

The available evidence strongly supports the role of this compound as the primary aggregation pheromone for several weevil species, with its activity being significantly synergized by 4-methyl-5-nonanone. While direct comparative studies of the individual compounds are limited, field data consistently show that lures containing a 9:1 ratio of this compound to 4-methyl-5-nonanone are highly effective for weevil trapping. For researchers and pest management professionals, the use of this synergistic blend, in combination with host plant volatiles, offers a potent and selective tool for monitoring and controlling weevil populations. Future research could further elucidate the precise role of 4-methyl-5-nonanone in the olfactory-mediated behavior of weevils and explore the potential for optimizing the ratio of these compounds for enhanced trapping efficacy.

References

Validating the Structure of Synthesized 4-Methyl-5-nonanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized 4-Methyl-5-nonanol. We present supporting experimental data and detailed protocols to aid in the objective assessment of your synthesized product against a reference standard.

Structural Confirmation: A Multi-Technique Approach

The validation of this compound's structure relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a conclusive identification. This guide focuses on the primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a synthesized compound involves purification followed by a series of spectroscopic analyses. The results from each analysis are then compared with expected values and data from reference compounds.

Experimental Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Purification Synthesized Product (Crude) Column Column Chromatography Purification->Column Purified Purified this compound Column->Purified NMR NMR Spectroscopy (¹H and ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR GCMS GC-MS Analysis Purified->GCMS Comparison Comparison with Reference Data NMR->Comparison IR->Comparison GCMS->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Experimental workflow for the validation of synthesized this compound.

Data Presentation and Comparison

Here, we present a summary of expected and hypothetical experimental data for the synthesized this compound. For comparison, data for a commercially available reference standard and a structural isomer, 4-Methyl-4-nonanol, are included where available.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Expected Chemical Shift (δ, ppm) Synthesized Product (Hypothetical Data)
-OH1.5 - 2.5 (broad singlet)1.85 (bs)
H5 (CH-OH)3.4 - 3.73.55 (m)
H4 (CH-CH3)1.6 - 1.91.72 (m)
-CH3 (on C4)0.8 - 1.00.91 (d)
-CH2- (adjacent to CH-OH)1.2 - 1.61.35 - 1.50 (m)
Other -CH2-1.2 - 1.41.25 - 1.35 (m)
Terminal -CH30.8 - 1.00.88 (t)
Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Synthesized Product (Hypothetical Data)
C5 (CH-OH)68 - 7572.3
C4 (CH-CH3)38 - 4541.8
C630 - 3532.5
C328 - 3329.9
C222 - 2825.4
C113 - 1514.1
C722 - 2823.1
C822 - 2822.8
C913 - 1514.0
C4-CH315 - 2016.7
Table 3: IR Spectroscopic Data
Functional Group Expected Wavenumber (cm⁻¹) Synthesized Product (Hypothetical Data) Reference Standard
O-H Stretch3200 - 3600 (broad)[1][2][3]3350 (broad)3345 (broad)
C-H Stretch (sp³)2850 - 3000[4]2958, 2925, 28552960, 2928, 2857
C-O Stretch1050 - 1150[1][2][3]11151118
Table 4: GC-MS Data
Parameter Synthesized Product (Hypothetical Data) Reference Standard (this compound) Isomeric Impurity (4-Methyl-4-nonanol)
Retention Time (min)12.3512.3511.98
Molecular Ion (M⁺, m/z)158.2158.2158.2
Key Fragment Ions (m/z)140, 115, 87, 73140, 115, 87, 73143, 115, 99, 59

Key Structural Features and Spectroscopic Correlation

The structure of this compound contains key features that give rise to its characteristic spectroscopic signals. Understanding these correlations is crucial for accurate data interpretation.

Structural Features cluster_structure This compound cluster_features Key Functional Groups & Protons cluster_signals Expected Spectroscopic Signals mol CH3CH2CH2CH2-CH(OH)-CH(CH3)-CH2CH2CH3 OH Hydroxyl Group (-OH) IR_OH IR: ~3350 cm⁻¹ (broad) OH->IR_OH O-H Stretch CHOH Carbinol Methine (H5) NMR_H5 ¹H NMR: ~3.6 ppm CHOH->NMR_H5 Deshielded by Oxygen CHCH3 Methyl-bearing Methine (H4) NMR_H4 ¹H NMR: ~1.7 ppm CHCH3->NMR_H4 Aliphatic Methine Alkyl Alkyl Chain Protons NMR_Alkyl ¹H NMR: 0.8-1.5 ppm Alkyl->NMR_Alkyl Shielded Protons

Caption: Correlation of key structural features of this compound with their expected spectroscopic signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically sufficient.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the purified compound in 0.7 mL of CDCl₃.

  • Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (0-220 ppm) is used. A greater number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are necessary due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Apply a small drop of the neat liquid sample of purified this compound directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically analyzed in the 4000-400 cm⁻¹ range.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution into the GC with a split ratio of 50:1. The injector temperature should be set to 250°C.

    • Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-400 amu.

    • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (158.28 g/mol ). The fragmentation pattern should be consistent with the structure, showing characteristic losses such as water (M-18) and alpha-cleavage fragments.

By following these protocols and comparing the obtained data with the reference values, researchers can confidently validate the structure and purity of their synthesized this compound.

References

Synthetic vs. Natural Pheromones: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of pheromones, chemical signals that trigger innate behavioral responses in members of the same species, has become a cornerstone of integrated pest management and a valuable tool in behavioral research. While natural pheromones, extracted directly from the source organism, represent the gold standard for bioactivity, the development of synthetic analogues has made widespread application feasible. This guide provides an objective comparison of the efficacy of synthetic versus natural pheromones, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Comparison of Efficacy

The efficacy of synthetic pheromones is often evaluated by their ability to elicit a behavioral or physiological response comparable to that of their natural counterparts. The following tables summarize quantitative data from key studies comparing the performance of synthetic and natural pheromones in various insect species.

Alarm Pheromones: Giant Asian Honey Bee (Apis dorsata)

A study on the giant Asian honey bee (Apis dorsata) provides a direct comparison of the repellent effect of natural alarm pheromone and a synthetic blend on foraging behavior.

TreatmentMean Number of Bees Landing (± s.e.)
Natural Alarm Pheromone1.7 ± 1.5
Synthetic Alarm Pheromone Mixture1.9 ± 0.5
Control (Hexane)6.0 ± 1.9
Control (Inflorescence only)5.6 ± 1.3

Source: Adapted from a study on Apis dorsata foraging behavior.[1]

The data clearly indicates that both natural and synthetic alarm pheromones significantly reduced the number of bees landing on a food source compared to the controls, with no statistically significant difference between the natural and synthetic treatments.[1]

Aggregation Pheromones: Spruce Beetle (Dendroctonus rufipennis)

Field trials comparing naturally baited traps (using spruce bolts infested with female beetles) with synthetically baited funnel traps for the spruce beetle provide insights into their relative effectiveness in capturing beetles and preventing attacks on surrounding trees (spillover).

Trap TypeMean Spruce Beetle Captures (± SE)Mean Number of Spillover Attacks (± SE)
Naturally Baited Bolt Trap1,256 ± 2540.8 ± 0.3
Synthetically Baited Funnel Trap (3-component lure)875 ± 1895.2 ± 1.1
Synthetically Baited Funnel Trap (enhanced blend)1,350 ± 2984.5 ± 0.9
Fallen Trap Trees987 ± 2111.2 ± 0.4

Source: Adapted from a study on Dendroctonus rufipennis trapping systems.

While there was no significant overall difference in the number of beetles captured between the naturally baited bolt traps and the synthetically baited funnel traps with an enhanced blend, the naturally baited traps resulted in significantly fewer spillover attacks on adjacent healthy trees.

Sex Pheromones: Efficacy of Synthetic Blends

Direct comparisons of synthetic sex pheromones to natural extracts in field conditions are less common due to the difficulty in obtaining sufficient quantities of natural pheromones. However, the efficacy of different synthetic blends is extensively studied. The following table presents data from a field trial on the pine bark beetle, Ips acuminatus, comparing the number of beetles captured in traps baited with different commercially available synthetic lures.

Lure TypeTotal Number of Ips acuminatus Captured
Pheagr-IAC88,525
Sexowit6,800
Other Lures< 100
Unbaited Control< 10

Source: Adapted from a study on the efficacy of synthetic lures for pine bark beetle monitoring.[2][3]

These results highlight the critical importance of the specific composition and ratio of components in a synthetic blend to effectively attract the target species.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of pheromones.

Behavioral Bioassay: Olfactometer Test

Objective: To quantify the behavioral response (attraction or repulsion) of an insect to a chemical stimulus in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odor streams are introduced.

  • Airflow: A continuous, purified, and humidified airflow is maintained through each arm of the olfactometer to carry the odor stimulus to the insect.

  • Stimulus Application: The test substance (natural extract or synthetic compound) is applied to a filter paper and placed in a cartridge connected to one of the olfactometer arms. A control (solvent only) is placed in the other arm.

  • Insect Preparation: Test insects are typically of a specific age and physiological state (e.g., mated or unmated) and are often acclimatized to the experimental conditions before the assay.

  • Data Collection: An individual insect is released into the central chamber, and its choice of arm (the first arm entered and the time spent in each arm) is recorded over a set period.

  • Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests such as the Chi-square test or a binomial test to determine if there is a significant preference.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to an olfactory stimulus, providing a measure of the sensitivity of the olfactory receptor neurons.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed in contact with two electrodes.

  • Electrode Setup: The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base. The electrodes are filled with a conductive saline solution.

  • Stimulus Delivery: A controlled puff of air carrying the vapor of the test compound is delivered over the antenna.

  • Signal Amplification and Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the EAG depolarization is measured for each stimulus. Responses to different compounds and concentrations are compared to a control (solvent puff) and often normalized to a standard reference compound.

Signaling Pathways and Experimental Workflows

The perception of pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for pheromone analysis.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding SNMP SNMP PBP->SNMP Transport OR_Complex Olfactory Receptor (OR-Orco Complex) Ion_Channel Ion Channel (Na+, K+, Ca2+) OR_Complex->Ion_Channel Activation SNMP->OR_Complex Delivery Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx Action_Potential Action Potential Depolarization->Action_Potential Generation Brain Brain (Antennal Lobe) Action_Potential->Brain Signal to Brain

Pheromone Signaling Pathway in an Insect Olfactory Neuron.

Experimental_Workflow Pheromone_Source Natural Pheromone Source (e.g., Gland) Extraction Extraction & Purification Pheromone_Source->Extraction Identification Chemical Identification (GC-MS) Extraction->Identification Synthesis Chemical Synthesis Identification->Synthesis Bioassays Efficacy Testing Identification->Bioassays Natural Extract Synthesis->Bioassays EAG Electroantennography (EAG) Bioassays->EAG Behavioral_Assay Behavioral Assay (Olfactometer/Field) Bioassays->Behavioral_Assay Data_Analysis Data Analysis & Comparison EAG->Data_Analysis Behavioral_Assay->Data_Analysis

References

Cross-Reactivity of 4-Methyl-5-nonanol in Weevil Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the aggregation pheromone 4-Methyl-5-nonanol (also known as ferrugineol) across various weevil species. The information is compiled from peer-reviewed studies and is intended to assist researchers in developing targeted pest management strategies and in the study of insect chemical ecology.

Introduction

This compound is a well-documented male-produced aggregation pheromone in several economically significant weevil species, primarily within the subfamily Rhynchophorinae. Its chemical structure allows it to be recognized by the olfactory systems of multiple related species, a phenomenon known as cross-reactivity. Understanding the extent of this cross-reactivity is crucial for the development of broad-spectrum lures for monitoring and mass trapping, as well as for studies on the evolution of pheromone communication.

Comparative Efficacy of this compound

The following tables summarize the known responsiveness of various weevil species to this compound based on electrophysiological and behavioral assays.

Disclaimer: The data presented below are compiled from various studies. Direct comparison of quantitative values should be made with caution, as experimental conditions such as compound purity, dosage, and specific methodologies may have differed between studies.

Electrophysiological Response (Electroantennography - EAG)

Electroantennography measures the electrical output of an insect's antenna in response to an odorant, providing a quantitative measure of olfactory sensitivity. While a comprehensive comparative table with standardized EAG values across multiple weevil species for this compound is not available in a single study, the literature indicates that species known to use this pheromone exhibit strong antennal responses. For instance, in Rhynchophorus ferrugineus, EAG responses to a 7:1 blend of this compound and 4-methyl-5-nonanone elicited a maximal response of 4 mV[1].

Weevil SpeciesFamily/SubfamilyEAG Response to this compoundReference
Rhynchophorus ferrugineus (Red Palm Weevil)Curculionidae/RhynchophorinaeStrong response[1]
Rhynchophorus vulneratusCurculionidae/RhynchophorinaeImplied strong response due to pheromone use[2]
Rhynchophorus bilineatusCurculionidae/RhynchophorinaeImplied strong response due to pheromone use
Metamasius hemipterusCurculionidae/RhynchophorinaeImplied strong response due to pheromone use
Dynamis borassiCurculionidae/RhynchophorinaeImplied strong response due to pheromone use
Rhynchophorus palmarum (American Palm Weevil)Curculionidae/RhynchophorinaeResponse present (minor pheromone component)

Note: The "Implied strong response" is based on the identification of this compound as the major aggregation pheromone for these species, which presupposes a sensitive olfactory detection system.

Behavioral Response (Field Trapping & Olfactometer Assays)

Behavioral assays, such as field trapping and Y-tube olfactometer tests, provide evidence of attraction and preference.

Weevil SpeciesFamily/SubfamilyAttractant Activity of this compoundReference
Rhynchophorus ferrugineus (Red Palm Weevil)Curculionidae/RhynchophorinaeHigh attraction, used in commercial lures. Traps baited with synthetic ferrugineol caught significantly more weevils (0.23 ± 0.04 weevils/trap/day) compared to control traps (0.00 weevils/trap/day)[3].[3][4]
Rhynchophorus vulneratusCurculionidae/RhynchophorinaeHigh attraction, responds to the same pheromone compounds as R. ferrugineus[2].[2]
Rhynchophorus bilineatusCurculionidae/RhynchophorinaeHigh attraction.
Metamasius hemipterusCurculionidae/RhynchophorinaeHigh attraction.
Dynamis borassiCurculionidae/RhynchophorinaeHigh attraction.
Rhynchophorus palmarum (American Palm Weevil)Curculionidae/RhynchophorinaeAttracted, but it is a minor component of its natural pheromone blend.

Experimental Protocols

Electroantennography (EAG) Assay Protocol

This protocol provides a generalized procedure for measuring the antennal response of weevils to this compound.

  • Insect Preparation:

    • An adult weevil is immobilized, often by chilling or restraining in a pipette tip.

    • An antenna is carefully excised at the base using micro-scissors.

    • The excised antenna is mounted between two electrodes on an EAG probe. The basal end is connected to the reference electrode and the distal tip to the recording electrode. A small amount of conductive gel is used to ensure good electrical contact.

  • Odorant Delivery:

    • A solution of this compound is prepared in a volatile solvent (e.g., hexane) at various concentrations.

    • A known volume (e.g., 10 µL) of the solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

    • A continuous stream of charcoal-filtered, humidified air is passed over the antennal preparation.

    • A puff of air is delivered through the Pasteur pipette, introducing the odorant into the airstream.

  • Data Recording and Analysis:

    • The electrical potential change (depolarization) across the antenna is amplified and recorded using a data acquisition system.

    • The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response.

    • A solvent blank and a standard reference compound are used for comparison.

Behavioral Assay Protocol (Y-Tube Olfactometer)

This protocol outlines a typical laboratory-based choice assay to determine weevil attraction to this compound.

  • Apparatus Setup:

    • A Y-shaped glass tube is used. Each of the two upper arms is connected to an odor source, and the single lower arm serves as the weevil release point.

    • Purified and humidified air is passed through each arm at a constant flow rate.

  • Odor Source Preparation:

    • One arm is connected to a chamber containing a filter paper treated with a known amount of this compound in a solvent.

    • The other arm is connected to a control chamber containing a filter paper treated only with the solvent.

  • Experimental Procedure:

    • A single weevil is introduced at the base of the Y-tube.

    • The weevil is given a set amount of time to make a choice by walking a certain distance into one of the arms.

    • The choice of the weevil is recorded.

    • The olfactometer is cleaned thoroughly with solvent and baked between trials to remove any residual odors. The position of the treatment and control arms is switched to avoid positional bias.

  • Data Analysis:

    • The number of weevils choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.

Weevil Olfactory Signaling Pathway

The detection of this compound by weevils is a complex process initiated at the peripheral olfactory organs, the antennae. The generally accepted model for insect olfactory signal transduction is as follows:

  • Odorant Binding and Transport: Volatile molecules of this compound enter the sensilla on the weevil's antenna through pores and are bound by Odorant-Binding Proteins (OBPs) present in the sensillar lymph.

  • Receptor Activation: The OBP-pheromone complex transports the pheromone to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) . For R. ferrugineus, the specific receptor RferOR1 has been identified as being tuned to ferrugineol[5][6].

  • Signal Transduction: The binding of the pheromone to the OR, which forms a complex with a highly conserved co-receptor (Orco ), opens an ion channel[2][6].

  • Neural Signal Generation: The influx of ions causes a depolarization of the ORN membrane, generating an action potential.

  • Signal Processing: This electrical signal is then transmitted to the antennal lobe of the weevil's brain for processing, leading to a behavioral response, such as upwind flight towards the pheromone source.

G cluster_sensillum Antennal Sensillum cluster_brain Weevil Brain Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR_Orco Odorant Receptor (OR) - Orco Complex OBP->OR_Orco Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Ion Channel Activation AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission HigherCenters Higher Brain Centers AntennalLobe->HigherCenters Signal Processing BehavioralResponse Behavioral Response (e.g., Attraction) HigherCenters->BehavioralResponse Initiation of

Caption: Generalized olfactory signaling pathway for weevil perception of this compound.

G cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) - Measures antennal depolarization YTube Y-Tube Olfactometer - Assesses behavioral choice Trapping Field Trapping - Measures attraction under natural conditions Pheromone This compound (Test Compound) Pheromone->EAG Stimulus Pheromone->YTube Stimulus Pheromone->Trapping Lure

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

References

Validating the Biological Activity of 4-Methyl-5-nonanol: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methods for validating the biological activity of 4-Methyl-5-nonanol, a well-established aggregation pheromone, particularly for the red palm weevil (Rhynchophorus ferrugineus). We will explore detailed experimental protocols, present comparative quantitative data, and introduce relevant alternatives, offering a robust framework for researchers in chemical ecology and pest management.

Introduction to this compound

This compound is a key semiochemical used in the monitoring and management of several weevil species.[1][2] Its primary biological function is as a male-produced aggregation pheromone, attracting both male and female conspecifics to a location, often for the purpose of mating and exploiting a food source.[1][2] The validation of its biological activity is crucial for the development of effective pest control strategies. This guide will focus on two primary bioassay methodologies: field trapping experiments and electroantennography (EAG).

Comparative Analysis of Attractants

The effectiveness of this compound is often enhanced when used in conjunction with other attractants, such as host palm volatiles or synergists like ethyl acetate. Furthermore, comparing its efficacy to other pheromones, such as rhynchophorol (the aggregation pheromone for the American palm weevil, Rhynchophorus palmarum), provides valuable context for its specificity and potency.

Data Presentation: Field Trapping Bioassays

The following tables summarize quantitative data from various field studies, comparing the efficacy of this compound and its alternatives in trapping weevils.

Table 1: Efficacy of this compound in Trapping Rhynchophorus ferrugineus

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Study Duration
This compound0.38 ± 0.080.23 ± 0.0460 days
Control (no lure)N/A0.0060 days
This compound + Coconut Bark Steam DistillateNot Specified0.25 ± 0.12Not Specified
Coconut Bark Steam Distillate aloneNot Specified0.06 ± 0.04Not Specified
This compound (3.0 mg/24h)3.0Numerically higher than lower dosesNot Specified
This compound + Pineapple WasteNot SpecifiedHighest attractionNot Specified

Table 2: Comparative Efficacy of Pheromones for Different Weevil Species

PheromoneTarget Weevil SpeciesMean Weevil Catch (weevils/trap/day)Comments
This compound (Ferrugineol)Rhynchophorus ferrugineusVaries with co-attractants (see Table 1)Highly effective, especially with food baits.
RhynchophorolRhynchophorus palmarumData not directly comparable due to species specificityEffective for the American palm weevil.
Host Palm Volatiles (e.g., ethyl acetate)Rhynchophorus ferrugineusSynergistic effect with this compoundSignificantly increases trap captures when combined with the pheromone.
Data Presentation: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The data below indicates the antennal response of R. ferrugineus to different stimuli.

Table 3: Electroantennogram (EAG) Response of Rhynchophorus ferrugineus

StimulusConcentration/RatioMean EAG Response (mV)
This compound & 4-Methyl-5-nonanone7:1 ratio4.0
This compound & 4-Methyl-5-nonanone9:1 ratio3.8
Banana VolatilesHeadspace0.7
Pineapple VolatilesHeadspace0.65
Coconut Petiole VolatilesHeadspace0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Field Trapping Bioassay Protocol for Rhynchophorus ferrugineus

This protocol outlines the steps for conducting a field trapping experiment to evaluate the attractancy of this compound.

Objective: To assess the efficacy of this compound, alone and in combination with co-attractants, in capturing R. ferrugineus adults in a field setting.

Materials:

  • Traps: Bucket traps (4-20 liters) or cone traps (e.g., Picusan traps).[3] For bucket traps, drill 4-6 holes (approx. 3-4 cm in diameter) on the sides, about 10-12 cm from the top. The outer surface of the bucket should be rough to allow weevils to climb.

  • Pheromone Lures: Commercially available lures containing this compound. The release rate should be known and consistent (e.g., 3 mg/day).[4]

  • Co-attractants (as per experimental design):

    • Food Bait: Freshly cut sugarcane, dates, pineapple, or molasses solution.[3][5]

    • Synergist: Ethyl acetate.[5]

  • Killing/Preserving Agent: A solution of water and a surfactant (e.g., soap) or a propylene glycol-water mixture to drown and preserve captured weevils.[3]

  • Trap Hangers: Wire or stakes for suspending or placing traps.

  • Data Collection Sheets: For recording trap location, date, and number of weevils captured (male and female).

Procedure:

  • Trap Preparation:

    • Add the killing/preserving agent to the bottom of each trap.

    • Place the food bait inside the trap. If using sugarcane or fruit, ensure it is fresh and replaced regularly.

    • Hang the pheromone lure inside the trap, just above the liquid level.[1] If using a synergist, place it in a separate dispenser within the trap.

  • Experimental Setup:

    • Select a suitable field site, typically a palm plantation with a known or suspected population of R. ferrugineus.

    • Establish a grid of traps with a minimum inter-trap distance of 50-100 meters to avoid interference.

    • Deploy traps at a height of 1-2 meters above the ground, attached to non-host trees or stakes.[3][4] Placing traps in the shade can prolong lure efficacy.

    • Randomly assign treatments (e.g., pheromone alone, pheromone + food bait, food bait alone, control with no attractant) to the traps. Replicate each treatment several times.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly or bi-weekly).

    • Count and record the number of male and female weevils captured in each trap.

    • Remove captured weevils and replenish the food bait and killing agent as needed.

    • Replace pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).[3]

  • Data Analysis:

    • Calculate the mean number of weevils captured per trap per day for each treatment.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the efficacy of the different treatments.

Electroantennography (EAG) Protocol

This protocol describes the methodology for measuring the antennal response of weevils to volatile compounds.

Objective: To quantify the olfactory response of R. ferrugineus antennae to this compound and other test compounds.

Materials:

  • Insect Subjects: Live adult R. ferrugineus.

  • EAG System: Includes a high-impedance DC amplifier, data acquisition system, and analysis software.

  • Microscope: A stereomicroscope for antenna preparation.

  • Micromanipulators: For precise positioning of electrodes.

  • Electrodes: Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and connected to Ag/AgCl wires.[6]

  • Odor Delivery System: A continuous stream of purified and humidified air, with a mechanism for injecting pulses of odorant-laden air.

  • Test Compounds: this compound and other volatiles of interest, dissolved in a suitable solvent (e.g., hexane or paraffin oil) at various concentrations.[6]

  • Faraday Cage: To shield the setup from electrical noise.

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of the test compounds in the chosen solvent.

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent alone.[6]

  • Antenna Preparation (Excised Antenna Method):

    • Immobilize the insect by chilling.

    • Carefully excise one antenna at its base using fine scissors under the microscope.[6]

    • Mount the excised antenna between the two electrodes using conductive gel. The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.

  • EAG Recording:

    • Place the antenna preparation within the continuous air stream inside the Faraday cage.

    • Allow the preparation to stabilize, monitoring the baseline signal.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

    • Present the stimuli in order of increasing concentration, with the solvent control presented at the beginning and end of the series.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.[6]

    • Record the negative voltage deflection (depolarization) of the antenna in response to each stimulus.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Generate dose-response curves to compare the sensitivity of the antenna to different compounds.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow_Field_Trapping cluster_prep Preparation cluster_deploy Deployment cluster_data Data Collection & Analysis cluster_results Results Trap_Prep Trap Preparation (Bucket/Cone Traps) Trap_Deployment Trap Deployment (Grid, Randomization) Trap_Prep->Trap_Deployment Lure_Prep Lure Preparation (Pheromone, Food Bait) Lure_Prep->Trap_Deployment Site_Selection Field Site Selection Site_Selection->Trap_Deployment Trap_Monitoring Regular Trap Monitoring Trap_Deployment->Trap_Monitoring Data_Recording Record Weevil Captures Trap_Monitoring->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis Efficacy_Evaluation Efficacy Evaluation Data_Analysis->Efficacy_Evaluation

Caption: Workflow for a field trapping bioassay.

Experimental_Workflow_EAG cluster_prep Preparation cluster_record Recording cluster_analysis Analysis cluster_results Results Stimuli_Prep Odor Stimuli Preparation Stimulus_Delivery Stimulus Delivery Stimuli_Prep->Stimulus_Delivery Antenna_Prep Antenna Preparation (Excised Antenna) EAG_Setup EAG System Setup Antenna_Prep->EAG_Setup EAG_Setup->Stimulus_Delivery Signal_Recording Record Antennal Response Stimulus_Delivery->Signal_Recording Response_Measurement Measure EAG Amplitude Signal_Recording->Response_Measurement Data_Normalization Normalize Data Response_Measurement->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve Olfactory_Sensitivity Determine Olfactory Sensitivity Dose_Response_Curve->Olfactory_Sensitivity

Caption: Workflow for an electroantennography (EAG) experiment.

IPM_Strategy cluster_monitoring Monitoring cluster_decision Decision Making cluster_control Control Measures cluster_evaluation Evaluation Pheromone_Traps Pheromone Traps (this compound) Population_Assessment Assess Weevil Population Pheromone_Traps->Population_Assessment Action_Threshold Action Threshold Met? Population_Assessment->Action_Threshold Action_Threshold->Pheromone_Traps No Mass_Trapping Mass Trapping Action_Threshold->Mass_Trapping Yes Efficacy_Check Evaluate Efficacy Mass_Trapping->Efficacy_Check Sanitation Phytosanitation Sanitation->Efficacy_Check Chemical_Control Chemical Control Chemical_Control->Efficacy_Check Biological_Control Biological Control Biological_Control->Efficacy_Check Efficacy_Check->Pheromone_Traps

Caption: Integrated Pest Management (IPM) for the Red Palm Weevil.

References

comparing different synthesis routes for 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and high-yield production of chiral alcohols such as 4-Methyl-5-nonanol is a significant area of interest. This C10 alcohol, a known aggregation pheromone of the red palm weevil, presents a valuable target for stereoselective synthesis. This guide provides a comparative analysis of three prominent synthesis routes to this compound: the Grignard reaction, the use of organolithium reagents, and a two-step ketone reduction method.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is contingent on the desired balance of yield, purity, cost, and stereoselectivity. The following table summarizes the key quantitative data associated with each of the primary synthesis methods.

ParameterGrignard ReactionOrganolithium ReactionReduction of 4-Methyl-5-nonanone
Starting Materials 2-Methylpentanal, Butylmagnesium bromide2-Methyl-1-pentanal, n-Butyllithium2-Methylpentanoic anhydride, n-Butyl nucleophilic reagent; then a reducing agent
Overall Yield ~94%[1]~67%[2][3]High (Ketone synthesis: 92.0%)[2]
Purity Diastereomeric mixture (5:3 threo:erythro)[1]Contains tertiary alcohol byproduct[2][3]High (Ketone purity: 99.69%)[2]
Key Advantages High yield in a single step.Direct conversion from aldehyde.High yield and high purity of the final product. Economically advantageous due to the potential for recycling byproducts.[2]
Key Disadvantages Produces a mixture of diastereomers.Lower yield due to byproduct formation. Use of expensive lithium reagent.[2][3]Two-step process.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and patents.

Route 1: Grignard Reaction

This method involves the nucleophilic addition of a Grignard reagent to an aldehyde.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating. Once initiated, the reaction is maintained at a gentle reflux by the rate of addition of the alkyl halide.

  • Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-methylpentanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction temperature is maintained below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a diastereomeric mixture.[1]

Route 2: Organolithium Reaction

This route utilizes a highly reactive organolithium reagent to achieve the carbon-carbon bond formation.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 2-methyl-1-pentanal in anhydrous diethyl ether.

  • Addition of n-Butyllithium: The flask is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise to the stirred aldehyde solution over a period of 30 minutes.

  • Quenching and Work-up: The reaction is allowed to proceed at -78 °C for an additional hour before being warmed to room temperature. The reaction is then carefully quenched by the addition of water.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by flash column chromatography on silica gel to separate the desired this compound from byproducts.[2][3]

Route 3: Reduction of 4-Methyl-5-nonanone

This high-yield, two-step process involves the synthesis of a ketone intermediate followed by its reduction.

Step A: Synthesis of 4-Methyl-5-nonanone

  • Reaction Setup: A solution of 2-methylpentanoic anhydride is prepared in a suitable reactor.

  • Nucleophilic Substitution: An n-butyl nucleophilic reagent, such as butylmagnesium chloride, is added to the solution at a controlled temperature. The reaction proceeds via nucleophilic substitution to form 4-methyl-5-nonanone.

  • Work-up and Purification: The reaction mixture is subjected to hydrolysis. The organic phase, containing the desired ketone, is separated. The crude 4-methyl-5-nonanone is then purified by distillation under reduced pressure, affording the product with high purity.[2] A notable advantage of this step is the potential to recover and reuse the 2-methylpentanoic acid byproduct, enhancing the economic viability of the process.[2]

Step B: Reduction to this compound

  • Reduction Reaction: To a reactor containing a solution of sodium borohydride in ethanol and water, with a small amount of sodium hydroxide, the purified 4-methyl-5-nonanone is added dropwise at a temperature between 15 to 25°C.[2]

  • Reaction Completion and Work-up: After the addition, the mixture is stirred for approximately 10 hours at 30 to 35°C.[2] Following the reaction, the organic phase is separated.

  • Purification: The organic phase is washed and concentrated under reduced pressure. The final product, this compound, is obtained in high yield and purity after distillation.

Experimental Workflow Diagrams

To visualize the logical flow of each synthetic route, the following diagrams are provided in the DOT language.

Synthesis_Routes cluster_grignard Grignard Reaction cluster_organolithium Organolithium Reaction cluster_reduction Reduction of 4-Methyl-5-nonanone Grignard_Start 2-Methylpentanal + Butylmagnesium Bromide Grignard_Reaction Nucleophilic Addition Grignard_Start->Grignard_Reaction Grignard_Workup Aqueous Work-up Grignard_Reaction->Grignard_Workup Grignard_Product This compound (Diastereomeric Mixture) Grignard_Workup->Grignard_Product OrganoLi_Start 2-Methyl-1-pentanal + n-Butyllithium OrganoLi_Reaction Nucleophilic Addition OrganoLi_Start->OrganoLi_Reaction OrganoLi_Workup Aqueous Work-up OrganoLi_Reaction->OrganoLi_Workup OrganoLi_Product This compound + Byproducts OrganoLi_Workup->OrganoLi_Product Reduction_Start_A 2-Methylpentanoic Anhydride + n-Butyl Nucleophilic Reagent Reduction_Step_A Nucleophilic Substitution Reduction_Start_A->Reduction_Step_A Ketone_Intermediate 4-Methyl-5-nonanone Reduction_Step_A->Ketone_Intermediate Reduction_Start_B 4-Methyl-5-nonanone + Reducing Agent (e.g., NaBH4) Ketone_Intermediate->Reduction_Start_B Reduction_Step_B Reduction Reduction_Start_B->Reduction_Step_B Reduction_Product This compound Reduction_Step_B->Reduction_Product

Caption: Comparative workflow of the three main synthesis routes for this compound.

Reduction_Workflow Start Starting Materials: 2-Methylpentanoic Anhydride & n-Butyl Nucleophilic Reagent Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate: 4-Methyl-5-nonanone Step1->Intermediate Byproduct Byproduct Recovery: 2-Methylpentanoic Acid Step1->Byproduct Step2 Step 2: Reduction with NaBH4 Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Detailed workflow for the synthesis of this compound via the reduction route.

References

The Pheromonal Powerhouse: A Comparative Guide to 4-Methyl-5-nonanol in Food Baits for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and specific pest control methods is ongoing. This guide provides a comprehensive comparison of 4-Methyl-5-nonanol, a potent aggregation pheromone, in combination with food baits, against alternative attractants. We delve into the experimental data, detailed protocols, and the underlying biological mechanisms to offer a clear perspective on its efficacy.

This compound, a key semiochemical, has demonstrated significant success in integrated pest management (IPM) programs, particularly for coleopteran pests like the Red Palm Weevil (Rhynchophorus ferrugineus).[1][2] Its primary mode of action involves binding to specific olfactory receptors on insect antennae, triggering a behavioral response that lures them to a specific location.[1] When combined with food baits, its attractiveness is often synergistically enhanced, making it a powerful tool for monitoring, mass trapping, and "attract-and-kill" strategies.[2][3]

Performance Comparison: this compound vs. Alternatives

The effectiveness of this compound-baited traps is most pronounced when used with a food source. The volatiles released from fermenting plant materials, such as sugarcane, dates, or pineapple waste, have a synergistic effect on the weevil's response to the pheromone.[3][4] This combination has been shown to be significantly more effective than traps using the pheromone or food bait alone.

To provide a clear comparison, the following table summarizes the quantitative data from various studies on the efficacy of this compound and alternative attractants in trapping the Red Palm Weevil (Rhynchophorus ferrugineus).

Attractant CompositionMean Weevil Catch (weevils/trap/day)Target PestReference
This compound (synthetic ferrugineol) 0.23 ± 0.04 Rhynchophorus ferrugineus[5]
Control (no lure)0.00Rhynchophorus ferrugineus[5]
Coconut bark steam distillate0.06 ± 0.04Rhynchophorus ferrugineus[5]
Ferrolure+® (containing this compound) + Pineapple waste Data not quantitatively specified, but described as attracting the maximum number of weevils Rhynchophorus ferrugineus[4]

Experimental Protocols: A How-To Guide

Detailed and consistent experimental protocols are crucial for reproducible results in pest management research. Below are methodologies for key experiments involving this compound and the evaluation of olfactory responses.

Protocol for Pheromone-Baited Trapping of Red Palm Weevil[2]

This protocol outlines the standard procedure for setting up and monitoring traps for the Red Palm Weevil using a combination of this compound and food baits.

Materials:

  • Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone

  • Food bait (e.g., fresh-cut sugarcane, dates, molasses solution)

  • Bucket traps (e.g., 5-liter plastic buckets)

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil

  • Stakes or hangers for trap placement

Procedure:

  • Trap Preparation: Add water and a surfactant to the bottom of the bucket to a level that will drown captured weevils.

  • Bait Placement: Place the fresh food bait inside the trap.

  • Lure Installation: Hang the pheromone lure inside the trap, ensuring it is positioned just above the water level.

  • Trap Deployment: Securely place the traps in the field, typically attached to palm trees or on stakes at a height of 1-1.5 meters.

  • Monitoring: Check traps regularly (e.g., weekly or bi-weekly) to count and remove captured weevils. Replenish the food bait and water as needed.

  • Lure Replacement: Replace the pheromone lures according to the manufacturer's instructions, typically every 4-8 weeks.

Protocol for Electroantennography (EAG)[2]

EAG is a technique used to measure the olfactory response of an insect's antenna to specific chemical compounds. This allows researchers to quantify the potency of different attractants.

Materials:

  • Live insect (e.g., R. ferrugineus)

  • Micromanipulators

  • Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system

  • Charcoal-filtered and humidified air delivery system

  • Odor cartridges with test compounds (e.g., this compound) dissolved in a solvent (e.g., hexane)

Procedure:

  • Antenna Excision: Immobilize the insect and carefully excise an antenna.

  • Mounting: Mount the antenna between the two glass capillary electrodes, ensuring a good electrical connection.

  • Airflow: Pass a continuous stream of clean, humidified air over the mounted antenna.

  • Odor Stimulation: Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.

  • Data Recording: Record the resulting electrical potential change (the EAG response) using the data acquisition system.

Visualizing the Process: From Signal to Trap

To better understand the mechanisms and workflows involved, the following diagrams illustrate the olfactory signaling pathway and the experimental workflow for trapping.

Olfactory_Signaling_Pathway cluster_insect Insect Olfactory System Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to Receptor Olfactory Receptor Neuron (ORN) OBP->Receptor Transports to Brain Antennal Lobe (Brain) Receptor->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Initiates

Caption: Olfactory signaling pathway of this compound in an insect.

Experimental_Workflow cluster_workflow Pheromone Trapping Experimental Workflow A Trap Preparation (Bucket, Water, Surfactant) B Baiting (Food Bait + Pheromone Lure) A->B C Trap Deployment (Field Placement) B->C D Data Collection (Regular Trap Checks) C->D E Data Analysis (Trap Catch Comparison) D->E

Caption: Experimental workflow for evaluating the efficacy of pheromone-baited traps.

The Broader Context: Alternatives and Future Directions

While this compound is highly effective for certain pests, the development of alternative and complementary strategies is essential for robust IPM programs. Research into other semiochemicals, including kairomones (plant-derived attractants) and other pheromones, is ongoing.[6] For instance, food baits alone, such as various types of flour, have been shown to attract stored product insects.[7] Furthermore, naturally occurring compounds from essential oils and other plant extracts are being investigated as both attractants and repellents.[8][9]

The future of pest control lies in a multi-faceted approach that combines potent attractants like this compound with a deep understanding of insect behavior and ecology. By continuing to refine experimental protocols and explore novel semiochemicals, the scientific community can develop even more specific and sustainable pest management solutions.

References

The Efficacy of 4-Methyl-5-nonanol in Insect Trapping: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in pest management and chemical ecology, the selection of an effective semiochemical is critical for the successful monitoring and control of insect populations. 4-Methyl-5-nonanol, a well-documented aggregation pheromone, serves as a potent attractant for various coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus).[1] This guide provides a statistical analysis of trap data for this compound, comparing its performance with alternative attractants and trapping methodologies, supported by experimental data.

Performance of this compound in Field Trapping

The effectiveness of this compound is significantly influenced by its release rate, the presence of synergists, and the design of the trapping system.

Impact of Release Rate on Weevil Capture

Field studies have demonstrated that the release rate of this compound, also known as ferrugineol, directly impacts the number of captured weevils. While higher doses tend to attract more weevils, the increase is not always statistically significant beyond a certain threshold. A release rate of 3 mg per 24 hours has been recommended for operational trapping programs, showing a numerically superior, albeit not statistically significant, capture rate compared to lower doses.[2]

Table 1: Effect of this compound Release Rate on Red Palm Weevil Trap Captures

Release Rate (mg/24h)Mean Weevil Catch (weevils/trap/day)
0.1~1.5x lower than 3.0 mg/24h rate
0.3Data not specified
1.0Data not specified
3.0Numerically highest capture rate
Control (palm alone)Significantly lower than all ferrugineol doses

Data adapted from a study on pheromone trapping protocols for the Asian palm weevil.[2]

Synergistic Effects of Co-attractants

The efficacy of this compound is significantly enhanced when used in combination with other compounds, such as 4-methyl-5-nonanone and kairomones derived from host plants. Commercial pheromone lures for the Red Palm Weevil typically contain a 9:1 ratio of this compound and 4-methyl-5-nonanone.[3] The addition of food baits, such as dates, sugarcane, or pineapple, and synthetic kairomones like ethyl acetate, can dramatically increase trap captures.

For instance, the addition of a pheromone to food bait increased the capture rate of Red Palm Weevils by a factor of 6.95.[3] Similarly, combining food bait, ethyl acetate, and a pheromone improved capture rates by 3.14 times compared to using the pheromone alone.[3]

Table 2: Comparison of this compound with and without Synergists

Attractant CompositionMean Weevil Catch (weevils/trap/day)Reference
Synthetic ferrugineol (this compound) alone0.23 ± 0.04[1]
Ferrugineol + Coconut bark steam distillate0.25 ± 0.12[1]
Food bait aloneSignificantly lower than with pheromone[3]
Food bait + Pheromone6.95x higher than food bait alone[3]
Pheromone alone-[3]
Pheromone + Food bait + Ethyl acetate3.14x higher than pheromone alone[3]
Control (empty capillaries)0.00[1]

Comparison with Alternative Attractants

While this compound is a highly effective attractant for the Red Palm Weevil, research into alternative and improved formulations is ongoing. A recent study compared a newly synthesized ferruginol-based pheromone to a commercially available one. The new pheromone, with a higher release rate (5–20 mg/day) than the existing one (3–10 mg/day), resulted in a capture rate that was 2.69 times higher.[3]

Table 3: Comparison of a Newly Synthesized Pheromone with a Commercial Pheromone

Pheromone TypeRelease Rate (mg/day)Relative Capture Rate
Existing Commercial Pheromone3-101x
Newly Synthesized Pheromone5-202.69x

Data from a 2023 study on attractant combinations for the Red Palm Weevil.[3]

Experimental Protocols

Reproducible results in pheromone trapping studies rely on standardized and detailed experimental protocols. Below are methodologies for key experiments involving this compound.

Pheromone-Baited Trapping for Red Palm Weevil

Objective: To monitor or mass trap Red Palm Weevil populations using pheromone-baited traps.

Materials:

  • Pheromone lures containing this compound (often in a 9:1 ratio with 4-methyl-5-nonanone).[1]

  • Food bait (e.g., fresh-cut sugarcane, dates).[1]

  • Bucket traps (e.g., 5-10 liter plastic buckets) with entry holes.[1][4]

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.[1]

  • Stakes or hangers for trap placement.[1]

Procedure:

  • Prepare the traps by adding water and a surfactant to the bottom of the bucket to drown captured weevils.

  • Place the fresh food bait inside the trap.

  • Hang the pheromone lure inside the trap, positioned just above the water level.

  • Deploy traps in the field, typically attached to palm trees or on stakes at a height of 1-2 meters.[2]

  • Space traps according to the study's objective (e.g., higher density for mass trapping, lower for monitoring).

  • Check traps regularly (e.g., weekly) to count and remove captured weevils and to replenish bait and water.

  • Replace pheromone lures as per the manufacturer's instructions (typically every 4-8 weeks).[1]

Electroantennography (EAG) Assay

Objective: To measure the olfactory response of an insect's antenna to semiochemicals like this compound.

Materials:

  • Live insect (e.g., R. ferrugineus).

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution.

  • Ag/AgCl wires.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Odor cartridges with test compounds (e.g., this compound) dissolved in a solvent (e.g., hexane).[1]

Procedure:

  • Immobilize the insect and carefully excise an antenna.

  • Mount the antenna between the two glass capillary electrodes.

  • Continuously pass a stream of clean, humidified air over the antenna.

  • Introduce a pulse of the odorant into the airstream.

  • Record the resulting electrical potential change (the EAG response).

  • Allow sufficient time between stimuli for the antenna to recover.

  • Test a range of concentrations to determine the dose-response relationship.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the trapping and analysis procedures.

experimental_workflow cluster_prep Trap Preparation cluster_deployment Field Deployment cluster_monitoring Data Collection cluster_analysis Statistical Analysis prep_trap Prepare Bucket Trap (Water + Surfactant) add_bait Add Food Bait (e.g., Dates) prep_trap->add_bait add_lure Add Pheromone Lure (this compound) add_bait->add_lure deploy Deploy Traps in Field (1-2m height) add_lure->deploy monitor Monitor Traps Weekly deploy->monitor collect_data Count & Record Weevils monitor->collect_data maintain Replenish Bait & Water monitor->maintain analysis Analyze Capture Data collect_data->analysis eag_workflow start Start: Live Insect prep_antenna Excise & Mount Antenna start->prep_antenna prep_odor Prepare Odor Cartridge (this compound in solvent) start->prep_odor setup_airflow Establish Clean Airflow prep_antenna->setup_airflow stimulate Introduce Odor Pulse prep_odor->stimulate setup_airflow->stimulate record Record EAG Response stimulate->record analyze Analyze Dose-Response record->analyze

References

A Comparative Analysis of 4-Methyl-5-nonanol Based Pheromone Lures for the Management of Red Palm Weevil (Rhynchophorus ferrugineus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pheromone lures containing 4-Methyl-5-nonanol for the effective monitoring and mass trapping of the Red Palm Weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. The data presented is collated from peer-reviewed studies to facilitate informed decisions in pest management strategies and future research endeavors.

Function of this compound

This compound is the major component of the male-produced aggregation pheromone of the Red Palm Weevil.[1] Its primary function is to attract both male and female weevils, leading to the aggregation of these insects on host palms.[1] At a molecular level, this compound interacts with specific olfactory receptors, such as odorant binding proteins, located on the antennae of the weevils.[2][3] This binding event triggers a behavioral response, guiding the insects toward the pheromone source.[2] For pest management, synthetic this compound is a key component in lures used for monitoring weevil populations and in mass trapping programs to reduce their numbers.[1]

Comparative Performance of Pheromone Lures

Field studies have demonstrated that the efficacy of trapping Red Palm Weevils is significantly influenced by the composition of the pheromone lure, the type of trap used, and the presence of synergists such as kairomones.

Lure Composition and Efficacy

The aggregation pheromone of the Red Palm Weevil is a blend of two main components: this compound and 4-methyl-5-nonanone.[4] Commercial lures typically utilize a 9:1 ratio of these two compounds, which has been found to be highly effective in attracting both sexes of the weevil.[5][6] The addition of kairomones, such as ethyl acetate (a fermenting plant volatile), has been shown to significantly enhance the capture rate of traps.[5][7]

Table 1: Comparison of Different Pheromone Lure Compositions and their Efficacy

Lure TypeActive ComponentsReported Release Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Study Reference
Ferrolure+™ This compound & 4-methyl-5-nonanone (9:1 ratio)3 - 101.3 - 2.9[8][9]
Rhylure-700 This compound & 4-methyl-5-nonanone (9:1 ratio)3.5 - 100.9 - 1.6[8][9]
Ferrolure+™ with Ethyl Acetate This compound, 4-methyl-5-nonanone, Ethyl Acetate3 - 10 (pheromone)2.5 to 5 times higher than pheromone alone[5]
Synthetic Ferrugineol This compound0.38 ± 0.080.23 ± 0.04[1][10]
Control (no lure) -N/A0.00[1][10]
Impact of Trap Design

The design of the trap plays a crucial role in the successful capture of Red Palm Weevils. Bucket traps and funnel traps are commonly used, with variations in color and placement affecting capture rates.

Table 2: Comparison of Trap Types and Their Efficacy

Trap TypeDescriptionMean Weevil Catch (insects/fortnight/trap)Study Reference
Type A (Funnel Trap) Standard funnel trap design38.22[11]
Type B (Bucket Trap) Bucket-style pitfall trap48.97[11]

Experimental Protocols

The following is a generalized experimental protocol for a field trial to evaluate the efficacy of pheromone traps for the Red Palm Weevil, based on methodologies reported in peer-reviewed literature.[1]

Objective: To compare the efficacy of different pheromone lures in trapping Rhynchophorus ferrugineus adults in a palm plantation.

Materials:

  • Standardized bucket traps (e.g., 5-liter plastic buckets with four equidistant holes on the sides).

  • Pheromone lures to be tested (e.g., this compound-based lures and control lures).

  • Kairomone source (e.g., ethyl acetate dispensers).

  • Food bait (e.g., fresh-cut sugarcane, dates, or a molasses solution).

  • Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.

  • Stakes or hangers for trap placement.

  • GPS device for mapping trap locations.

  • Data collection sheets.

Procedure:

  • Trap Preparation:

    • Drill four holes (approximately 3-4 cm in diameter) on the upper sides of each bucket trap.

    • Add approximately 2 liters of water mixed with a few drops of surfactant to the bottom of each trap to drown and retain captured weevils.

  • Baiting the Traps:

    • Place a standardized amount of food bait (e.g., 200g of fresh sugarcane) inside each trap.

    • Hang the designated pheromone lure and kairomone dispenser from the inside of the trap lid, ensuring they are positioned above the water level.

  • Experimental Design:

    • Select a palm plantation with a known history of Red Palm Weevil infestation.

    • Establish a randomized complete block design with a specified number of replicates for each treatment (lure type).

    • Space the traps at a minimum distance of 50-100 meters from each other to avoid interference.

  • Trap Deployment:

    • Deploy the traps in the field, either by burying them to the level of the side holes or by hanging them on non-host trees or stakes at a height of 1-1.5 meters.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly or bi-weekly).

    • For each trap, count the number of male and female Red Palm Weevils captured.

    • Remove the captured weevils after each count.

    • Replenish the food bait and water as needed.

  • Lure Maintenance:

    • Replace the pheromone and kairomone lures according to the manufacturer's instructions (typically every 4-8 weeks).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of weevils captured per trap for each lure type.

Visualizations

Experimental Workflow for Pheromone Trap Field Trial

Experimental_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_data Data Collection & Analysis Trap_Prep Trap Preparation (Buckets, Holes) Baiting Baiting (Pheromone, Kairomone, Food) Trap_Prep->Baiting Design Experimental Design (Randomized Blocks) Baiting->Design Deployment Trap Deployment (Spacing, Height) Design->Deployment Collection Data Collection (Weekly Counts) Deployment->Collection Maintenance Trap Maintenance (Re-baiting, Lure Replacement) Collection->Maintenance Analysis Statistical Analysis (ANOVA) Collection->Analysis Maintenance->Collection

Caption: Workflow for a field trial evaluating pheromone trap efficacy.

Olfactory Signaling Pathway in Insects

Olfactory_Signaling Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Output

Caption: Simplified insect olfactory signaling pathway for pheromone detection.

References

A Comparative Guide to Pheromone Trap Designs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate pheromone trap is critical for effective pest monitoring and management. This guide provides a comparative analysis of different pheromone trap designs, supported by experimental data, to inform the selection process for research and field applications.

The efficacy of a pheromone trap is influenced by a combination of factors, including its design, the type of lure used, and the behavior of the target insect species. Understanding the interplay of these elements is crucial for maximizing capture rates and ensuring the reliability of experimental outcomes.

Comparative Analysis of P.M. Trap Performance

The following table summarizes quantitative data from various studies, comparing the performance of different pheromone trap designs based on the number of captured target insects.

Trap DesignTarget SpeciesMean Captures (per trap per period)Lure CompositionStudy Location
Funnel Trap Red Palm Weevil (Rhynchophorus ferrugineus)1627 (total captures)Aggregation Pheromone + Food Bait (Dates)Saudi Arabia[1][2]
Red Palm Weevil (Rhynchophorus ferrugineus)55.47 (adults/trap)Aggregation Pheromone (Rhyncho gel) + DatesEgypt[3]
European Spruce Bark Beetle (Ips typographus)P-trap: 28% more than T-trap; K-trap: 57% more than T-trapCommercial LureHigh Tatra Mountains, Slovakia[4]
Bucket Trap Fall Armyworm (Spodoptera frugiperda)Data varies by lure and specific bucket design2, 3, or 4-component pheromone luresTogo[5][6]
Red Palm Weevil (Rhynchophorus ferrugineus)Burlap Bucket: 1225 (total captures); Buried Bucket: 1079 (total captures)Aggregation Pheromone + Food BaitSaudi Arabia[1][2]
Sticky Traps (Delta, Wing, etc.) Leopard Moth (Zeuzera pyrina)Trapezoidal trap captured >2x more than Delta trapPheromone DispenserIran[7]
Fall Armyworm (Spodoptera frugiperda)Generally lower captures compared to bucket traps for this species2, 3, or 4-component pheromone luresTogo[5][6]
Noctuid MothsLower captures compared to bucket and sleeve trapsPheromone and Floral BlendsArgentina[8]
Texas Pheromone (TP) Trap Corn Earworm (Helicoverpa zea) & Tobacco Budworm (Heliothis virescens)TP75-50 consistently higher captures than smaller TP and IP trapsNot specifiedNot specified[9]
Hartstack Wire-Mesh Cone Trap Z-strain European Corn Borer (Ostrinia nubilalis)Most efficient design in the studyNot specifiedMinnesota, USA[10]

Experimental Protocols

The following are generalized experimental protocols derived from the methodologies of the cited studies for evaluating and comparing pheromone trap designs.

Experimental Site Selection and Setup
  • Site Selection: Choose a location with a known population of the target insect species. The site should be large enough to accommodate multiple trap types with adequate spacing to prevent interference. For agricultural pests, experiments are typically conducted in relevant crop fields (e.g., date palm farms, corn fields).[1][3]

  • Trap Placement: Distribute the different trap designs randomly within the experimental area.[3] The distance between traps should be sufficient to minimize interaction, typically at least 20-50 meters apart, depending on the expected plume reach of the pheromone.[11]

  • Replication: Use multiple traps of each design (replicates) to ensure statistical validity. A common approach is to use a randomized complete block design.[5]

  • Trap Height and Orientation: Install traps at a consistent height and orientation, as these factors can significantly influence capture rates.[12] The optimal height may vary depending on the target species' flight behavior.

Lure and Baiting
  • Pheromone Lures: Use the same type and batch of pheromone lure across all traps being compared to ensure that the trap design is the primary variable being tested. The lure composition (e.g., number of chemical components) should be standardized.[5][6]

  • Food Baits: For species attracted to both pheromones and food kairomones (e.g., Red Palm Weevil), ensure that the food bait is consistent in type, quantity, and freshness across all traps.[3]

  • Lure Replacement: Follow the manufacturer's recommendations for lure replacement intervals to maintain a consistent release rate of the pheromone throughout the experiment.

Data Collection and Analysis
  • Trap Monitoring: Check the traps at regular intervals (e.g., weekly) to count and record the number of captured target and non-target insects.[3]

  • Data Recording: For each trap, record the date, trap type, number of target insects, and number of non-target insects. For some species, it may also be relevant to record the sex of the captured insects.[1]

  • Statistical Analysis: Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the capture rates between the different trap designs. Post-hoc tests like Tukey's test can be used to compare individual trap types.[5]

Visualizing Experimental Design and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for comparing pheromone traps and the insect olfactory signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis start Start site_selection Site Selection start->site_selection trap_placement Randomized Trap Placement site_selection->trap_placement lure_standardization Lure & Bait Standardization trap_placement->lure_standardization monitoring Regular Trap Monitoring lure_standardization->monitoring data_recording Record Captures (Target & Non-target) monitoring->data_recording statistical_analysis Statistical Analysis (e.g., ANOVA) data_recording->statistical_analysis conclusion Conclusion on Trap Efficacy statistical_analysis->conclusion

Pheromone Trap Comparison Experimental Workflow

Insect_Olfactory_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing pheromone Pheromone Molecule obp Odorant Binding Protein (OBP) pheromone->obp or_complex Odorant Receptor (OR) + Orco obp->or_complex ion_channel Ion Channel Activation or_complex->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe mushroom_bodies Mushroom Bodies antennal_lobe->mushroom_bodies behavioral_response Behavioral Response (e.g., flight towards trap) mushroom_bodies->behavioral_response

References

Assessing the Species-Specificity of 4-Methyl-5-nonanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specificity of 4-Methyl-5-nonanol, a widely utilized semiochemical, against alternative attractants. The following sections detail its performance in key target species, present comparative quantitative data from field studies, and provide standardized protocols for experimental validation.

Introduction to this compound

This compound is a well-established insect pheromone, primarily functioning as an aggregation pheromone for several species of weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the West Indian Sugarcane Weevil (Metamasius hemipterus)[1][2]. It is also implicated in the chemical communication of the Yellow Mealworm Beetle (Tenebrio molitor)[3][4][5]. Its precise molecular interactions with specific olfactory receptors in target insects contribute to its effectiveness in pest management strategies[1]. While it is reported to have no cross-reactivity with some non-target insects like ants, a thorough assessment of its species-specificity requires a review of quantitative data from controlled experiments and field observations.

Comparative Performance Data

The efficacy of this compound as an attractant is often compared with other semiochemicals or commercial lures. The following tables summarize quantitative data from field trapping studies, offering insights into its relative performance and species-specificity.

Red Palm Weevil (Rhynchophorus ferrugineus) Attractancy Comparison

A study conducted in the United Arab Emirates compared a newly synthesized this compound-based pheromone with an existing commercial pheromone and other attractants for trapping R. ferrugineus. The results highlighted the superior performance of the new formulation.

Attractant CombinationMean Weevil Capture Rate (weevils/trap/day)
Date Paste + New Pheromone (liquid)2.69 times higher than existing pheromone
Date Paste + New Pheromone (jelly)2.69 times higher than existing pheromone
Date Paste + Existing Pheromone (liquid)Similar to control
Date Paste + Existing Pheromone (jelly)Similar to control
Food Bait + Pheromones6.95 times higher than food bait alone
Food Bait + Ethyl Acetate + Pheromones3.14 times higher than pheromones alone

Data sourced from a 2024 study on Red Palm Weevil management[6][7].

West Indian Sugarcane Weevil (Metamasius hemipterus) Attractancy Comparison

Research on M. hemipterus has evaluated the effectiveness of this compound (a component of "metalure") in comparison to ethyl acetate and fermenting sugarcane.

AttractantMean Weevil Capture
Ethyl acetate (675-683 mg/day)As attractive as metalure
"Metalure" (3 mg/day)As attractive as ethyl acetate
Fermenting sugarcane (250 g)As attractive as ethyl acetate and metalure
Ethyl acetate + Sugarcane + "Metalure"2 to 3 times more effective than any binary combination

Data from a study on the optimization of semiochemical-based trapping of M. hemipterus[8].

Non-Target Species Attraction

The specificity of a pheromone is critical for its application in integrated pest management (IPM) to avoid impacting beneficial or non-target organisms. Field studies using pheromone traps provide valuable data on this aspect. For instance, a study on pine weevil traps baited with an aggregation pheromone recorded the capture of various non-target insect families, with Carabidae, Gryllidae, and Staphylinidae being the most frequent[9]. While this compound is considered highly specific, the use of food-based co-attractants in traps can sometimes lead to the capture of non-target species[1][10].

Experimental Protocols for Specificity Assessment

To rigorously assess the species-specificity of this compound and its alternatives, standardized laboratory and field bioassays are essential.

Electroantennography (EAG) Assay

Objective: To measure and compare the olfactory response of different insect species' antennae to this compound and other semiochemicals.

Materials:

  • Live insects (target and non-target species)

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system

  • Charcoal-filtered and humidified air delivery system

  • Odor cartridges with test compounds (e.g., this compound, alternatives) dissolved in a solvent (e.g., hexane)[11].

Procedure:

  • Immobilize the insect and carefully excise an antenna.

  • Mount the antenna between the two glass capillary electrodes. The recording electrode is placed at the distal end, and the reference electrode at the base.

  • Continuously pass a stream of clean, humidified air over the antenna.

  • Introduce a pulse of the odorant into the airstream.

  • Record the resulting electrical potential change (EAG response).

  • Allow for a recovery period between stimuli.

  • Test a range of concentrations to establish a dose-response curve[11].

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral response (e.g., upwind flight, source location) of different insect species to this compound in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light

  • Odor source dispenser (e.g., rubber septum impregnated with the test compound)

  • Video recording equipment

  • Insect release platform.

Procedure:

  • Acclimatize the insects to the wind tunnel conditions.

  • Place the odor source at the upwind end of the tunnel.

  • Release an insect on the platform at the downwind end.

  • Record the insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing on the source).

  • Analyze the video recordings to quantify behavioral parameters such as flight speed, turning angle, and success rate of source location.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound's species-specificity.

olfactory_pathway odorant Odorant (this compound) obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery neuron Olfactory Receptor Neuron (ORN) or_complex->neuron Activation antennal_lobe Antennal Lobe neuron->antennal_lobe Signal Transduction brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Signal Processing behavior Behavioral Response (Attraction) brain->behavior Decision & Action

Generalized Insect Olfactory Signaling Pathway

wind_tunnel_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Insects release_insect Release Insect (Downwind) acclimatize->release_insect prep_odor Prepare Odor Source place_odor Place Odor Source (Upwind) prep_odor->place_odor place_odor->release_insect record_behavior Record Behavior release_insect->record_behavior quantify_params Quantify Behavioral Parameters record_behavior->quantify_params stat_analysis Statistical Analysis quantify_params->stat_analysis compare_treatments Compare Treatments stat_analysis->compare_treatments

Experimental Workflow for Wind Tunnel Bioassay

Conclusion

The available evidence strongly suggests that this compound exhibits a high degree of species-specificity, particularly for certain weevil species. Field data indicates its superior performance as an attractant for Rhynchophorus ferrugineus and its comparable efficacy to other attractants for Metamasius hemipterus. While comprehensive comparative electrophysiological data across a wide range of non-target species is an area for further research, the existing field studies support its targeted application in pest management. The provided experimental protocols offer a standardized framework for researchers to conduct further investigations into the specificity of this compound and to evaluate novel semiochemicals.

References

A Comparative Guide to Validated Analytical Methods for 4-Methyl-5-nonanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 4-Methyl-5-nonanol, a key component in various research and industrial applications, notably as an aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus). The selection of an appropriate analytical method is critical for quality control, stability studies, and formulation development. This document outlines and compares three prominent gas chromatography-based methods, presenting their experimental protocols, validation parameters, and a discussion of their respective advantages and limitations.

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques. This guide focuses on Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with variations in sample introduction and preparation.

Parameter Method 1: GC-FID with Derivatization Method 2: Direct Injection GC-MS Method 3: Headspace (HS-SPME) GC-MS
Principle Chemical derivatization to a trifluoroacetate ester to improve chromatographic behavior, followed by GC-FID detection.Direct injection of the sample for separation by GC and detection by MS.Extraction of volatile and semi-volatile fractions from the sample's headspace using Solid-Phase Microextraction (SPME), followed by GC-MS analysis.
Linearity (R²) >0.99Typically >0.99Typically >0.99
Limit of Detection (LOD) Low ng rangeLow to mid ng rangepg to low ng range
Limit of Quantification (LOQ) Low to mid ng rangeMid to high ng rangeLow to mid ng range
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) < 5%< 10%< 15%
Sample Throughput Moderate (derivatization step required)HighModerate (extraction time required)
Selectivity HighVery HighHigh
Matrix Effect Minimized by derivatization and extractionCan be significantCan be minimized by headspace sampling
Cost Low to moderateModerate to highModerate

Experimental Protocols

Method 1: GC-FID with Derivatization

This method is particularly useful for overcoming the challenges associated with the direct analysis of secondary alcohols by GC, such as poor peak shape and potential thermal degradation.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound into a vial.

  • Add a known concentration of an internal standard (e.g., 2-octanol).

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of pyridine.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of distilled water.

  • Extract the derivatized analyte with 1 mL of n-hexane.

  • Analyze the organic layer by GC-FID.

2. GC-FID Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 80 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis s1 Weigh Sample s2 Add Internal Standard s1->s2 s3 Add TFAA and Pyridine s2->s3 s4 Vortex and React s3->s4 s5 Quench with Water s4->s5 s6 Extract with Hexane s5->s6 a1 Inject Organic Layer s6->a1 Derivatized Sample a2 GC Separation a1->a2 a3 FID Detection a2->a3 a4 Quantification a3->a4

Workflow for GC-FID analysis with derivatization.

Method 2: Direct Injection GC-MS

This method offers a more straightforward approach, suitable for cleaner sample matrices where matrix effects are minimal.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane or hexane) to a known volume.

  • Add an internal standard (e.g., 4-nonanol).

  • Vortex to ensure homogeneity.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Oven Program: 60 °C for 1 min, then ramp to 240 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split mode, 10:1).

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Weigh and Dissolve Sample p2 Add Internal Standard p1->p2 p3 Vortex p2->p3 an1 Direct Injection p3->an1 Prepared Sample an2 GC Separation an1->an2 an3 MS Detection (Scan/SIM) an2->an3 an4 Quantification an3->an4

Workflow for Direct Injection GC-MS analysis.

Method 3: Headspace (HS-SPME) GC-MS

This solvent-less technique is ideal for analyzing volatile and semi-volatile compounds in complex matrices, as it minimizes the extraction of non-volatile matrix components.

1. Sample Preparation and Extraction:

  • Place a known amount of the sample into a headspace vial.

  • If necessary, add a matrix modifier (e.g., saline solution) to enhance the release of the analyte into the headspace.

  • Seal the vial and place it in an autosampler with an agitator and heater.

  • Equilibrate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes).

  • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).

2. GC-MS Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 260 °C (for thermal desorption of the SPME fiber).

  • MS Transfer Line and Ion Source Temperatures: 280 °C and 230 °C, respectively.

  • Oven Program: 50 °C for 2 min, then ramp to 240 °C at 8 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: SPME fiber desorption in the injector (splitless mode).

  • MS Mode: EI at 70 eV, Scan or SIM mode.

cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis sp1 Place Sample in Vial sp2 Seal and Equilibrate (Heat) sp1->sp2 sp3 Expose SPME Fiber to Headspace sp2->sp3 anl1 Thermal Desorption in Injector sp3->anl1 Analyte-loaded Fiber anl2 GC Separation anl1->anl2 anl3 MS Detection anl2->anl3 anl4 Quantification anl3->anl4

Workflow for HS-SPME-GC-MS analysis.

Method Comparison and Recommendations

  • Method 1 (GC-FID with Derivatization): This is a robust and cost-effective method for routine quality control when dealing with samples where the analyte's identity is known and high sensitivity is required. The derivatization step improves peak shape and thermal stability, leading to better accuracy and precision. However, the additional sample preparation step increases analysis time and reagent consumption.

  • Method 2 (Direct Injection GC-MS): This is a rapid and high-throughput method suitable for screening and quantification in relatively clean matrices. The use of MS provides high selectivity and structural confirmation. The main drawback is the potential for matrix interference and the risk of contaminating the GC inlet and MS ion source with non-volatile components.

  • Method 3 (HS-SPME-GC-MS): This is the preferred method for complex matrices such as biological fluids or formulated products. It is a solvent-free, environmentally friendly technique that offers excellent sensitivity due to the concentration of the analyte on the SPME fiber. The main limitations are the potential for fiber-to-fiber variability and the need for careful optimization of extraction parameters (time, temperature, fiber type).

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput. For routine analysis of pheromone formulations, Method 1 (GC-FID with Derivatization) offers a reliable and validated approach. For rapid screening or analysis in simple matrices, Method 2 (Direct Injection GC-MS) is a viable option. When dealing with complex sample matrices, Method 3 (HS-SPME-GC-MS) provides the best combination of selectivity and sensitivity while minimizing matrix effects. It is recommended that any chosen method be fully validated in the target matrix to ensure reliable and accurate results.

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-5-nonanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in scientific and pharmaceutical fields, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-methyl-5-nonanol, a common aliphatic alcohol. Adherence to these protocols is crucial for mitigating risks and maintaining regulatory compliance.

Chemical Safety Profile

Identifier Value
Chemical Name This compound
CAS Number 154170-44-2
Molecular Formula C₁₀H₂₂O
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its laboratory lifecycle. The following procedure is designed to ensure safety and compliance with typical hazardous waste regulations.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation is key to safe and efficient waste management.

  • Do not dispose of this compound down the drain or in regular solid waste containers.[3]

  • Collect waste this compound in a designated, chemically compatible container. This container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound" and its associated hazards (e.g., "Irritant").

  • Aliphatic alcohols like this compound are typically classified as non-halogenated organic solvents. They can often be combined with other similar non-halogenated solvent waste, provided there are no risks of hazardous reactions.[4] Always consult your institution's specific waste management guidelines.

3. Waste Storage: Temporary storage of the hazardous waste container must be handled with care.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition, as many organic solvents are flammable.

  • Secondary containment is recommended to mitigate the impact of potential spills.

4. Final Disposal: The ultimate disposal of the chemical waste must be conducted by licensed professionals.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The recommended disposal method for aliphatic alcohols is typically through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][5]

5. Container Management: Empty containers that once held this compound must also be managed properly.

  • Containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste.[5]

  • After thorough cleaning, the container can often be recycled or disposed of as non-hazardous waste. To prevent reuse, it is good practice to puncture the container before disposal.[5]

Regulatory Considerations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics, particularly its ignitability.[2] Alcohols with a flashpoint below 140°F (60°C) are considered ignitable hazardous waste (EPA waste code D001).[2] However, an exemption exists for aqueous solutions containing less than 24% alcohol by volume.[1][6]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the operational aspects of waste management.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visualization outlines the decision-making process from the point of waste generation to its final disposition.

A Waste this compound Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Empty Container Management A->G C Collect in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated, Ventilated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Final Disposal: Incineration or Chemical Destruction E->F H Triple-Rinse Container with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Puncture and Dispose of Clean Container H->J I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Methyl-5-nonanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 154170-44-2) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-methylnonan-5-ol

  • Molecular Formula: C₁₀H₂₂O

  • Molecular Weight: 158.28 g/mol

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Signal Word: Warning[1][2]

Physical and Chemical Properties
PropertyValueSource
Appearance Colorless to pale yellow, clear liquid[4][5]
Odor Mild, fruity[2]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est.)[4]
Specific Gravity 0.82800 to 0.83400 @ 25.00 °C[4]
Refractive Index 1.43400 to 1.44100 @ 20.00 °C[4]
Flash Point 186.00 °F (85.56 °C) (TCC)[4]
Solubility Very slightly soluble in water (0.24 g/L at 25 °C)[2]

Personal Protective Equipment (PPE)

To mitigate the risks of skin and eye irritation, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Handling and Storage Protocols

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_avoid Avoid Contact with Skin and Eyes handle_chem->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_dispose Dispose of Waste Properly post_decon->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure you are wearing the appropriate personal protective equipment as detailed in the PPE table.

    • Work in a well-ventilated area, preferably a chemical fume hood.[6]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid contact with skin and eyes.[6]

    • Avoid inhalation of vapors.

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Store away from incompatible materials such as strong oxidizing agents.

    • Keep away from heat, sparks, and open flames.[7]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
If on Skin Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]
If Swallowed Rinse mouth. Get medical help.[6]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

  • Important: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge to sewer systems.[6]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.